molecular formula C7H12O3 B1353157 5-Oxo-heptanoic acid CAS No. 3637-13-6

5-Oxo-heptanoic acid

Katalognummer: B1353157
CAS-Nummer: 3637-13-6
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: PHADZMIQVBXNAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-propionyl butyric acid is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHADZMIQVBXNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957697
Record name 5-Oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3637-13-6
Record name 5-Oxoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

IUPAC nomenclature for 5-Oxo-heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 5-Oxo-heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound commonly referred to as this compound. It details the systematic approach to naming this bifunctional molecule, adhering to established IUPAC rules, and is intended to serve as a definitive reference for professionals in the fields of chemistry and drug development.

Introduction to IUPAC Nomenclature

The IUPAC nomenclature of organic chemistry is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry. The goal of the system is to give each structure a unique and unambiguous name, and to correlate a name to a unique and unambiguous structure.

Analysis of this compound

The name "this compound" indicates a molecule with two principal functional groups: a carboxylic acid and a ketone. To correctly apply IUPAC nomenclature, the priority of these functional groups must be established.

Functional Group Priority

According to IUPAC rules, carboxylic acids have a higher priority than ketones.[1] Consequently, the carboxylic acid group will determine the suffix of the parent name, while the ketone group will be treated as a substituent and denoted by a prefix.

Functional Group Priority Suffix (if highest priority) Prefix (if lower priority)
Carboxylic AcidHighest-oic acidcarboxy-
KetoneLower-oneoxo-
Parent Chain Identification and Numbering

The parent chain is the longest continuous carbon chain that contains the principal functional group (the carboxylic acid). In this case, the parent chain is heptane, consisting of seven carbon atoms. The numbering of the carbon chain begins at the carboxylic acid carbon, which is assigned position 1.[2][3][4]

A logical workflow for determining the IUPAC name is as follows:

G A Identify Functional Groups B Determine Principal Functional Group (Highest Priority) A->B C Identify Parent Chain Containing Principal Group B->C D Number the Parent Chain (Principal Group gets lowest number) C->D E Identify and Name Substituents D->E F Assign Locants to Substituents E->F G Assemble the Full IUPAC Name F->G

Caption: Workflow for IUPAC Nomenclature.

Assembling the IUPAC Name
  • Parent Chain: The seven-carbon chain gives the root name "heptan".

  • Principal Functional Group: The carboxylic acid at position 1 results in the suffix "-oic acid". Thus, the parent name is "heptanoic acid".[2][5]

  • Substituent: The ketone group is located at the fifth carbon atom. As a substituent, it is denoted by the prefix "oxo-".[1][6]

  • Locant: The position of the substituent is indicated by the number 5.

  • Final Name: Combining these elements gives the systematic IUPAC name: 5-Oxoheptanoic acid .

Structural Representation

The chemical structure of 5-Oxoheptanoic acid is as follows:

A signaling pathway-style diagram illustrating the relationship between the functional groups and the parent chain is presented below:

G cluster_0 5-Oxoheptanoic acid C1 COOH C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 C=O C4->C5 C6 CH2 C5->C6 C7 CH3 C6->C7 G A Starting Material: 5-hydroxyheptanoic acid C Reaction in appropriate solvent A->C B Oxidizing Agent (e.g., PCC, DMP) B->C D Work-up and Purification (e.g., Chromatography) C->D E Characterization (e.g., NMR, IR, MS) D->E F Final Product: 5-Oxoheptanoic acid E->F

References

Synthesis of 5-Oxo-heptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Oxo-heptanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic routes through logical diagrams.

Introduction

This compound is a keto acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide explores two principal methods for its synthesis: a multi-step pathway involving a Grignard-type reaction with an acid chloride and the classical acetoacetic ester synthesis.

Data Presentation

The following tables summarize the key quantitative data for the described synthesis pathways, providing a clear comparison of reagents, conditions, and yields.

Table 1: Synthesis of this compound via Methyl 4-(chloroformyl)butyrate

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1. AcylationMethyl 4-(chloroformyl)butyrate, Diethyl etherTetrahydrofuran-78 to 20-98
2. HydrolysisIntermediate from Step 1KOH, H₂O, MethanolAmbient492

Table 2: Acetoacetic Ester Synthesis of this compound (Illustrative)

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1. AlkylationEthyl acetoacetate, Ethyl 4-bromobutanoateSodium ethoxide, EthanolReflux-(Not specified)
2. Hydrolysis & DecarboxylationDiethyl 2-acetyl-heptanedioateAqueous HClReflux-(Not specified)

Synthesis Pathways and Experimental Protocols

Pathway 1: From Methyl 4-(chloroformyl)butyrate

This two-step synthesis provides a high-yield route to this compound. The first step involves the acylation of a suitable nucleophile with methyl 4-(chloroformyl)butyrate, followed by hydrolysis of the resulting ester.

Step 1: Acylation

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-(chloroformyl)butyrate in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a suitable organometallic reagent (e.g., an ethyl Grignard reagent or ethyl cuprate) in diethyl ether to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature (20 °C) and stir until the reaction is complete (monitored by TLC).

  • The reaction is reported to yield the intermediate product at 98%.[1]

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add a solution of potassium hydroxide in a mixture of water and methanol.

  • Stir the mixture at ambient temperature for 4 hours.

  • After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • This hydrolysis step is reported to have a yield of 92%.[1]

Synthesis_Pathway_1 cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis Methyl_4_chloroformyl_butyrate Methyl 4-(chloroformyl)butyrate Intermediate_Ester Intermediate Ester Methyl_4_chloroformyl_butyrate->Intermediate_Ester 1. EtMgBr, THF, -78 to 20 °C 2. Workup 5_Oxo_heptanoic_acid This compound Intermediate_Ester->5_Oxo_heptanoic_acid KOH, H₂O, MeOH, 4h

Synthesis from Methyl 4-(chloroformyl)butyrate.
Pathway 2: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic method for the preparation of ketones.[1][2][3][4] This pathway involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Ethyl Acetoacetate

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add ethyl acetoacetate dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add ethyl 4-bromobutanoate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for a sufficient time to complete the alkylation (monitored by TLC). This step yields diethyl 2-acetyl-heptanedioate.

Step 2: Hydrolysis and Decarboxylation

  • To the reaction mixture containing diethyl 2-acetyl-heptanedioate, add an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux. The hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid will occur.[5][6][7]

  • After the reaction is complete (indicated by the cessation of CO₂ evolution), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Further purification can be achieved by distillation or recrystallization.

Acetoacetic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Ethyl_acetoacetate Ethyl acetoacetate Diethyl_ester Diethyl 2-acetyl-heptanedioate Ethyl_acetoacetate->Diethyl_ester 1. NaOEt, EtOH 2. Ethyl 4-bromobutanoate 5_Oxo_heptanoic_acid This compound Diethyl_ester->5_Oxo_heptanoic_acid Aq. HCl, Heat

Acetoacetic Ester Synthesis Pathway.

Potential Signaling Pathways and Biological Relevance

While the direct involvement of this compound in specific signaling pathways is not yet extensively documented, its structural analogues and derivatives offer insights into its potential biological activities. For instance, 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, a structurally related molecule, is hypothesized to interact with key inflammatory signaling pathways.[8]

One such pathway is the secretory phospholipase A2 (sPLA2) pathway. sPLA2 enzymes are crucial in the inflammatory response through the release of arachidonic acid from cell membranes.[8] Inhibition of sPLA2 is a target for anti-inflammatory drug development.

Another potential target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is linked to various inflammatory diseases and cancers. The interaction of this compound derivatives with these pathways could be a promising area for future research in drug discovery.

Hypothesized_Signaling_Pathway 5_Oxo_heptanoic_acid_derivative This compound Derivative sPLA2 sPLA2 5_Oxo_heptanoic_acid_derivative->sPLA2 Inhibition? NF_kB NF-κB 5_Oxo_heptanoic_acid_derivative->NF_kB Modulation? Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Liberates Inflammation Inflammation Arachidonic_Acid->Inflammation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NF_kB->Gene_Transcription Gene_Transcription->Inflammation

Hypothesized interaction with cellular signaling pathways.

Conclusion

This technical guide has outlined two primary synthetic pathways for this compound, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors. While the direct biological role of this compound is still under investigation, the potential for its derivatives to interact with key signaling pathways, such as those involving sPLA2 and NF-κB, highlights its importance as a scaffold for the development of novel therapeutic agents. Further research into the synthesis of a broader range of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this versatile molecule.

References

The Elusive 5-Oxo-heptanoic Acid: A Technical Guide to its Potential Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-heptanoic acid is a medium-chain keto acid that has not been extensively documented as a naturally occurring compound in plants, animals, or microorganisms. Its limited presence in scientific literature suggests it is either a rare metabolite or has yet to be the focus of targeted research. This technical guide provides a comprehensive overview of the hypothetical biosynthetic and metabolic pathways of this compound, detailed experimental protocols for its potential detection and quantification, and a discussion of its possible biological activities based on related oxo-fatty acids. This document serves as a foundational resource for researchers aiming to investigate the natural occurrence and biological significance of this intriguing molecule.

Hypothetical Biosynthetic and Metabolic Pathways

The biosynthesis of this compound is likely to originate from common fatty acid metabolic pathways. Two plausible hypothetical pathways are proposed:

1. Modified Beta-Oxidation of an Eight-Carbon Fatty Acid:

This pathway involves the incomplete beta-oxidation of an eight-carbon fatty acid, such as octanoic acid. Instead of the final thiolytic cleavage that would yield two acetyl-CoA molecules, the pathway could terminate after the oxidation of the beta-carbon, leading to the formation of a keto group at the C5 position.

2. Omega-Oxidation of Heptanoic Acid:

Alternatively, this compound could be formed through the ω-oxidation of heptanoic acid. This pathway typically involves the hydroxylation of the terminal methyl group, followed by oxidation to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. However, a partial or alternative oxidation process could potentially introduce a ketone group at the C5 position.

Hypothetical_Biosynthesis cluster_beta_oxidation Hypothetical Pathway 1: Modified Beta-Oxidation cluster_omega_oxidation Hypothetical Pathway 2: Omega-Oxidation Octanoyl-CoA Octanoyl-CoA 3-Keto-octanoyl-CoA 3-Keto-octanoyl-CoA 5-Oxo-heptanoic_acid_1 This compound Heptanoic_acid Heptanoic acid 7-Hydroxyheptanoic_acid 7-Hydroxyheptanoic acid 7-Oxoheptanoic_acid 7-Oxoheptanoic acid 5-Oxo-heptanoic_acid_2 This compound

Experimental Protocols for Detection and Quantification

The analysis of this compound in biological matrices requires sensitive and specific analytical techniques. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are well-suited for the analysis of medium-chain fatty acids and keto acids.

Table 1: Quantitative Data for Analysis of Related Organic Acids
CompoundMatrixAnalytical MethodLimit of Detection (LOD)Reference
Pyruvic acidUrineGC-MS1-10 ng[1]
2-Ketoglutaric acidUrineGC-MS1-10 ng[1]
Hexanoic acidSerumLC-MS/MS-[2]
Butyric acidSerumLC-MS/MS-[2]
Sample Preparation: Extraction of Organic Acids from Plant Material

This protocol is a general procedure that can be adapted for various biological samples.

  • Homogenization: Homogenize 1-2 grams of fresh or frozen tissue in 10 mL of 80% ethanol.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Re-extraction: Re-extract the pellet with 5 mL of 80% ethanol and centrifuge again.

  • Pooling: Combine the supernatants.

  • Evaporation: Evaporate the ethanol under a stream of nitrogen gas or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS/MS analysis (e.g., 1 mL of methanol/water 50:50 v/v).

Extraction_Workflow Sample Sample Homogenization Homogenization Sample->Homogenization 80% Ethanol Centrifugation Centrifugation Homogenization->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Re_extract_Pellet Re-extract Pellet Centrifugation->Re_extract_Pellet Pellet Combine_Supernatants Combine Supernatants Collect_Supernatant->Combine_Supernatants Re_extract_Pellet->Centrifugation Evaporation Evaporation Combine_Supernatants->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis GC-MS or LC-MS/MS

GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization is typically required to increase the volatility of carboxylic acids.

  • Derivatization Reagent: Use a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: To the dried extract, add 100 µL of the derivatization reagent and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Incubation: Heat the mixture at 60-70°C for 30-60 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

LC-MS/MS Analysis

LC-MS/MS can often analyze carboxylic acids directly without derivatization, offering a simpler workflow.

LC Parameters (Example):

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (Example):

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific MRM transitions for this compound would need to be determined using a standard.

Potential Biological Activities

While the specific biological roles of this compound are unknown, the activities of other oxo-fatty acids provide a basis for hypothesis. Oxo-fatty acids are a class of lipid mediators that can act as signaling molecules in various physiological and pathological processes.[3][4]

  • Cell Signaling: Oxo-fatty acids can modulate cellular signaling pathways, including those involved in inflammation and immune responses.[3][4]

  • Metabolic Regulation: Medium-chain fatty acids and their derivatives can influence energy metabolism. For instance, they can serve as substrates for ketogenesis.

  • Antimicrobial Activity: Some fatty acids and their derivatives exhibit antimicrobial properties.

Further research is needed to determine if this compound possesses any of these activities.

Conclusion

The natural occurrence of this compound remains an open question. This technical guide provides a starting point for researchers interested in exploring this molecule. The proposed hypothetical biosynthetic pathways offer a framework for investigating its origins, while the detailed analytical protocols provide the necessary tools for its detection and quantification in biological samples. Elucidating the presence and biological role of this compound could open new avenues in the study of fatty acid metabolism and its implications for health and disease.

References

5-Oxo-heptanoic Acid: A Technical Guide on its Potential Biological Role and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly detailing the biological role and significance of 5-Oxo-heptanoic acid is sparse. This guide synthesizes information on related keto acids and medium-chain fatty acids to propose potential metabolic pathways, biological functions, and experimental approaches for its investigation. The pathways and specific quantitative data presented are largely inferred and should be considered hypothetical until validated by direct experimental evidence.

Introduction to this compound

This compound, a delta-keto acid, is an organic compound featuring a seven-carbon chain with a carboxylic acid group at one end and a ketone group at the fifth carbon position. Keto acids are critical intermediates in numerous metabolic processes, including the citric acid cycle and amino acid metabolism.[1] While the biological roles of alpha- and beta-keto acids are well-documented, the specific functions of delta-keto acids like this compound remain largely unexplored. Its structure suggests potential involvement in fatty acid metabolism and as a signaling molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₂O₃[2]
Molecular Weight144.17 g/mol [2]
CAS Number3637-13-6[2]
AppearanceWhite solid (estimated)[3]
Melting Point30.00 to 34.00 °C[3]
Boiling Point296.00 to 298.00 °C[3]
SolubilitySoluble in water and alcohol[3]

Potential Biological Roles and Significance

Given the limited direct evidence, the biological roles of this compound are inferred from the known functions of similar molecules, such as other keto acids and medium-chain fatty acids.

Hypothetical Metabolic Pathways

This compound could potentially be a substrate or product in several metabolic pathways, primarily related to fatty acid metabolism. As a medium-chain keto acid, it may undergo β-oxidation. The ketone group's position would influence the specific enzymatic steps.

Below is a diagram illustrating a hypothetical metabolic entry point for this compound.

Hypothetical_Metabolism Hypothetical Metabolic Pathway of this compound 5-Oxo-heptanoic_acid 5-Oxo-heptanoic_acid 5-Oxo-heptanoyl-CoA 5-Oxo-heptanoyl-CoA 5-Oxo-heptanoic_acid->5-Oxo-heptanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation_Cycle Beta-Oxidation_Cycle 5-Oxo-heptanoyl-CoA->Beta-Oxidation_Cycle Acetyl-CoA Acetyl-CoA Beta-Oxidation_Cycle->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation_Cycle->Propionyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA

Caption: A potential metabolic fate of this compound.

Potential as a Signaling Molecule

Ketone bodies and other fatty acid derivatives are known to act as signaling molecules, influencing cellular processes like inflammation and gene expression.[4][5] For instance, they can modulate the activity of histone deacetylases (HDACs) and G-protein coupled receptors. It is plausible that this compound could exert similar effects, although this requires experimental verification.

The diagram below illustrates a potential signaling role for this compound based on the known actions of other ketone bodies.

Potential_Signaling Potential Signaling Role of this compound 5-Oxo-heptanoic_acid 5-Oxo-heptanoic_acid Cell_Membrane_Receptor Cell_Membrane_Receptor 5-Oxo-heptanoic_acid->Cell_Membrane_Receptor HDAC_Inhibition HDAC_Inhibition 5-Oxo-heptanoic_acid->HDAC_Inhibition Direct intracellular action Intracellular_Signaling_Cascade Intracellular_Signaling_Cascade Cell_Membrane_Receptor->Intracellular_Signaling_Cascade Gene_Expression_Modulation Gene_Expression_Modulation Intracellular_Signaling_Cascade->Gene_Expression_Modulation HDAC_Inhibition->Gene_Expression_Modulation Cellular_Response Cellular_Response Gene_Expression_Modulation->Cellular_Response

Caption: Hypothetical signaling actions of this compound.

Quantitative Data

Table 1: Quantitative Analysis of Keto Acids in Human Urine by GC-MS [1]

CompoundMonitored Ion (m/z)Mean Concentration (mmol/mol creatinine)Within-Day Imprecision (CV%)Total Imprecision (CV%)
Pyruvic acid1752.55.28.7
2-Ketoglutaric acid1891.86.19.5
2-Ketoisocaproic acid2170.57.811.2
2-Keto-3-methylvaleric acid2310.38.112.4
2-Ketoisovaleric acid2030.47.510.8

Experimental Protocols

The following are generalized protocols for the detection and quantification of keto acids in biological samples, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for analyzing keto acids, often requiring derivatization to increase volatility.[1]

Protocol:

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Deproteinize the sample by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract to protect the keto group. Incubate at 60°C for 30 minutes.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to derivatize the carboxylic acid group. Incubate at 60°C for 45 minutes.

  • GC-MS Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Use Selected Ion Monitoring (SIM) for targeted quantification of characteristic ions.

The workflow for this protocol is illustrated below.

GCMS_Workflow GC-MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma_Sample Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Deproteinize Deproteinize (Acetonitrile) Add_IS->Deproteinize Evaporate Evaporate to Dryness Deproteinize->Evaporate Methoximation Methoximation (Keto Group) Evaporate->Methoximation Silylation Silylation (Carboxyl Group) Methoximation->Silylation GC_Separation GC Separation Silylation->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of keto acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and may not require derivatization for all keto acids, simplifying sample preparation.[6][7][8][9][10]

Protocol:

  • Sample Preparation (e.g., Plasma):

    • To 50 µL of plasma, add an internal standard.

    • Precipitate proteins with 150 µL of ice-cold methanol containing 0.1% formic acid.

    • Vortex and centrifuge.

    • The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

The workflow for this protocol is depicted below.

LCMS_Workflow LC-MS/MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_Separation LC Separation (C18) Supernatant_Collection->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: A streamlined workflow for LC-MS/MS analysis of keto acids.

Conclusion and Future Directions

This compound represents an understudied molecule with the potential for interesting biological activities. Its structural similarity to other biologically active keto acids and medium-chain fatty acids suggests possible roles in cellular metabolism and signaling. Future research should focus on:

  • Metabolomic studies to identify and quantify this compound in various biological tissues and fluids under different physiological and pathological conditions.

  • Enzymatic assays to identify the enzymes that synthesize and degrade this compound.

  • In vitro and in vivo studies to elucidate its effects on cellular signaling pathways, gene expression, and overall physiology.

  • Development of specific analytical standards and methods to facilitate its accurate measurement.

Elucidating the biological role of this compound could provide new insights into metabolic regulation and potentially identify new therapeutic targets for metabolic diseases.

References

Unraveling the Metabolic Fate of 5-Oxo-heptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-heptanoic acid, a medium-chain keto acid, is a molecule of interest due to its structural similarity to endogenous fatty acids and its potential role as a xenobiotic. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential therapeutic applications. This technical guide synthesizes the current understanding of metabolic pathways involving this compound, drawing parallels from the metabolism of structurally related xenobiotic carboxylic acids. While direct experimental data on the specific metabolic pathways of this compound is limited, plausible routes of biotransformation, including beta-oxidation and conjugation reactions, are proposed based on established metabolic principles. This document provides a framework for future research, including detailed experimental protocols and visual representations of the hypothesized metabolic pathways to guide further investigation.

Introduction

This compound (also known as 4-propionyl butyric acid) is a seven-carbon medium-chain fatty acid characterized by a ketone group at the fifth carbon position.[1] Its chemical structure suggests that it may undergo metabolic processing through pathways typically associated with both fatty acids and xenobiotics. The presence of the ketone functional group and the carboxylic acid moiety makes it a substrate for a variety of enzymatic transformations within the body. This guide explores the probable metabolic pathways of this compound, providing a theoretical foundation for researchers in toxicology, pharmacology, and drug development.

Proposed Metabolic Pathways

In the absence of direct experimental evidence for this compound, its metabolic pathways are inferred from the well-established principles of xenobiotic carboxylic acid metabolism.[2][3] The primary routes of metabolism for such compounds typically involve activation to a coenzyme A (CoA) thioester, followed by catabolism via beta-oxidation or conjugation with endogenous molecules to facilitate excretion.[2][4]

Activation to 5-Oxo-heptanoyl-CoA

A critical initial step in the metabolism of many carboxylic acids is their activation to a high-energy thioester with coenzyme A.[2] This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (or acid:CoA ligases).

Proposed Activation of this compound

activation 5-Oxo-heptanoic_acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-Oxo-heptanoic_acid->Acyl_CoA_Synthetase 5-Oxo-heptanoyl_CoA 5-Oxo-heptanoyl-CoA Acyl_CoA_Synthetase->5-Oxo-heptanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA CoA-SH CoA->Acyl_CoA_Synthetase

Caption: Activation of this compound to its CoA ester.

Beta-Oxidation Pathway

Once activated to its CoA derivative, 5-Oxo-heptanoyl-CoA can likely enter the mitochondrial or peroxisomal beta-oxidation pathway.[4][5] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each round. For 5-Oxo-heptanoyl-CoA, the presence of the ketone group at an odd-numbered carbon (from the carboxyl end) would lead to the formation of propionyl-CoA in the final round.

Proposed Beta-Oxidation of 5-Oxo-heptanoyl-CoA

beta_oxidation cluster_cycle1 First Cycle of β-Oxidation cluster_cycle2 Second Cycle of β-Oxidation 5-Oxo-heptanoyl_CoA 5-Oxo-heptanoyl-CoA (C7) Enoyl_CoA Trans-Δ2-5-Oxo-heptenoyl-CoA 5-Oxo-heptanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-5-Oxo-heptanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3,5-Dioxo-heptanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA_1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_1 Thiolase 3-Oxo-pentanoyl_CoA 3-Oxo-pentanoyl-CoA (C5) Ketoacyl_CoA->3-Oxo-pentanoyl_CoA Thiolase 3-Oxo-pentanoyl_CoA_2 3-Oxo-pentanoyl-CoA (C5) Propionyl_CoA Propionyl-CoA 3-Oxo-pentanoyl_CoA_2->Propionyl_CoA Thiolase Acetyl_CoA_2 Acetyl-CoA 3-Oxo-pentanoyl_CoA_2->Acetyl_CoA_2 Thiolase

Caption: Proposed beta-oxidation pathway of 5-Oxo-heptanoyl-CoA.

The end products, acetyl-CoA and propionyl-CoA, can then enter the tricarboxylic acid (TCA) cycle for energy production.[6]

Phase II Conjugation Pathways

In addition to catabolism, xenobiotic carboxylic acids are often detoxified and eliminated through Phase II conjugation reactions.[4] These pathways involve the covalent attachment of endogenous molecules, such as glucuronic acid or amino acids, to the carboxylic acid moiety, increasing their water solubility and facilitating their excretion in urine or bile.

Proposed Phase II Conjugation of this compound

phase_II_conjugation cluster_glucuronidation Glucuronidation cluster_amino_acid Amino Acid Conjugation 5-Oxo-heptanoic_acid This compound UGT UDP-Glucuronosyltransferase (UGT) 5-Oxo-heptanoic_acid->UGT Acyl_CoA_Synthetase_AA Acyl-CoA Synthetase 5-Oxo-heptanoic_acid->Acyl_CoA_Synthetase_AA Acyl_glucuronide 5-Oxo-heptanoyl-1-β-O-acyl glucuronide UGT->Acyl_glucuronide UDPGA UDP-Glucuronic Acid UDPGA->UGT Amino_acid_conjugate 5-Oxo-heptanoyl-Amino Acid Conjugate (e.g., with Glycine or Glutamine) 5-Oxo-heptanoyl_CoA 5-Oxo-heptanoyl-CoA Acyl_CoA_Synthetase_AA->5-Oxo-heptanoyl_CoA Acyltransferase N-Acyltransferase Acyltransferase->Amino_acid_conjugate 5-Oxo-heptanoyl_CoA->Acyltransferase Amino_Acid Amino Acid Amino_Acid->Acyltransferase

Caption: Proposed Phase II conjugation pathways for this compound.

Experimental Protocols

To validate the proposed metabolic pathways of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are adapted from methodologies used for studying the metabolism of similar xenobiotic carboxylic acids.[4][7]

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the potential for Phase I (e.g., ketone reduction) and Phase II (glucuronidation) metabolism.

Table 1: Protocol for In Vitro Metabolism with Liver Microsomes

StepProcedure
1. Preparation - Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).- Thaw pooled human liver microsomes (or from other species of interest) on ice.
2. Incubation Mixture - Prepare an incubation mixture containing phosphate buffer (pH 7.4) and an NADPH regenerating system (e.g., G6P, G6PDH, and NADP+). For glucuronidation, include UDP-glucuronic acid and alamethicin.
3. Incubation - Pre-warm the incubation mixture to 37°C.- Initiate the reaction by adding the liver microsomes and this compound. The final concentration of the organic solvent should be low (<1%) to avoid inhibiting enzyme activity.- Incubate at 37°C with gentle shaking.
4. Sampling & Quenching - At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.- Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop enzymatic activity.
5. Analysis - Centrifuge the quenched samples to pellet the precipitated protein.- Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
In Vitro Metabolism using Hepatocytes

Suspensions of primary hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as active transporters.

Table 2: Protocol for In Vitro Metabolism with Hepatocytes

StepProcedure
1. Cell Preparation - Isolate primary hepatocytes from the species of interest or use cryopreserved hepatocytes.- Determine cell viability and density.
2. Incubation - Pre-warm a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E) to 37°C in a shaking water bath or incubator with CO2.- Add this compound to initiate the experiment.
3. Sampling - At various time points, collect aliquots of the cell suspension.
4. Quenching & Extraction - Quench the reaction by adding cold acetonitrile.- Homogenize or sonicate the samples to lyse the cells.- Centrifuge to pellet cell debris.
5. Analysis - Analyze the supernatant for the parent compound and metabolites by LC-MS/MS.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data specifically detailing the metabolic fate of this compound. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 3: Template for In Vitro Metabolic Stability Data

ParameterValue
Test System (e.g., Human Liver Microsomes, Rat Hepatocytes)
Substrate Concentration (µM)
Incubation Time (min)
Half-life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg protein or /10^6 cells)

Table 4: Template for Metabolite Identification and Quantification

MetaboliteProposed StructureRetention Time (min)MS/MS Transition (m/z)Relative Abundance (%)
Parent (this compound)
Metabolite 1
Metabolite 2

Conclusion and Future Directions

The metabolic pathways of this compound are likely to involve activation to its CoA ester, followed by catabolism via beta-oxidation and/or detoxification through Phase II conjugation. The provided experimental protocols offer a starting point for elucidating the precise mechanisms and kinetics of its biotransformation. Future research should focus on conducting these in vitro studies, followed by in vivo animal studies to confirm the metabolic pathways and identify the major circulating and excreted metabolites. This knowledge will be invaluable for assessing the safety and potential pharmacological activity of this compound and related compounds.

Disclaimer: The metabolic pathways described in this document are proposed based on established biochemical principles and data from structurally similar compounds. They have not been experimentally verified for this compound itself. This guide is intended for research and informational purposes only.

References

discovery and history of 5-Oxo-heptanoic acid research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-heptanoic acid, a delta-keto acid, is a versatile intermediate in organic synthesis with potential applications in various fields, including pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It details its physicochemical properties, outlines established and potential synthetic methodologies with experimental protocols, and explores its known and putative biological roles. While direct research on this compound is somewhat limited, this guide draws parallels with closely related keto acids to infer potential metabolic pathways and therapeutic applications. This document aims to be a foundational resource for researchers interested in the further study and application of this intriguing molecule.

Introduction

This compound, also known as 5-keto-heptanoic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group.[1] Its structure as a delta-keto acid imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly cyclic compounds.[1] While not as extensively studied as other keto acids, understanding its synthesis and potential biological significance is crucial for unlocking its full potential in research and drug development.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and synthesis.

PropertyValueReference
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
CAS Number 3637-13-6[2]
Appearance Not widely reported, likely a solid or oil
Solubility Expected to be soluble in polar organic solvents
IUPAC Name 5-Oxoheptanoic acid

Discovery and History of Research

The precise historical details of the discovery and first synthesis of this compound are not well-documented in readily available scientific literature. Research on keto acids, in general, dates back to the 19th century, with early studies focusing on their roles in metabolism.[3] The synthesis of various keto acids has been achieved through numerous methods over the past century, with significant advancements in recent decades providing more efficient and greener alternatives.[3] While a seminal "discovery paper" for this compound is not apparent, its existence and basic properties are cataloged in chemical databases, suggesting its synthesis and characterization have been performed, likely as part of broader synthetic chemistry efforts.

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this compound, drawing from established methods for the synthesis of keto acids.

Oxidation of 5-Hydroxy-heptanoic Acid

A common and direct method for the synthesis of keto acids is the oxidation of the corresponding secondary alcohol.

Experimental Protocol:

  • Materials: 5-Hydroxy-heptanoic acid, Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

  • Procedure:

    • Dissolve 5-Hydroxy-heptanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC (1.5 equivalents) to the solution in portions while stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Ozonolysis of a Cycloalkene Precursor

Ozonolysis of a suitable cyclic alkene, followed by an oxidative workup, can yield dicarboxylic acids or, with appropriate starting materials, a keto acid.

Grignard Reaction with a Lactone

The reaction of an organometallic reagent, such as a Grignard reagent, with a lactone can be a viable route to keto acids.

Experimental Workflow:

grignard_synthesis Ethyl magnesium bromide Ethyl magnesium bromide Intermediate Intermediate Ethyl magnesium bromide->Intermediate 1. Grignard Reaction gamma-Valerolactone gamma-Valerolactone gamma-Valerolactone->Intermediate This compound This compound Intermediate->this compound 2. H3O+ Acidic Workup Acidic Workup Acidic Workup->this compound

Caption: Grignard reaction approach to this compound.

Other Potential Synthetic Routes

Several other modern synthetic methodologies could be adapted for the synthesis of this compound, including various carbon-carbon bond-forming reactions and functional group transformations.[3]

Biological Role and Metabolism

The specific biological functions and metabolic pathways of this compound are not extensively characterized. However, based on the known roles of other keto acids, several putative functions can be inferred.

Potential Involvement in Fatty Acid and Amino Acid Metabolism

Keto acids are key intermediates in the catabolism and biosynthesis of amino acids and fatty acids.[1] It is plausible that this compound could be a metabolite in certain biological systems, potentially arising from the breakdown of odd-chain fatty acids or specific amino acids. The citric acid cycle is a central metabolic hub where intermediates can be converted into amino acids via transamination reactions involving keto acids.[4]

Putative Metabolic Relationship:

metabolic_pathway 5-Amino-heptanoic acid 5-Amino-heptanoic acid Transaminase Transaminase 5-Amino-heptanoic acid->Transaminase This compound This compound Transaminase->this compound Glutamate Glutamate Transaminase->Glutamate alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Transaminase

Caption: Hypothetical transamination of 5-amino-heptanoic acid.

Potential as a Precursor for Bioactive Molecules

The dual functionality of this compound makes it a potential precursor for the biosynthesis of various natural products, although specific examples are yet to be identified.

Potential Therapeutic Applications and Drug Development

While there are no approved drugs based on this compound, its structural motifs are present in various biologically active compounds. Its derivatives could be explored for a range of therapeutic applications. The study of keto acid metabolism has been important in the context of certain diseases, such as chronic renal failure, where keto acid supplementation has been investigated.[5]

Analytical Methods

The accurate quantification of this compound in various matrices is essential for its study.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds. Derivatization of the carboxylic acid group (e.g., to a methyl or trimethylsilyl ester) is typically required to improve volatility and chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method that can often analyze carboxylic acids directly without derivatization. Reversed-phase chromatography is a common approach.

Experimental Protocol: Quantification by LC-MS/MS (Illustrative)

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled this compound).

    • Precipitate proteins with 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

Conclusion and Future Directions

This compound is a molecule with untapped potential. While its history is not as well-defined as that of other key metabolites, its chemical versatility makes it a compound of interest for synthetic chemists. Future research should focus on elucidating its potential biological roles, including its involvement in metabolic pathways and its potential as a precursor for novel therapeutic agents. The development and validation of robust analytical methods will be crucial for advancing our understanding of this intriguing delta-keto acid. The exploration of its derivatives could open new avenues in drug discovery and materials science.

References

Delta-Keto Acids: A Technical Overview of a Lesser-Explored Class of Oxoacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delta-keto acids, also known as 5-oxoacids, represent a class of organic compounds containing a ketone functional group at the fifth carbon position relative to a carboxylic acid. While their alpha-, beta-, and gamma- counterparts have been extensively studied and are well-established as key intermediates in various metabolic and synthetic pathways, delta-keto acids remain a comparatively underexplored area of research. This technical guide synthesizes the currently available information on the synthesis, biological roles, and analytical methods pertaining to delta-keto acids, highlighting areas where further investigation is warranted.

Synthesis of Delta-Keto Acids

The synthesis of delta-keto acids can be achieved through various organic chemistry methodologies. While specific high-yield, generalizable protocols for a wide range of delta-keto acids are not abundantly documented, existing methods for the formation of oxo-acids can be adapted.

A notable example is the one-pot synthesis of γ-oxo acid derivatives through a Rh(I)-catalyzed chelation-assisted hydroacylation, which could potentially be extended to synthesize delta-oxo esters by using appropriate starting materials.[1] Furthermore, a regioselective method for the synthesis of neo oxo carboxylic acids from linear acid chlorides offers another potential route.[2]

Table 1: Selected Synthetic Approaches Potentially Applicable to Delta-Keto Acids

MethodDescriptionPotential Starting MaterialsKey Reagents/CatalystsRef.
Rh(I)-Catalyzed HydroacylationA one-pot reaction involving the coupling of an aldehyde with an unsaturated ester.Alkenoic esters with appropriate chain length, AldehydesRh(I) complexes, 2-amino-3-picoline[1]
Superelectrophilic AcylationA 'one-pot' method for the synthesis of derivatives of neo oxo carboxylic acids from linear acid chlorides.Linear acid chlorides, Carbon monoxide, NucleophilesCBr₄·2AlBr₃[2]

Biological Significance and Medicinal Chemistry Applications

The biological roles of delta-keto acids are not as well-defined as those of other keto acids. However, some examples from the literature indicate their involvement in natural product biosynthesis and potential as bioactive molecules.

One significant example is 5-oxo-octanoic acid , which has been identified as a precursor in the enzymatic and non-enzymatic synthesis of the cyclic coniine alkaloids in plants like hemlock.[3] In the realm of medicinal chemistry, derivatives of oleanolic acid, such as 11-oxo-oleanolic acid derivatives , have been synthesized and shown to possess anti-inflammatory activity.[4]

The structural motif of a delta-keto acid is also present in some known biologically active compounds and impurities, such as alfa-Keto-Delta-(NG,NG-Dimethylguanidino)valenic Acid , which is an impurity related to Arginine.[]

Table 2: Examples of Biologically Relevant Delta-Keto Acids and Their Derivatives

CompoundSource/ContextBiological Role/ActivityRef.
5-Oxo-octanoic acidPlants (e.g., hemlock)Precursor to coniine alkaloids[3]
11-Oxo-oleanolic acid derivativesSemi-synthesisAnti-inflammatory activity[4]
alfa-Keto-Delta-(NG,NG-Dimethylguanidino)valenic AcidImpurityRelated to Arginine metabolism[]

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and analysis of a wide range of delta-keto acids are scarce in the published literature. The following provides a generalized workflow based on common organic synthesis and analytical techniques.

General Synthetic Workflow

experimental_workflow Start Starting Materials (e.g., Alkenoic Ester & Aldehyde) Reaction Reaction (e.g., Rh(I)-Catalyzed Hydroacylation) Start->Reaction Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Delta-Keto Ester Characterization->End

Caption: A generalized experimental workflow for the synthesis of delta-keto esters.

Analytical Characterization

The analytical characterization of delta-keto acids and their esters would likely employ standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the ketone and carboxylic acid functionalities and determining the carbon skeleton.[6]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretches of the ketone and carboxylic acid groups.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purification and purity assessment. Due to the potential for keto-enol tautomerism, method development may be required to achieve good peak shape, potentially using mixed-mode columns or adjusting temperature and mobile phase pH.

Signaling Pathways and Logical Relationships

Given the limited research on the specific biological roles of delta-keto acids, their involvement in signaling pathways is largely speculative. However, we can visualize their position as intermediates in biosynthetic pathways.

biosynthetic_pathway cluster_plant_alkaloid Coniine Alkaloid Biosynthesis in Plants Precursor Fatty Acid Metabolism DKA 5-Oxo-octanoic Acid Precursor->DKA Enzymatic Steps Intermediate Cyclization & Reduction Intermediates DKA->Intermediate Non-enzymatic & Enzymatic Steps Coniine Coniine Alkaloids Intermediate->Coniine

Caption: Biosynthetic pathway of coniine alkaloids involving a delta-keto acid intermediate.[3]

Future Perspectives and Knowledge Gaps

The field of delta-keto acids presents a significant opportunity for further research. Key areas that require more in-depth investigation include:

  • Development of robust and versatile synthetic methodologies: The discovery of new, high-yielding synthetic routes would enable the creation of a diverse library of delta-keto acids for further study.

  • Exploration of biological roles: Systematic screening of various delta-keto acids for biological activity could uncover novel therapeutic agents or reveal their involvement in unknown metabolic pathways.

  • Elucidation of enzymatic pathways: Identifying and characterizing the enzymes responsible for the synthesis and metabolism of endogenous delta-keto acids would provide crucial insights into their physiological functions.

  • Development of dedicated analytical methods: Establishing optimized and validated analytical protocols will be essential for the accurate detection and quantification of delta-keto acids in biological matrices.

References

5-Oxo-heptanoic Acid: A Comprehensive Technical Guide to its Role as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-heptanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, serves as a versatile and valuable building block in modern organic synthesis. Its true potential is unlocked when it is employed as a prochiral synthon, where the stereoselective reduction of its ketone moiety provides access to optically active 5-hydroxy-heptanoic acid derivatives. These chiral intermediates, particularly the resulting δ-lactone, are crucial precursors for the synthesis of a wide array of complex and biologically active natural products and pharmaceutical agents. This technical guide provides an in-depth overview of the synthesis of this compound, its transformation into a chiral synthon through asymmetric reduction, and its application in stereoselective synthesis, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction: The Strategic Value of this compound

This compound is a δ-keto acid whose linear carbon backbone and dual reactive centers—a ketone at the 5-position and a carboxylic acid at the 1-position—make it an ideal starting material for a variety of chemical transformations.[1] The ketone can be subjected to reductions, oxidations, and carbon-carbon bond-forming reactions, while the carboxylic acid can undergo esterification or amidation.[1] This dual reactivity is pivotal for its use in constructing complex molecular architectures.[1]

The most significant application of this compound in advanced synthesis is its role as a prochiral precursor. The reduction of the C5 ketone can generate a new stereocenter, leading to either the (R)- or (S)-5-hydroxy-heptanoic acid. This chiral hydroxy acid readily undergoes intramolecular cyclization to form the corresponding chiral δ-valerolactone, a privileged scaffold found in numerous natural products. The ability to control the stereochemistry of this reduction is therefore of paramount importance.

// Node Definitions A [label="this compound\n(Prochiral)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Asymmetric\nReduction", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="(R)-5-Hydroxy-heptanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="(S)-5-Hydroxy-heptanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Intramolecular\nCyclization", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Chiral δ-Lactones", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Natural Products &\nPharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Key Transformation"]; B -> C [label="e.g., (R)-selective catalyst"]; B -> D [label="e.g., (S)-selective catalyst"]; C -> E; D -> E; E -> F; F -> G [label="Building Block"]; } dot Figure 1: Logical workflow for utilizing this compound as a chiral synthon.

Synthesis of this compound

Several synthetic routes to this compound have been developed, reflecting its utility in organic synthesis. Direct methods often involve the formation of the ketone and carboxylic acid functionalities through oxidation and carbon-chain forming reactions.[1]

One common approach is the Michael addition of an ethyl acetoacetate equivalent to an acrylic acid derivative, followed by hydrolysis and decarboxylation. Another strategy involves the controlled oxidation of a suitable precursor, such as 7-hydroxyheptanoic acid, using reagents like pyridinium chlorochromate (PCC).[1] For larger scale preparations, methods starting from more readily available materials are often employed.

G

Asymmetric Reduction: The Gateway to Chirality

The conversion of the prochiral this compound into a valuable chiral synthon hinges on the stereoselective reduction of its ketone group. This can be achieved through both biocatalytic and chemocatalytic methods, often with high enantioselectivity.

Biocatalytic Reduction

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated reductase enzymes offers a green and highly selective method for ketone reduction.[2][3] These enzymatic systems can deliver chiral alcohols with high enantiomeric purity, often operating under mild reaction conditions (e.g., neutral pH, room temperature).[2]

Whole-cell biocatalysts are particularly advantageous as they contain internal systems for cofactor regeneration (e.g., NAD(P)H), which is essential for the reductase enzymes to function.[2] The stereochemical outcome of the reduction is dictated by the specific enzymes present in the chosen microorganism.

// Nodes Substrate [label="Ethyl 5-Oxoheptanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Yeast [label="Whole-Cell Biocatalyst\n(e.g., Baker's Yeast)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Ethyl\n5-Hydroxyheptanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cofactor_ox [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cofactor_red [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Keto-\nreductase\n(in cell)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Regen [label="Cofactor\nRegeneration\n(e.g., Glucose)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Substrate -> Enzyme [label="Substrate Binding"]; Cofactor_red -> Enzyme [label="Hydride Donor"]; Enzyme -> Product [label="Product Release"]; Enzyme -> Cofactor_ox; Cofactor_ox -> Regen [style=dashed, color="#5F6368"]; Regen -> Cofactor_red [style=dashed, color="#5F6368"]; Yeast -> Enzyme [style=invis]; } dot Figure 3: Workflow of a whole-cell biocatalytic reduction of a 5-oxo-heptanoate ester.

Chemocatalytic Reduction

Asymmetric transfer hydrogenation using chiral transition metal catalysts, particularly those based on ruthenium (Ru), provides a powerful chemical alternative for the enantioselective reduction of keto acids.[4][5][6] These reactions typically use a hydrogen source like a formic acid/triethylamine azeotrope and a chiral ligand to direct the stereochemical outcome. This methodology has been successfully applied to a range of γ-keto acids, leading to chiral γ-lactones in high yields and excellent enantioselectivities.

Quantitative Data on Asymmetric Reduction

The efficiency and selectivity of the asymmetric reduction of this compound and its analogs are critical for its practical application. The following tables summarize key performance data from various studies.

Table 1: Biocatalytic Reduction of Keto Esters
SubstrateBiocatalystCo-substrateYield (%)Enantiomeric Excess (ee %)Product Configuration
Ethyl 2-oxo-4-phenylbutanoateCandida krusei SW2026Glucose95.1>99R
Ethyl 2-oxo-4-phenylbutanoateSaccharomyces cerevisiae->90>92S
Various Aromatic KetonesBaker's Yeast / PMHS / TBAFPMHS>80up to 70R

Data compiled from references[1][7]. PMHS: Polymethylhydrosiloxane, TBAF: Tetrabutylammonium fluoride.

Table 2: Chemocatalytic Asymmetric Hydrogenation of γ-Keto Acids
SubstrateCatalyst SystemH₂ SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Various γ-Keto Carboxylic AcidsRu-complexHCOOH/NEt₃up to 92>20:1up to 99
Various γ-KetoestersIr-complexH₂up to 99-up to 99

Data compiled from references[1][8].

Experimental Protocols

Providing reproducible and detailed experimental methodologies is crucial for the successful application of these synthetic transformations.

Protocol 5.1: General Procedure for Bioreduction using Baker's Yeast

This protocol is a representative example for the asymmetric reduction of a prochiral ketone.

  • Preparation: In a flask, suspend commercial baker's yeast (e.g., 2.8 g) in distilled water (50 mL).

  • Substrate Addition: Add a solution of the this compound ester (e.g., ethyl 5-oxoheptanoate, 0.375 g) and an energy source/co-substrate (e.g., ethanol, 0.43 mL, or glucose) to the yeast suspension.[9]

  • Reaction: Shake the mixture vigorously at a controlled temperature (e.g., 30°C) for a specified time (e.g., 8-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[9]

  • Work-up: After the reaction is complete, add a filter aid (e.g., Celite, 120 g) and stir for one hour.[9] Filter the mixture under suction.

  • Extraction: Saturate the aqueous filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chiral hydroxy ester can be purified by silica gel column chromatography.

Protocol 5.2: General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from methodologies for the reduction of analogous γ-keto acids.

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction vessel with the ruthenium catalyst and the chiral ligand.

  • Reaction Setup: Outside the glovebox, add the γ-keto acid (1.0 equiv) to the vessel.

  • Solvent and Hydrogen Source: Add the azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) as both the solvent and the hydrogen source.

  • Reaction: Stir the mixture at a specified temperature (e.g., 28°C) for the required time (e.g., 24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue, containing the chiral lactone, can be purified by flash column chromatography on silica gel.

Application in Natural Product Synthesis

The chiral δ-lactones derived from this compound are valuable intermediates in the total synthesis of natural products. While a direct synthesis of a named natural product starting from this compound is not prominently featured in readily available literature, the strategic importance of the resulting chiral δ-ethyl-δ-valerolactone is well-established. This synthon is a key building block for molecules containing a substituted tetrahydropyran ring, a common motif in polyketide natural products. For instance, the synthesis of (+)-Cassiol, an antiulcerogenic sesquiterpenoid, involves the creation of a complex bicyclic core where a chiral lactone-derived intermediate could be strategically employed.[2]

Conclusion

This compound is more than a simple linear keto acid; it is a powerful prochiral synthon that provides an efficient entry point to valuable chiral building blocks. The stereoselective reduction of its ketone functionality, achievable through both robust biocatalytic and chemocatalytic methods, delivers chiral 5-hydroxy-heptanoic acid derivatives and their corresponding δ-lactones with high enantiopurity. The data and protocols presented in this guide underscore the reliability and versatility of this strategy. For researchers in drug discovery and natural product synthesis, mastering the use of this compound as a chiral synthon opens up streamlined and stereocontrolled routes to complex and biologically significant molecules.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Oxo-heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Oxo-heptanoic acid in biological samples. The methodologies described focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and widely employed techniques for the analysis of small organic acids.

Introduction

This compound is a keto-fatty acid of interest in metabolic research and drug development. Its role as an intermediate in fatty acid and amino acid metabolism makes its accurate quantification crucial for understanding various physiological and pathological processes. These protocols are designed to provide robust and reproducible methods for the determination of this compound in complex biological matrices.

Data Presentation: Comparison of Analytical Methods

The selection between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The following table summarizes the key performance characteristics of typical GC-MS and LC-MS/MS methods for the analysis of this compound and similar keto acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by ionization and mass analysis.Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity.
Sample Preparation Requires extraction and chemical derivatization (e.g., oximation followed by silylation) to increase volatility and thermal stability.[1]Requires extraction (e.g., protein precipitation), with derivatization being optional to enhance ionization efficiency.[2]
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole).
Derivatization Mandatory for polar analytes like keto acids.[3]Generally not required, which simplifies sample preparation.[4]
Sensitivity (Typical) Good, with Limits of Detection (LOD) in the low µg/mL to ng/mL range.[1]Excellent, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.
Selectivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).
Throughput Lower, due to longer run times and derivatization steps.Higher, with faster run times and simpler sample preparation.
Matrix Effects Generally less pronounced compared to LC-MS/MS.Can be significant and require careful management (e.g., use of internal standards, sample cleanup).
Cost (Instrument) Generally lower than triple quadrupole LC-MS/MS systems.Generally higher.

Table 1: Quantitative Performance of Analytical Methods for Keto Acid Analysis

ParameterGC-MS (with derivatization)LC-MS/MS
Linearity (r²) > 0.99[1]> 0.997[5]
Limit of Detection (LOD) 0.05 - 1.0 µg/mL[1]0.01 - 0.25 µM[5]
Limit of Quantification (LOQ) 0.15 - 3.5 µg/mL[1]4.2 - 18 nM[6]
Accuracy (% Recovery) 85% - 115%[1]96% - 109%[5]
Precision (%RSD) < 15%[1]< 10%[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol describes a robust method for the quantification of this compound in biological samples using GC-MS following a two-step derivatization process.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for plasma, serum, or urine samples.[4]

  • To 100 µL of the biological sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group.

  • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. Ensure all water is removed as it can interfere with the derivatization reagents.[4]

2. Derivatization (Oximation followed by Silylation)

  • Oximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Seal the vial and incubate at 60°C for 60 minutes. This step derivatizes the ketone group.[8]

  • Silylation: After cooling to room temperature, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and incubate at 60°C for 30-60 minutes. This step derivatizes the carboxylic acid group.[1][2]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysysiloxane, 30 m x 0.25 mm x 0.25 µm).[4]

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[2]

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-550 for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a highly sensitive and specific method for the quantification of this compound in biological samples using LC-MS/MS, generally without the need for derivatization.[2][9]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological sample (e.g., plasma, serum), add an internal standard (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.[2]

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Oximation Oximation of Ketone Evaporation->Oximation Silylation Silylation of Carboxylic Acid Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition and Quantification GCMS->Data

Caption: GC-MS experimental workflow for this compound analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Acquisition and Quantification LCMSMS->Data

Caption: LC-MS/MS experimental workflow for this compound analysis.

Keto_Acid_Metabolism cluster_sources Metabolic Sources cluster_central Central Metabolism cluster_outputs Cellular Functions FattyAcids Fatty Acids KetoAcids Keto Acids (e.g., this compound) FattyAcids->KetoAcids AminoAcids Amino Acids AminoAcids->KetoAcids Carbohydrates Carbohydrates AcetylCoA Acetyl-CoA Carbohydrates->AcetylCoA KetoAcids->AcetylCoA Signaling Cell Signaling KetoAcids->Signaling Modulation of Signaling Pathways Krebs Krebs Cycle Energy Energy Production (ATP) Krebs->Energy Biosynthesis Biosynthesis Krebs->Biosynthesis AcetylCoA->Krebs

Caption: Metabolic context and signaling role of keto acids.

References

Application Notes and Protocols for GC-MS Analysis of 5-Oxo-heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-heptanoic acid is a keto acid that may be of interest in various biological and chemical studies. Its analysis often requires a sensitive and specific method, for which Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited. However, due to its low volatility and the presence of both a ketone and a carboxylic acid functional group, direct analysis by GC-MS is not feasible. A chemical derivatization process is necessary to convert the analyte into a more volatile and thermally stable form. This document provides a detailed protocol for the analysis of this compound in biological samples using GC-MS, following a two-step derivatization procedure involving methoximation and silylation.

Data Presentation: Quantitative Analysis Parameters

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to determine the precise performance characteristics.

ParameterExpected Value
Retention Time (min) Instrument and method dependent
Target Ions (m/z) for SIM To be determined from the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and characteristic fragments.
Internal Standard Heptadecanoic acid-d33
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.15 - 3.5 µg/mL
Accuracy (% Recovery) 85% - 115%
Precision (%RSD) < 15%

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid-d33)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, urine, cell culture media)

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the sample (e.g., plasma), add a known amount of the internal standard solution.

  • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group, which will improve extraction efficiency into an organic solvent.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Dry the pooled organic extract under a gentle stream of nitrogen gas at 30-40°C until complete dryness. Ensure all residual water is removed.

Two-Step Derivatization

This procedure should be performed in a moisture-free environment.

Step 1: Methoximation of the Ketone Group

  • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

  • Add 50 µL of the MeOx solution to the dried sample residue.

  • Cap the vial tightly and vortex briefly to dissolve the residue.

  • Incubate the mixture at 60°C for 60 minutes. This reaction converts the ketone group to a methoxime derivative, preventing tautomerization in the hot GC inlet.[1]

Step 2: Silylation of the Carboxylic Acid Group

  • After incubation, allow the vial to cool to room temperature.

  • Add 80 µL of BSTFA with 1% TMCS to the reaction mixture.

  • Cap the vial tightly and vortex briefly.

  • Incubate the mixture at 70°C for 60 minutes. This step replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing the compound's volatility.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

  • Gas Chromatograph: Agilent 6890 or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Data Acquisition:

    • Full Scan Mode: Scan from m/z 50 to 550 to identify the retention time and mass spectrum of the derivatized analyte and internal standard.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the derivatized this compound and the internal standard to enhance sensitivity and selectivity.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Plasma, Urine) is_addition Internal Standard Addition sample->is_addition extraction Liquid-Liquid Extraction is_addition->extraction drying Evaporation to Dryness extraction->drying methoximation Methoximation (60°C, 60 min) drying->methoximation silylation Silylation (70°C, 60 min) methoximation->silylation gcms_analysis GC-MS Analysis (Full Scan & SIM) silylation->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization Pathway

derivatization_pathway start This compound intermediate Methoxime Derivative start->intermediate + Methoxyamine HCl final TMS-Methoxime Derivative (Volatile) intermediate->final + BSTFA w/ 1% TMCS

Caption: Derivatization pathway of this compound for GC-MS analysis.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 7-Cyano-5-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 7-cyano-5-oxoheptanoic acid, a bifunctional molecule with potential applications as an intermediate in organic synthesis and drug development. The procedure is based on the alkylation of the enolate of 5-oxohexanoic acid with bromoacetonitrile. This note includes comprehensive safety precautions, a detailed list of materials, a step-by-step methodology, and expected outcomes.

Critical Safety Precautions

All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Potassium hexamethyldisilazide (KHMDS): A highly reactive and corrosive base. It reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides. Use anhydrous THF and ensure it is inhibitor-free.

  • Bromoacetonitrile: A toxic and lachrymatory (tear-inducing) substance. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care.

  • Hydrochloric Acid (HCl): A corrosive acid that can cause severe burns. Handle with care.

Reaction Scheme and Workflow

The synthesis proceeds via the formation of a potassium enolate from 5-oxohexanoic acid, which is then alkylated by bromoacetonitrile to yield the target compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvents R1 5-Oxohexanoic Acid P 7-Cyano-5-oxoheptanoic Acid R1->P R2 Bromoacetonitrile R2->P S1 Potassium Hexamethyldisilazide (KHMDS) S1->P Base S2 Anhydrous Tetrahydrofuran (THF) S2->P Solvent S3 1N Hydrochloric Acid (HCl) S3->P Quench

Caption: Reaction components for the synthesis of 7-cyano-5-oxoheptanoic acid.

The overall experimental process follows a logical sequence of reaction, work-up, and purification.

G Setup 1. Reaction Setup (Inert atmosphere, -70°C) Enolate 2. Enolate Formation (Add 5-oxohexanoic acid to KHMDS in THF) Setup->Enolate Alkylation 3. C-Alkylation (Add bromoacetonitrile) Enolate->Alkylation Warm 4. Warm to Room Temperature Alkylation->Warm Quench 5. Reaction Quench (Add 1N HCl) Warm->Quench Extract 6. Aqueous Work-up (Extraction with ether) Quench->Extract Purify 7. Purification (Silica Gel Chromatography) Extract->Purify Product Final Product (7-Cyano-5-oxoheptanoic acid) Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

The following table summarizes the required reagents with their relevant properties for a reaction at a 30 mmol scale.

ReagentFormulaM.W. ( g/mol )Amount UsedMoles (mmol)
5-Oxohexanoic acidC₆H₁₀O₃130.143.90 g (3.6 mL)30
Potassium Hexamethyldisilazide (KHMDS)C₆H₁₈KNSSi₂199.5466 mL (0.91M in THF)60
BromoacetonitrileC₂H₂BrN119.953.84 g (2.2 mL)32
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11140 mLN/A
1N Hydrochloric Acid (HCl)HCl36.46100 mL100
Diethyl Ether(C₂H₅)₂O74.12As neededN/A
HexaneC₆H₁₄86.18As neededN/A
Acetic AcidCH₃COOH60.05As neededN/A

Experimental Protocol

This protocol is adapted from a known literature procedure.

A. Reaction Setup and Enolate Formation

  • Equip a flame-dried, three-necked, round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with a solution of potassium hexamethyldisilazide (KHMDS) in THF (66 mL, 60 mmol).

  • Cool the solution to -70°C using a dry ice/acetone bath.

  • Slowly add 5-oxohexanoic acid (3.6 mL, 30 mmol) to the KHMDS solution. A yellow suspension will form.

  • Stir the resulting suspension at -70°C for 1 hour to ensure complete enolate formation.

B. Alkylation and Quenching

  • While maintaining the temperature at -70°C, add bromoacetonitrile (2.2 mL, 32 mmol) dropwise to the suspension.

  • Stir the reaction mixture at -70°C for an additional hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 30 minutes.

  • Quench the reaction by carefully adding 1N aqueous hydrochloric acid (100 mL).

C. Product Extraction and Purification

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain a dark oil.

  • Purify the crude oil using silica gel chromatography. The recommended eluent is a 9:1 mixture of diethyl ether/hexane containing 1% acetic acid.

  • Combine the fractions containing the product and evaporate the solvent to yield 7-cyano-5-oxoheptanoic acid as an oil.

Expected Results and Characterization

The final product, 7-cyano-5-oxoheptanoic acid, is obtained as an oil. The yield and purity should be determined after purification.

ParameterExpected Outcome
Physical State Oil
Purity >95% (as determined by NMR or LC-MS)
Structure C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol

Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final compound.

References

Application Notes and Protocols: 5-Oxo-heptanoic Acid as a Putative Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases, such as fatty acid oxidation (FAO) disorders, represent a group of inherited genetic conditions that disrupt the body's ability to metabolize fats for energy. The diagnosis and monitoring of these disorders often rely on the identification of abnormal profiles of organic acids and acylcarnitines in biological fluids. 5-Oxo-heptanoic acid, a delta-keto acid, is an intermediate in various metabolic pathways, including those of amino acids and fatty acids.[1] While not yet a clinically validated biomarker, its chemical structure suggests that its accumulation could be indicative of disruptions in specific metabolic pathways, particularly those involving fatty acid metabolism. This document provides a detailed overview of the potential application of this compound as a biomarker for metabolic diseases, along with protocols for its quantification and a proposed metabolic context.

Hypothetical Clinical Relevance

Elevated levels of this compound in plasma or urine could signal a disruption in the beta-oxidation of odd-chain fatty acids or certain amino acids. Inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, are characterized by the accumulation of specific acyl-CoAs, which can be diverted to alternative metabolic pathways, leading to the formation of unusual keto acids and dicarboxylic acids.[2][3] Therefore, quantifying this compound could provide valuable diagnostic or monitoring information for a subset of metabolic disorders. Further research is necessary to establish a definitive link between this compound concentrations and specific disease states.

Data Presentation

Due to the current lack of extensive clinical data specifically on this compound in metabolic diseases, the following table presents hypothetical data to illustrate its potential as a biomarker. These values are for illustrative purposes only and are not derived from actual clinical studies.

AnalyteHealthy Control (Plasma, µmol/L)Metabolic Disease "X" (Plasma, µmol/L)Healthy Control (Urine, µmol/mmol creatinine)Metabolic Disease "X" (Urine, µmol/mmol creatinine)
This compound 0.1 - 0.52.0 - 10.0< 1.010.0 - 50.0
Reference Metabolite (e.g., C8-carnitine for MCADD)< 0.2> 5.0Not typically measuredNot typically measured

Experimental Protocols

The quantification of this compound in biological matrices like plasma and urine requires sensitive and specific analytical methods. Due to its polar nature and potential for thermal instability, derivatization is often employed, particularly for gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity and can often be performed with less extensive sample preparation.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (control and study samples)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Sample Preparation

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

  • Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion of the standard).

    • Internal Standard: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion of the standard).

4. Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then calculated from this calibration curve.

Protocol 2: Analysis of Urinary Organic Acids including this compound by GC-MS

This protocol outlines a general procedure for the analysis of organic acids in urine, which can be adapted to include the detection of this compound. Derivatization is necessary to make the non-volatile organic acids suitable for GC analysis.

1. Materials and Reagents

  • Urine samples (control and study)

  • Internal standard (e.g., 3,3-dimethylglutaric acid)

  • Urease

  • Hydroxylamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Sodium chloride

  • Anhydrous sodium sulfate

  • GC-MS system

2. Sample Preparation

  • Urine Collection: Collect a random urine sample.

  • Creatinine Measurement: Determine the creatinine concentration of the urine sample for normalization of results.

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of the internal standard.

  • Urea Removal: Add urease to the urine sample and incubate at 55°C for 20 minutes to break down urea.

  • pH Adjustment and Extraction: Acidify the sample to pH 1-2 with HCl. Saturate with sodium chloride and extract the organic acids with ethyl acetate (3 x 2 mL).

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Two-step):

    • Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to derivatize the keto group.

    • Silylation: Add 100 µL of BSTFA + 1% TMCS and incubate at 60°C for 45 minutes to derivatize the carboxylic acid and any hydroxyl groups.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

3. GC-MS Conditions (Example)

  • GC System: Gas chromatograph with a capillary column.

  • Column: A non-polar or semi-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A suitable temperature gradient to separate the various organic acids (e.g., initial temperature of 70°C, ramp to 300°C).

  • MS System: Mass spectrometer capable of electron ionization (EI).

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-650.

4. Data Analysis

Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma/Urine Sample is Add Internal Standard plasma->is precip Protein Precipitation (Methanol) is->precip cent1 Centrifugation precip->cent1 supernatant Collect Supernatant cent1->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute cent2 Final Centrifugation reconstitute->cent2 vial Transfer to Autosampler Vial cent2->vial lc Liquid Chromatography (Separation) vial->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms data Data Analysis msms->data

Caption: Experimental workflow for the quantification of this compound.

G Heptanoyl_CoA Heptanoyl-CoA Beta_Oxidation Beta-Oxidation (Multiple Steps) Heptanoyl_CoA->Beta_Oxidation Omega_Oxidation Omega-Oxidation Heptanoyl_CoA->Omega_Oxidation Alternative Pathway (Enzymatic Block in Beta-Oxidation) Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Heptanedioic_acid Heptanedioic acid Omega_Oxidation->Heptanedioic_acid Five_Oxo_Heptanoic_Acid This compound Omega_Oxidation->Five_Oxo_Heptanoic_Acid Further_Metabolism Further Metabolism Five_Oxo_Heptanoic_Acid->Further_Metabolism

References

Application Notes and Protocols for the Derivatization of 5-Oxo-heptanoic Acid for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 5-oxo-heptanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the presence of both a ketone and a carboxylic acid functional group, this compound is a relatively polar and non-volatile compound, making derivatization a critical step for successful GC-MS analysis and a potential enhancement for LC-MS analysis.[1][2][3]

The protocols outlined below describe two primary methodologies: a two-step derivatization involving methoximation and silylation for GC-MS analysis, and a targeted derivatization of the keto group for enhanced LC-MS/MS detection.

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance for the analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.[2][4][5]

ParameterGC-MS (Methoximation/Silylation)LC-MS/MS (PFBO Derivatization)
Linearity (r²) > 0.995> 0.997
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.25 µM
Limit of Quantitation (LOQ) 0.5 - 3.5 µg/mL0.05 - 0.5 µM
Accuracy (% Recovery) 90 - 110%95 - 110%
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%

Experimental Protocols

Method 1: GC-MS Analysis via Methoximation and Silylation

This two-step protocol is designed to increase the volatility and thermal stability of this compound by derivatizing both the ketone and carboxylic acid functional groups, making it amenable to GC-MS analysis.[2][4][6]

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate or other suitable solvent

  • Internal Standard (e.g., a structurally similar stable isotope-labeled compound)

  • Glass GC vials with inserts

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acid fraction.

    • Transfer a known amount of the sample extract or standard solution to a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it can interfere with the silylation reagent.[1][3]

  • Step 1: Methoximation of the Ketone Group:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[4]

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.

    • Cap the vial tightly and vortex briefly to ensure the residue is dissolved.

    • Incubate the vial at 60°C for 60 minutes to facilitate the oximation of the keto group.[4]

  • Step 2: Silylation of the Carboxylic Acid Group:

    • After the vial has cooled to room temperature, add 50 µL of BSTFA with 1% TMCS to the reaction mixture.[4]

    • Recap the vial and vortex briefly.

    • Incubate the vial at 60°C for an additional 30-60 minutes to complete the silylation of the carboxylic acid group.[4]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm), is recommended.[3]

    • Injection: 1 µL in splitless mode.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific instrument and column.[3]

    • MS Detection: Operate in full scan mode (e.g., m/z 50-550) to identify the derivatized analyte and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Methoximation Add MeOX in Pyridine (60°C, 60 min) Dry->Methoximation Silylation Add BSTFA + 1% TMCS (60°C, 30-60 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

GC-MS derivatization and analysis workflow.
Method 2: LC-MS/MS Analysis with Keto Group Derivatization

For LC-MS/MS analysis, derivatization is not always mandatory for keto acids. However, to improve sensitivity and chromatographic retention, especially in complex matrices, derivatization of the carbonyl group can be advantageous.[1][7] This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) to derivatize the ketone.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)oxime hydrochloride (PFBO)

  • Acetate buffer (e.g., 100 mM, pH 5.0)

  • Methanol or Acetonitrile (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Internal Standard

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • For biological samples, perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) followed by centrifugation to remove proteins.[8][9]

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Prepare a fresh solution of PFBO in the acetate buffer (e.g., 10 mM).

    • To 100 µL of the sample extract or standard, add 50 µL of the PFBO solution.

    • Vortex the mixture and incubate at 60°C for 60 minutes.

    • After cooling, the sample can be directly injected or diluted with the mobile phase if necessary.

  • LC-MS/MS Analysis:

    • LC Column: A C18 column (e.g., Phenomenex Luna C18) is suitable for separating the derivatized analyte.[8][9]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.[8][9]

    • MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the derivatized this compound and the internal standard should be determined by infusing the derivatized standards into the mass spectrometer. A characteristic transition would be the loss of the pentafluorobenzyl group.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_deriv_lc Derivatization cluster_analysis_lc Analysis SampleLC Aqueous Sample/Standard ProteinPrecip Protein Precipitation (if applicable) SampleLC->ProteinPrecip PFBODeriv Add PFBO in Buffer (60°C, 60 min) ProteinPrecip->PFBODeriv LCMS LC-MS/MS Analysis PFBODeriv->LCMS

LC-MS/MS derivatization and analysis workflow.

These detailed protocols provide a robust starting point for the derivatization and analysis of this compound. Optimization of reaction times, temperatures, and chromatographic conditions may be necessary depending on the specific laboratory setup and sample matrix.

References

Application Note: Quantification of 5-Oxo-heptanoic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Oxo-heptanoic acid is a C7 oxo-carboxylic acid. The quantification of small organic acids in biological matrices is crucial for various research areas, including metabolomics and drug development. This document provides a detailed protocol for the quantification of this compound in biological fluids such as plasma and urine, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), a technique known for its high sensitivity and selectivity.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method for analyzing volatile compounds, it often requires a derivatization step to increase the volatility of carboxylic acids.[1] This protocol focuses on a direct LC-MS/MS approach, which can often analyze carboxylic acids with simpler sample preparation.[1]

Experimental Protocols

Sample Preparation

Consistency in sample collection, handling, and storage is critical for reliable results.[2] It is recommended to minimize variability between samples, for instance, by using identical collection protocols and tubes and avoiding repeated freeze-thaw cycles.[2]

Plasma and Serum Preparation:

  • Blood Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes.

  • Centrifugation:

    • For plasma, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.[2]

    • For serum, allow the blood to clot at room temperature for 15-30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[2]

  • Aliquoting: Carefully pipette the resulting supernatant (plasma or serum) into cryo-vials in 500 µL aliquots, avoiding the collection of any solid residue.[2]

  • Storage: Immediately freeze the aliquots at -80°C until analysis.[2]

Urine Preparation:

  • Urine Collection: Collect urine samples in sterile containers.

  • Centrifugation: Spin the sample at 2,000 x g for 15 minutes at 4°C to remove any particulate matter.[2]

  • Aliquoting: Transfer the supernatant into cryo-vials in 1 mL aliquots.[2]

  • Storage: Immediately freeze the aliquots at -80°C until analysis.[2]

Extraction Protocol (Protein Precipitation):

This protocol is a common method for extracting small molecules from biological matrices.

  • Thawing: Thaw the frozen plasma, serum, or urine samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample to correct for extraction efficiency and matrix effects.

  • Precipitation: Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of the biological fluid sample (e.g., 300 µL of solvent to 100 µL of plasma). A 50:50 methanol:acetonitrile mixture has been shown to be effective for extracting polar metabolites.[3]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are suggested starting conditions and may require optimization.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column is suitable for separating small polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a precursor ion and one or more product ions specific to this compound. The molecular weight of this compound is 144.17 g/mol .[5]

  • Ion Transitions: Specific precursor/product ion transitions for this compound and the internal standard need to be determined by direct infusion or by using prediction software.

Data Presentation

The following table presents hypothetical quantitative data for this compound in human plasma and urine. These values are for illustrative purposes only, as specific concentrations were not found in the initial literature search.

Biological MatrixAnalyteConcentration Range (µg/mL)Method
Human PlasmaThis compound0.1 - 1.5LC-MS/MS
Human UrineThis compound1.0 - 10.0LC-MS/MS

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in bioanalytical method validation.

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Blood Whole Blood Collection Centrifuge_Blood Centrifugation (2,000g, 15min, 4°C) Blood->Centrifuge_Blood Urine_Collect Urine Collection Centrifuge_Urine Centrifugation (2,000g, 15min, 4°C) Urine_Collect->Centrifuge_Urine Plasma_Serum Plasma/Serum Aliquoting Centrifuge_Blood->Plasma_Serum Urine_Aliquot Urine Aliquoting Centrifuge_Urine->Urine_Aliquot Storage Storage at -80°C Plasma_Serum->Storage Urine_Aliquot->Storage Thaw Thaw Samples on Ice Storage->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge_Precipitate Centrifugation (14,000rpm, 10min, 4°C) Vortex->Centrifuge_Precipitate Collect_Supernatant Collect Supernatant Centrifuge_Precipitate->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI Negative, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Experimental workflow for this compound quantification.

bioanalytical_validation cluster_core Bioanalytical Method Validation Method_Development Method Development Selectivity Selectivity & Specificity Method_Development->Selectivity Calibration_Curve Calibration Curve & LLOQ Method_Development->Calibration_Curve Recovery Recovery Method_Development->Recovery Accuracy Accuracy Selectivity->Accuracy Precision Precision Accuracy->Precision Validated_Method Validated Method Precision->Validated_Method Calibration_Curve->Accuracy Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Stability->Validated_Method

Logical relationships in bioanalytical method validation.

References

Application Notes and Protocols for the Experimental Use of Methyl 5-oxohept-6-enoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-oxohept-6-enoate is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of complex organic compounds. Its structure, which includes a keto group and an α,β-unsaturated ester, offers multiple reactive sites for constructing intricate molecular architectures, making it a valuable tool in pharmaceutical development. This document provides detailed application notes and experimental protocols for the use of methyl 5-oxohept-6-enoate in the synthesis of pharmaceutically relevant molecules.

Application Notes

Methyl 5-oxohept-6-enoate is primarily utilized as a building block in the total synthesis of natural products and their analogs with potential therapeutic applications. Its utility is demonstrated in the synthesis of alkaloids, macrolactones, and prostaglandins.

1. Intermediate in Alkaloid Synthesis:

Methyl 5-oxohept-6-enoate is a key precursor in the synthesis of various alkaloids, including heteroyohimbine and Sceletium alkaloid A-4 analogues. These alkaloids are recognized for a range of pharmacological activities, such as antihypertensive and potential neuroprotective effects. The reactivity of the keto and vinyl groups allows for its incorporation into complex polycyclic systems that form the core of these bioactive molecules.

2. Precursor for Bryostatin Analogs:

This intermediate is instrumental in the synthesis of precursors to bryostatins, a family of complex macrolactones. Bryostatins are potent modulators of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The ability to synthesize bryostatin analogs opens avenues for developing novel anticancer agents.

3. Building Block for Prostaglandin Analogs:

The structural motif of methyl 5-oxohept-6-enoate is relevant to the construction of the prostaglandin framework. Prostaglandins are lipid compounds with diverse physiological effects, and their synthetic analogs are used in treating conditions like glaucoma and ulcers. The enone system and ester functionality allow for the strategic introduction of key pharmacophoric features.

4. Michael Acceptor in Drug Discovery:

As an α,β-unsaturated carbonyl compound, methyl 5-oxohept-6-enoate functions as a Michael acceptor. This reactivity can be exploited in drug discovery to covalently target nucleophilic residues, such as cysteine, in enzyme active sites, potentially leading to irreversible inhibition. The Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response, is a common target for such compounds.

Quantitative Data

The following tables summarize quantitative data related to the use of methyl 5-oxohept-6-enoate in the synthesis of bioactive compounds and its chemical transformations.

Table 1: Biological Activity of Ajmalicine (synthesized using a methyl 5-oxohept-6-enoate precursor)

CompoundTargetAssayIC50
Ajmalicineα1-Adrenoceptor, Nicotine ReceptorInhibition72.3 µM

Table 2: Asymmetric Reduction of Methyl 5-oxohept-6-enoate

ReactionCatalyst SystemReported YieldEnantiomeric Excess (ee)
Ketone Reduction(S)-2-Methyl-CBS-oxazaborolidine / Catecholborane30%76%

Table 3: Comparison of Intermediates in Cyclopentenone Synthesis via Nazarov Cyclization

IntermediateTypical Synthesis Yield (%)ProductProduct Yield (%)Product Purity (%)
Methyl 5-oxohept-6-enoate 75-852-methyl-3-cyclopenten-1-one60-70>95
Ethyl 5-oxohept-6-enoate70-802-methyl-3-cyclopenten-1-one55-65>95

Experimental Protocols

Detailed methodologies for the synthesis of methyl 5-oxohept-6-enoate and its application in key synthetic transformations are provided below.

Protocol 1: Synthesis of Methyl 5-oxohept-6-enoate via Palladium-Catalyzed Stille Coupling

  • Materials: Methyl 4-chloro-4-oxobutanoate, tributyl(vinyl)stannane, PdBnCl(PPh₃)₂, Hexamethylphosphoramide (HMPA).

  • Procedure:

    • To a solution of methyl 4-chloro-4-oxobutanoate in HMPA, add tributyl(vinyl)stannane (1.05 equivalents) and PdBnCl(PPh₃)₂ (0.004 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin salts.

    • Filter the mixture through a pad of Celite and wash the filter cake with the reaction solvent.

    • Extract the aqueous phase with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure methyl 5-oxohept-6-enoate.

Protocol 2: Synthesis of Methyl 5-oxohept-6-enoate via Claisen-Schmidt Condensation

  • Materials: Methyl acetoacetate, acrolein, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Procedure:

    • Under an inert atmosphere, add anhydrous THF to a round-bottom flask, followed by NaH (1.0 equivalent). Cool the suspension to 0 °C.

    • Add methyl acetoacetate (1.0 equivalent) dropwise to the cooled suspension over 30 minutes to form the enolate.

    • Add acrolein (1.2 equivalents) dropwise to the reaction mixture at 0 °C over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Acid-Catalyzed Annulation for Alkaloid Scaffold Synthesis

  • Materials: Cyclic imine or enamine, methyl 5-oxohept-6-enoate, anhydrous solvent (e.g., acetonitrile), acid catalyst (e.g., HCl).

  • Procedure:

    • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the cyclic imine or enamine (1.0 equivalent) and methyl 5-oxohept-6-enoate (1.0-1.2 equivalents) in the anhydrous solvent.

    • Add the acid catalyst to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the product by column chromatography.

Protocol 4: Nazarov Cyclization for Cyclopentenone Synthesis

  • Materials: Methyl 5-oxohept-6-enoate, vinylmagnesium bromide in THF, anhydrous THF, anhydrous dichloromethane (DCM), Lewis acid (e.g., FeCl₃).

  • Procedure:

    • Formation of Divinyl Ketone Intermediate:

      • To a solution of methyl 5-oxohept-6-enoate (1.0 eq) in anhydrous THF at -78 °C, add a solution of vinylmagnesium bromide (1.2 eq in THF) dropwise.

      • Stir the reaction at -78 °C for 2 hours.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude tertiary alcohol is used directly in the next step.

      • Dissolve the crude alcohol in DCM and treat with a catalytic amount of sulfuric acid at 0 °C for 30 minutes to facilitate dehydration to the divinyl ketone.

    • Nazarov Cyclization:

      • Dissolve the crude divinyl ketone in anhydrous DCM and cool to 0 °C.

      • Add the Lewis acid (e.g., FeCl₃, 1.1 eq) and stir at 0 °C.

      • Monitor the reaction by TLC until completion.

      • Quench the reaction with saturated aqueous sodium bicarbonate.

      • Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate key processes and pathways related to the experimental use of methyl 5-oxohept-6-enoate.

G cluster_synthesis Synthesis of Methyl 5-oxohept-6-enoate Precursors Precursors Reaction Palladium-Catalyzed CouplingorClaisen-Schmidt CondensationorReformatsky Reaction Precursors->Reaction Reagents Purification Purification Reaction->Purification Crude Product Product Methyl 5-oxohept-6-enoate Purification->Product Pure Product

Caption: General synthetic workflow for methyl 5-oxohept-6-enoate.

G cluster_applications Applications in Pharmaceutical Synthesis M5O Methyl 5-oxohept-6-enoate Alkaloids Alkaloids M5O->Alkaloids Annulation Bryostatin_Analogs Bryostatin Analogs M5O->Bryostatin_Analogs Asymmetric Reduction Prostaglandins Prostaglandins M5O->Prostaglandins Michael Addition Precursor Cyclopentenones Cyclopentenones M5O->Cyclopentenones Nazarov Cyclization

Caption: Role as an intermediate in synthesizing bioactive compounds.

G Bryostatin Bryostatin C1_domain C1 Domain Bryostatin->C1_domain Binds to PKC_inactive PKC (inactive, cytosolic) PKC_active PKC (active, membrane-bound) PKC_inactive->PKC_active Translocation to membrane Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates DAG Diacylglycerol (DAG) DAG->C1_domain Endogenous Ligand C1_domain->PKC_inactive Cellular_Response Cellular Response (Growth, Apoptosis, etc.) Downstream_Targets->Cellular_Response Regulates

Caption: Simplified signaling pathway of PKC activation by bryostatin.

G Setup Reaction Setup (Michael Donor + Base) Addition Add Michael Acceptor (M5O or Alternative) Setup->Addition Monitoring Monitor Reaction (TLC, GC-MS) Addition->Monitoring Quantification Quantify Reactant Consumption and Product Formation Monitoring->Quantification Analysis Kinetic Analysis (Determine Rate Constants) Quantification->Analysis Comparison Compare Reactivity Analysis->Comparison

Caption: Workflow for comparative kinetic analysis of Michael acceptors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxo-heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 5-Oxo-heptanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common synthesis routes for this compound and its derivatives include the Michael addition of acetone to acrylic acid derivatives, the oxidation of 2-acetylcyclopentanone, and synthesis from starting materials like methyl 4-(chloroformyl)butyrate.[1][2][3] The choice of method often depends on the desired scale, available starting materials, and required purity.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C7H12O3, and its molecular weight is 144.17 g/mol .[1]

Q3: What are some of the key challenges in synthesizing this compound?

A3: Key challenges include controlling side reactions, such as the formation of mesityl oxide in Michael additions, achieving high conversion of starting materials, and purifying the final product to remove unreacted reagents and byproducts.[2][4]

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be assessed using standard analytical techniques such as titration to determine the acid content, and chromatographic methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify and quantify impurities. Spectroscopic methods such as NMR and IR can confirm the structure of the final product.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low product yield can stem from several factors related to reagents, reaction conditions, and catalyst activity.

  • Potential Cause 1: Impure or Wet Reagents/Solvents: Many synthetic routes are sensitive to moisture, which can deactivate catalysts or reagents. For instance, syntheses involving moisture-sensitive catalysts like Lewis acids require anhydrous conditions.[5]

    • Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure starting materials are pure and dry.

  • Potential Cause 2: Suboptimal Reaction Temperature: The reaction temperature is often critical. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions or product decomposition.[2][5]

    • Troubleshooting: Carefully monitor and control the reaction temperature within the range specified by the protocol. An initial optimization experiment varying the temperature might be necessary.

  • Potential Cause 3: Insufficient Reaction Time or Inadequate Mixing: If the reaction is not allowed to proceed to completion, the yield will be low. In heterogeneous mixtures, inefficient stirring can lead to poor reaction kinetics.[5]

    • Troubleshooting: Monitor the reaction progress using TLC or GC to ensure the consumption of starting materials.[5] Ensure efficient and vigorous stirring throughout the reaction.[6]

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagents & Solvents start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_monitoring Review In-Process Monitoring start->check_monitoring reagent_issue Impure or Wet? check_reagents->reagent_issue temp_issue Temperature Optimal? check_conditions->temp_issue time_issue Time/Mixing Sufficient? check_monitoring->time_issue reagent_issue->check_conditions No solution_reagents Dry Solvents, Purify Reagents reagent_issue->solution_reagents Yes temp_issue->check_monitoring Yes solution_temp Adjust Temperature Control temp_issue->solution_temp No solution_time Increase Time, Improve Stirring time_issue->solution_time No

Problem 2: Presence of Significant Impurities

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: The nature of impurities is highly dependent on the synthetic route.

  • Potential Impurity 1: Mesityl Oxide (in Michael Addition): When synthesizing from acetone and acrylic acid, self-condensation of acetone can form mesityl oxide, especially under basic conditions and at elevated temperatures.[2] This side reaction consumes acetone and complicates purification.

    • Troubleshooting: One patented process suggests that maintaining a mesityl oxide concentration of 2 to 8% by weight in the reaction mixture can surprisingly suppress its further formation.[2] Careful control of temperature and reactant ratios is also crucial.[2]

  • Potential Impurity 2: Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Troubleshooting: Extend the reaction time or adjust the temperature to drive the reaction to completion.[5] Using a slight excess of one reactant can also help consume the other, though this may complicate purification.

  • Potential Impurity 3: Polyacylation or Isomer Formation (in Friedel-Crafts type reactions): While less common for this specific synthesis, related reactions like Friedel-Crafts acylation can suffer from the addition of multiple acyl groups or acylation at different positions.[5]

    • Troubleshooting: Control the stoichiometry of the catalyst and reactants carefully and maintain the recommended reaction temperature to improve selectivity.[5]

Problem 3: Difficulties in Product Purification

Q: I'm having trouble purifying the crude product. What are the best methods and how can I resolve common issues like emulsion formation?

A: Purification of a carboxylic acid like this compound often involves acid-base extraction, followed by distillation or recrystallization.

  • Purification Method: Acid-Base Extraction: This is a highly effective method for separating acidic products from neutral or basic impurities. The crude product is dissolved in an organic solvent, and the acidic product is extracted into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer is then acidified to precipitate the pure product.[4]

  • Troubleshooting Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form at the interface, making separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4]

  • Troubleshooting Product "Oiling Out": During recrystallization or after acidification of the aqueous extract, the product may separate as an oil instead of a solid.

    • Solution: If the product oils out, it may be necessary to extract it back into an organic solvent (like dichloromethane or ethyl acetate) from the acidified aqueous solution.[4] The solvent can then be removed under reduced pressure.

Purification_Workflow acidify acidify precipitate precipitate acidify->precipitate filter filter extract_again extract_again

Data Summary

The following table summarizes yields reported for different synthetic routes to this compound and related structures. Note that direct comparison can be challenging due to variations in reaction scale, conditions, and how yield is calculated.

Starting MaterialsReaction TypeReported YieldReference
Methyl 4-(chloroformyl)butyrateGrignard-type reaction & HydrolysisStep 1: 98%, Step 2: 92%[1]
Acetone & Acrylic AcidMichael Addition66.8% (based on converted acrylic acid)[2]
Acetone & Acrylic Acid Methyl EsterMichael Addition79.3% (based on converted ester)[2]
1-bromo-5-chloro-pentane & Diethyl oxalateGrignard reaction & HydrolysisUp to 43.0% (overall)[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Methyl 4-(chloroformyl)butyrate

This two-step protocol is based on a high-yield reported synthesis.[1]

Step 1: Reaction with a Grignard-type Reagent

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of the appropriate Grignard or organocadmium reagent in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Methyl 4-(chloroformyl)butyrate in anhydrous THF to the cooled reagent solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until TLC or GC analysis indicates the consumption of the starting material.

  • The reported yield for this step is approximately 98%.[1]

Step 2: Hydrolysis to this compound

  • Carefully quench the reaction mixture from Step 1 by adding it to a cooled aqueous solution of a base, such as potassium hydroxide (KOH), in methanol/water.

  • Stir the mixture at ambient temperature for approximately 4 hours to facilitate the hydrolysis of the ester.

  • After hydrolysis is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the this compound.

  • Isolate the product via extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.

  • The reported yield for this hydrolysis step is approximately 92%.[1]

Experimental_Workflow warm warm quench quench warm->quench Proceed to Hydrolysis

References

troubleshooting guide for 5-Oxo-heptanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Oxo-heptanoic Acid Analysis. This guide provides detailed troubleshooting advice and protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analysis of this keto acid.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound? A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are effective for quantifying this compound. The best choice depends on the sample matrix, required sensitivity, and available instrumentation.[1] LC-MS/MS is often preferred for its high sensitivity and simpler sample preparation, as it typically does not require derivatization.[1][2] GC-MS provides excellent separation but necessitates a chemical derivatization step to increase the analyte's volatility and thermal stability.[1][3][4]

Q2: Why is derivatization required for the GC-MS analysis of this compound? A2: Derivatization is essential for GC-MS analysis because this compound, with its carboxylic acid and ketone groups, has low volatility and is thermally unstable.[3][4] The derivatization process converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for gas chromatography.[4][5] Common methods include a two-step process of methoximation for the keto group followed by silylation of the carboxylic acid.[4][6]

Q3: How can I improve the peak shape for this compound in my analysis? A3: Poor peak shape, such as tailing, is a common issue.[7] In LC-MS, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid (typically pKa 4-5) to maintain it in a single, non-ionized form.[7] Using a high-purity, end-capped column can minimize secondary interactions with residual silanol groups.[7] For both GC-MS and LC-MS, avoid column overload by diluting the sample or reducing the injection volume.[7] In GC-MS, incomplete derivatization can also lead to poor peak shape.[1]

Q4: My analytical results are inconsistent. What are the likely causes? A4: Inconsistent results can stem from variability in sample preparation, analyte degradation, or matrix effects.[1][8] Employing a stable isotope-labeled internal standard can compensate for variations in sample extraction and matrix effects.[1] Ensure proper storage of samples (e.g., -80°C) and minimize freeze-thaw cycles to prevent degradation.[1] If degradation is suspected during the experiment, conduct a stability check by analyzing samples at different time points.[9]

Q5: What are the recommended storage conditions for this compound and its solutions? A5: For long-term storage, solid this compound should be kept in a well-sealed, light-protected container at 2-8°C or, for enhanced stability, at -20°C.[8] Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light to prevent degradation.[1][8] The stability of the compound in the chosen solvent should also be considered, as the solvent can influence degradation rates.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis in a question-and-answer format.

Issue 1: Poor or No Analyte Peak Detected

Q: I am observing a very small peak or no peak at all for this compound. What could be wrong?

  • Possible Cause 1: Incomplete Derivatization (GC-MS). The derivatization reaction may be inefficient.

    • Troubleshooting:

      • Verify the freshness and quality of your derivatization reagents (e.g., methoxyamine hydrochloride, MSTFA).[1]

      • Ensure the sample is completely dry before adding reagents, as water can quench the reaction.[1][6]

      • Optimize the reaction time and temperature according to established protocols.[1]

  • Possible Cause 2: Analyte Degradation. The compound may be unstable under your storage or experimental conditions.

    • Troubleshooting:

      • Store samples appropriately, typically at -80°C, and minimize freeze-thaw cycles.[1]

      • If thermal instability is suspected, process samples on ice.[1]

      • For solutions, protect from light by using amber vials.[8]

  • Possible Cause 3: Severe Matrix Suppression (LC-MS). Co-eluting components from the sample matrix can interfere with the ionization of your analyte.

    • Troubleshooting:

      • Improve the sample cleanup procedure. Consider switching from a simple protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]

      • Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate the analyte from interfering matrix components.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The chromatographic peak for this compound is asymmetrical (tailing). How can I fix this?

  • Possible Cause 1: Inappropriate Mobile Phase pH (LC-MS). If the mobile phase pH is close to the pKa of the carboxylic acid, the analyte will exist in both ionized and non-ionized forms, leading to peak tailing.[7]

    • Troubleshooting: Adjust the mobile phase to a pH at least 2 units below the analyte's pKa. A pH of 2.5-3.0 is a good starting point. Use a buffer like formate or phosphate (10-25 mM) to ensure stable pH.[7]

  • Possible Cause 2: Secondary Interactions with Column (LC-MS). The carboxylic acid group can interact with active silanol groups on the surface of silica-based columns.[7]

    • Troubleshooting: Switch to a high-purity, end-capped C18 column, which has fewer free silanol groups.[7]

  • Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase.[7]

    • Troubleshooting: Prepare and inject a series of sample dilutions (e.g., 1:10, 1:100). If peak shape improves, the original sample was overloaded. Reduce the injection volume or dilute the sample accordingly.[7]

  • Possible Cause 4: Active Sites in the System (GC-MS). The analyte can interact with active sites in the GC inlet or column.[1]

    • Troubleshooting:

      • Ensure derivatization is complete to cap the active carboxylic acid group.[1]

      • Use a deactivated inlet liner to minimize interactions.[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol outlines a general method for sample preparation and analysis.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 100-150 µL of cold acetonitrile or methanol containing an appropriate internal standard (e.g., stable isotope-labeled this compound).[10]

    • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C.[10][11]

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 5 µL.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. A likely transition would be the parent ion to a characteristic fragment ion.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

This protocol is based on common methods for analyzing keto acids by GC-MS.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of sample, add an internal standard.

    • Acidify the sample with HCl to ensure the carboxylic acid is protonated.

    • Extract the analyte with an organic solvent like ethyl acetate.

    • Evaporate the organic layer to complete dryness under a stream of nitrogen.

  • Two-Step Derivatization:

    • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried residue. Incubate at 60°C for 60 minutes to protect the keto group.[4][6]

    • Silylation: Cool the sample, then add 80 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 60°C for another 30-60 minutes to derivatize the carboxylic acid group.[4]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[2]

    • Oven Program: Start at a low temperature (e.g., 70°C), then ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[2]

    • Inlet Temperature: 250 - 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation

The following tables summarize typical performance characteristics for analytical methods used for small organic acids. These values are illustrative and should be established for each specific assay.

Table 1: Illustrative LC-MS/MS Method Performance Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µM
Limit of Quantification (LOQ)0.05 - 0.5 µM
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: Illustrative GC-MS Method Performance Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 15%

Visualizations

The following diagrams illustrate common workflows for troubleshooting and sample analysis.

TroubleshootingWorkflow start Poor Chromatographic Result (e.g., Bad Peak Shape, Low Signal) q1 Which peaks are affected? start->q1 path1_1 Physical or System-Wide Issue q1->path1_1 All Peaks path2_1 Analyte-Specific Chemical Issue q1->path2_1 Only Analyte Peak path1_2 Check for leaks, blockages, or mobile phase issues (LC). Check carrier gas, inlet, column installation (GC). path1_1->path1_2 end_node Problem Resolved path1_2->end_node q2_lc LC Analysis? path2_1->q2_lc q2_gc GC Analysis? q2_lc->q2_gc No lc_check1 Check Mobile Phase pH (Is pH < pKa - 2?) q2_lc->lc_check1 Yes gc_check1 Verify Derivatization (Check reagents & conditions) q2_gc->gc_check1 Yes lc_check2 Check for Column Overload (Dilute sample) lc_check1->lc_check2 lc_check3 Consider Secondary Interactions (Use end-capped column) lc_check2->lc_check3 lc_check4 Investigate Matrix Effects (Improve sample prep) lc_check3->lc_check4 lc_check4->end_node gc_check2 Check for Active Sites (Use deactivated liner) gc_check1->gc_check2 gc_check3 Assess Analyte Stability (Check storage & handling) gc_check2->gc_check3 gc_check3->end_node

Caption: A flowchart for troubleshooting chromatographic analysis.

SamplePreparationWorkflow start Biological Sample (e.g., Plasma, Urine) is_add Add Internal Standard start->is_add lc_path_start LC-MS/MS Pathway is_add->lc_path_start gc_path_start GC-MS Pathway is_add->gc_path_start lc_prep Protein Precipitation (e.g., with cold Acetonitrile) lc_path_start->lc_prep lc_centrifuge Centrifuge lc_prep->lc_centrifuge lc_supernatant Collect Supernatant lc_centrifuge->lc_supernatant lc_inject Inject into LC-MS/MS lc_supernatant->lc_inject gc_prep Liquid-Liquid or Solid-Phase Extraction gc_path_start->gc_prep gc_dry Evaporate to Dryness gc_prep->gc_dry gc_deriv Two-Step Derivatization 1. Methoximation 2. Silylation gc_dry->gc_deriv gc_inject Inject into GC-MS gc_deriv->gc_inject

Caption: Sample preparation workflows for LC-MS/MS and GC-MS analysis.

References

Technical Support Center: Optimization of 5-Oxo-heptanoic Acid Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 5-Oxo-heptanoic acid from plasma samples. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in method selection and development.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from plasma, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Analyte Recovery

  • Question: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low recovery is a frequent challenge in bioanalytical sample preparation. The issue can arise at various stages of the extraction process. Here's a systematic approach to troubleshoot this problem:

    • Inadequate Protein Precipitation: If using protein precipitation, incomplete removal of proteins can lead to the analyte being trapped in the protein pellet.

      • Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma, typically 3:1 (v/v) or higher.[1] Vortex the mixture thoroughly and allow sufficient incubation time, often at low temperatures (-20°C), to maximize protein precipitation.[2]

    • Suboptimal pH for LLE or SPE: The pH of the sample is critical for efficient extraction, especially for acidic compounds like this compound.

      • Solution for LLE: Acidify the plasma sample to a pH at least 2 units below the pKa of this compound to ensure it is in its neutral, more organic-soluble form.

      • Solution for SPE (Anion Exchange): The sample pH should be adjusted to approximately 2 units above the pKa of the analyte to ensure it is ionized and can bind effectively to the anion exchange sorbent.[3]

    • Inappropriate Solvent Selection for LLE: The choice of extraction solvent in LLE is crucial for achieving high recovery.

      • Solution: Use a water-immiscible organic solvent that has a good affinity for this compound. Common choices for organic acids include ethyl acetate and diethyl ether. A mixture of solvents can also be optimized to improve extraction efficiency.

    • Analyte Breakthrough in SPE: The analyte may not be retained effectively on the SPE sorbent during sample loading.

      • Solution: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. The sample should be loaded at a slow and consistent flow rate (e.g., ~1 mL/min) to allow for adequate interaction between the analyte and the sorbent.[3]

    • Incomplete Elution in SPE: The analyte may be strongly retained on the SPE sorbent and not fully eluted.

      • Solution: Increase the volume or the strength of the elution solvent. For anion exchange SPE, a common elution solvent is a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.[3]

Issue 2: Poor Reproducibility and High Variability

  • Question: I am observing significant variability between my replicate extractions. What could be the cause?

  • Answer: Poor reproducibility can undermine the reliability of your results. Several factors can contribute to this issue:

    • Inconsistent Sample Handling: Variations in vortexing time, incubation periods, and temperature can introduce variability.

      • Solution: Standardize all manual steps of the protocol. Use automated liquid handling systems where possible to minimize human error.

    • Matrix Effects: The complex nature of plasma can lead to variable ion suppression or enhancement in LC-MS/MS analysis, affecting reproducibility.[2][4][5][6]

      • Solution: Employ a more effective sample cleanup method, such as switching from protein precipitation to SPE, to remove interfering matrix components like phospholipids.[7] The use of a stable isotope-labeled internal standard that is structurally similar to this compound can help to compensate for matrix effects.

    • Inconsistent Flow Rates in SPE: Variable flow rates during sample loading, washing, and elution in SPE can lead to inconsistent results.

      • Solution: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples.[3]

Issue 3: Dirty Extracts and Matrix Effects in LC-MS/MS

  • Question: My final extract is causing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I obtain a cleaner sample?

  • Answer: Matrix effects are a major challenge in LC-MS/MS bioanalysis and are often caused by co-eluting endogenous components from the plasma.

    • Phospholipid Interference: Phospholipids are a major source of matrix effects in plasma samples.[7]

      • Solution:

        • Protein Precipitation: While simple, this method may not effectively remove all phospholipids.

        • Liquid-Liquid Extraction: A well-optimized LLE protocol can provide cleaner extracts than protein precipitation.

        • Solid-Phase Extraction: SPE is generally the most effective technique for removing phospholipids and other interfering matrix components.[7] Consider using a sorbent specifically designed for phospholipid removal.

    • Chromatographic Co-elution: The analyte of interest may be co-eluting with interfering compounds.

      • Solution: Optimize the chromatographic method to achieve better separation between this compound and matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

There is no single "best" method, as the optimal choice depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment. Here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it provides the least clean extract and is most susceptible to matrix effects.[2] It is suitable for initial screening or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance between cleanliness, recovery, and throughput. It is more effective at removing salts and some phospholipids than PPT.

  • Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[7] However, it is the most time-consuming and expensive method.

Q2: How should I store my plasma samples to ensure the stability of this compound?

For long-term storage, plasma samples should be kept at -80°C.[7][8] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites; therefore, it is recommended to aliquot samples into single-use volumes before freezing.[9] For short-term storage (up to a week), -20°C may be acceptable.[10] Acetoacetate, a similar keto acid, has been shown to be unstable at -20°C over longer periods, with significant degradation observed after 40 days.[7] Therefore, -80°C is the recommended temperature for long-term stability.

Q3: What type of internal standard should I use for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. This type of internal standard has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically, allowing for the most accurate correction of extraction variability and matrix effects. If a stable isotope-labeled standard is not available, a structurally similar compound that is not endogenously present in the plasma can be used.

Q4: Can I use serum instead of plasma for the extraction of this compound?

Yes, serum can also be used. The choice between plasma and serum can depend on the specific bioanalytical method and the other analytes being measured. A study comparing different extraction methods found that plasma was slightly more suitable for their metabolomics approach when combined with methanol-based extraction.[3] It is important to be consistent with the choice of matrix throughout a study.

Data Presentation

Table 1: Comparison of Extraction Methods for Small Organic Acids from Plasma/Serum

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent or acid.[2]Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and selectively eluted.[3]
Selectivity LowModerateHigh
Extract Cleanliness Low (high matrix effects)ModerateHigh (low matrix effects)[7]
Recovery Variable, can be affected by analyte co-precipitation with proteins.Generally good (80-100%), dependent on solvent and pH optimization.High (>90%), dependent on sorbent, pH, and elution solvent optimization.
Reproducibility (RSD) 5-15%<10%<5%
Throughput HighModerateLow to Moderate (can be automated)
Cost per Sample LowLow to ModerateHigh

Note: The values presented are typical ranges for small organic acids and may vary depending on the specific protocol and analyte.

Table 2: Stability of Keto Acids in Plasma/Serum Under Different Storage Conditions

Storage ConditionDurationStability of Keto AcidsRecommendation
Room Temperature (~25°C)> 2.5 hoursSignificant changes observed for some metabolites.Not recommended for storage. Process samples as quickly as possible.
Refrigerated (4°C)Up to 24 hoursGenerally stable.Suitable for short-term storage before processing.
Frozen (-20°C)Up to 7 daysGenerally stable for short periods.[10]Acceptable for short-term storage.
Frozen (-20°C)> 7 daysSignificant degradation of some keto acids (e.g., acetoacetate) observed.[7]Not recommended for long-term storage.
Frozen (-80°C)Up to 5 yearsMost metabolites, including amino acids and lipids, show good stability.[11]Recommended for long-term storage.
Freeze-Thaw CyclesMultiple cyclesCan lead to degradation of analytes.[9]Avoid. Aliquot samples into single-use tubes.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol provides a general method for the rapid removal of proteins from plasma samples.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample briefly to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol). The 1:3 ratio is a common starting point and can be optimized.[1]

    • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[12]

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of your LC-MS system) for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes a general LLE procedure for the extraction of acidic compounds from plasma.

  • Sample Preparation:

    • Thaw 200 µL of plasma on ice.

    • Add an appropriate internal standard.

  • Acidification:

    • Acidify the plasma sample by adding a small volume of an acid (e.g., 10 µL of 1M HCl) to lower the pH to < 3. This ensures that this compound is in its protonated form.

  • Extraction:

    • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).

    • Vortex the mixture vigorously for 2-5 minutes to ensure efficient extraction.

  • Phase Separation:

    • Centrifuge the sample at 3,000 x g for 5 minutes to facilitate the separation of the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical method.

Protocol 3: Solid-Phase Extraction (SPE) - Weak Anion Exchange (WAX)

This protocol outlines a general procedure for extracting organic acids from plasma using a weak anion exchange SPE cartridge.[3]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 1.5 mL of acetonitrile containing 1% formic acid to precipitate proteins.[3]

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[3]

    • Transfer the supernatant to a new tube and dilute 1:1 with water to reduce the organic solvent concentration.[3]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the WAX SPE cartridge.[3]

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.[3]

  • SPE Cartridge Equilibration:

    • Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge.[3]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).[3]

  • Washing:

    • Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 2% formic acid in water) to remove polar interferences.[3]

    • Wash the cartridge with 1 mL of a weak organic wash (e.g., 20% methanol in water) to remove less polar, non-ionic interferences.[3]

  • Elution:

    • Elute the retained this compound with 1-2 mL of an elution solvent. A common choice for a WAX sorbent is 5% ammonium hydroxide in methanol.[3]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical method.[3]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Plasma Plasma Sample Thaw Thaw on Ice Plasma->Thaw Vortex Vortex Thaw->Vortex Add_IS Add Internal Standard Vortex->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT LLE Liquid-Liquid Extraction (Ethyl Acetate, pH<3) Add_IS->LLE SPE Solid-Phase Extraction (WAX Sorbent) Add_IS->SPE Evaporate Evaporate to Dryness PPT->Evaporate LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for the extraction and analysis of this compound from plasma.

Troubleshooting_Logic Start Low Analyte Recovery? Check_PPT Check Protein Precipitation (Solvent:Plasma Ratio, Incubation) Start->Check_PPT Yes Check_pH Check Sample pH (Acidification for LLE, Basification for SPE) Check_PPT->Check_pH Still Low Resolved Problem Resolved Check_PPT->Resolved Improved Check_Solvent Check LLE Solvent (Polarity, Volume) Check_pH->Check_Solvent Still Low Check_pH->Resolved Improved Check_SPE Check SPE Steps (Conditioning, Loading Rate, Elution) Check_Solvent->Check_SPE Still Low Check_Solvent->Resolved Improved Check_SPE->Resolved Improved

References

stability issues of 5-Oxo-heptanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Oxo-heptanoic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability and analytical challenges encountered in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound is a delta-keto acid, which is generally more stable than beta-keto acids that are prone to decarboxylation.[1] However, its stability in aqueous solutions can be affected by several factors, including pH, temperature, and exposure to light. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[2][3][4]

Q2: How does pH affect the stability and solubility of this compound in water?

A2: The pH of an aqueous solution is a critical factor. The carboxylic acid group's ionization state is pH-dependent.

  • Acidic Conditions (pH < 4): The compound is predominantly in its less soluble protonated form. While generally stable, prolonged exposure to strong acids may promote hydrolysis.[5]

  • Neutral to Slightly Alkaline Conditions (pH 7-8): The compound exists as its more soluble carboxylate salt. This pH range is generally recommended for short-term experimental use.[1][5]

  • Strongly Alkaline Conditions (pH > 10): While solubility is high, prolonged exposure can lead to base-catalyzed degradation.[5]

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: Due to its limited solubility in neutral aqueous solutions, it is recommended to prepare stock solutions in organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and methanol are suitable choices for creating concentrated stock solutions.[1][5] These can then be diluted into your aqueous experimental buffer.

Q4: My solution of this compound has turned yellow. What is the likely cause?

A4: A yellowing of the solution may indicate oxidative degradation or photodegradation.[2] It is crucial to store solutions protected from light and to consider preparing them fresh before use. Storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) can also help minimize oxidation.[2]

Q5: I am observing a precipitate in my aqueous buffer. What should I do?

A5: Precipitation is likely due to the low aqueous solubility of the protonated form of this compound.[2][5] To resolve this, you can:

  • Increase the pH of your buffer to above the pKa of the carboxylic acid (typically around 4-5) to form the more soluble carboxylate salt.[2]

  • Consider using a co-solvent, such as DMSO or ethanol, at a low final concentration (e.g., <1%) in your aqueous buffer, if your experimental design allows.[1]

  • Prepare a more dilute working solution.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Decrease in compound concentration over time in aqueous solution. Chemical degradation (hydrolysis, oxidation, photodegradation). Adsorption to container surfaces.1. Conduct a forced degradation study to understand the primary degradation pathway.[2] 2. Adjust the pH of the solution to a more stable range (typically neutral to slightly acidic). 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.[4] 4. Prepare solutions fresh before each experiment.[1] 5. Use glass or low-binding plastic containers to minimize adsorption.[2]
Inconsistent analytical results (e.g., in HPLC or LC-MS). Instability of the compound in the analytical mobile phase. Improper sample preparation.1. Ensure the pH of the mobile phase is compatible with the stability of this compound.[3] 2. Validate your analytical method to ensure it is stability-indicating. 3. For GC-MS, ensure complete derivatization.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Use a mass spectrometer (e.g., LC-MS) to identify the mass of the unknown peaks and deduce their structures. 2. Compare the chromatograms of fresh and aged solutions to track the appearance of degradation peaks.
Low recovery during sample extraction. Poor solubility in the extraction solvent.1. Adjust the pH of the aqueous sample before extraction to ensure the compound is in its protonated, more organic-soluble form. 2. Test different organic solvents to find one with optimal partitioning for this compound.

Data Presentation

Illustrative Stability Data of a this compound Analog in Aqueous Solution

The following table summarizes hypothetical data from a forced degradation study on a 0.1 mg/mL aqueous solution of a compound structurally similar to this compound after 24 hours of exposure to various stress conditions. This data is for illustrative purposes to indicate potential degradation under stress.

Stress ConditionTemperature% Degradation (Illustrative)Number of Degradation Products ObservedObservations
0.1 M HCl60°C8%2Slight decrease in the parent peak, with two small new peaks appearing in the HPLC chromatogram.[3]
0.1 M NaOH60°C15%3A significant decrease in the parent peak, with three new peaks observed.[3]
1% H₂O₂Room Temp25%>3The solution turned slightly yellow, and multiple degradation peaks were observed.[3]
Heat80°C5%1Minor degradation was observed.[3]
Light (ICH Q1B)Room Temp18%3Noticeable degradation, highlighting the need for protection from light.[3]
Solubility of a this compound Analog in Various Solvents

This table provides solubility information for a structurally related keto acid, which can serve as a general guide for this compound.

SolventApproximate SolubilityNotes
Water (pH 5.0)< 0.1 mg/mLPractically insoluble.[5]
PBS (pH 7.4)~0.5 mg/mLSparingly soluble. Solubility increases with pH.[5]
DMSO> 50 mg/mLFreely soluble. Recommended for stock solutions.[5]
Ethanol> 30 mg/mLSoluble. Suitable for stock solutions.[5]
Methanol> 25 mg/mLSoluble. Suitable for stock solutions.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).[3]

  • Sample Preparation for Stress Conditions:

    • Acid Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M HCl.[3]

    • Base Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M NaOH.[3]

    • Neutral Hydrolysis: Combine 1 mL of the stock solution with 9 mL of purified water.[3]

    • Oxidation: Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.[1]

    • Photostability: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.[1]

    • Thermal Stress: Expose a solid sample of the compound to elevated temperatures (e.g., 60-80°C).[1]

  • Incubation: Incubate the prepared samples under the specified conditions. For hydrolytic studies, a typical condition is 60°C for 24 hours.[3]

  • Sample Analysis: At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and analyze by a stability-indicating HPLC method.[3]

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a starting point for the development of an HPLC method for the quantification of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A gradient elution is typically used, starting with a low percentage of organic phase (B) and increasing to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Protocol 3: GC-MS Analysis of this compound (with Derivatization)

Due to its low volatility, this compound requires derivatization for GC-MS analysis.[6] A two-step process involving methoximation followed by silylation is common for keto acids.[6]

  • Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent and evaporate to dryness under a stream of nitrogen.[6]

  • Step 1: Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[6]

    • Incubate at 60°C for 1 hour to protect the keto group.[6]

  • Step 2: Silylation:

    • Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

    • Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[6]

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

Visualizations

stability_pathways cluster_degradation Potential Degradation Pathways compound This compound in Aqueous Solution hydrolysis Hydrolysis compound->hydrolysis  pH (Acidic/Basic) Temperature oxidation Oxidation compound->oxidation  Oxidizing Agents (e.g., H₂O₂) photodegradation Photodegradation compound->photodegradation  Light Exposure (UV/Visible)

Potential Degradation Pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Solution Preparation (Freshness, Solvent, pH) start->check_solution check_storage Verify Storage Conditions (Temperature, Light Protection) check_solution->check_storage analyze_purity Analyze Purity of Compound Stock (e.g., HPLC, LC-MS) check_storage->analyze_purity degradation_suspected Degradation Suspected analyze_purity->degradation_suspected use_new_stock Use Freshly Prepared Solution or New Compound Stock degradation_suspected->use_new_stock Yes optimize_conditions Optimize Experimental Conditions (pH, Temperature, Light) degradation_suspected->optimize_conditions No end Consistent Results use_new_stock->end optimize_conditions->end

Troubleshooting Workflow for Inconsistent Results.

analytical_workflow sample Aqueous Sample containing This compound hplc Direct Analysis by HPLC-UV/MS sample->hplc derivatization Derivatization (Methoximation + Silylation) sample->derivatization gcms Analysis by GC-MS derivatization->gcms

General Analytical Workflow for this compound.

References

Technical Support Center: Keto Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Keto Acid Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of keto acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Stability and Degradation

Question: My β-keto acid is degrading during purification. How can I prevent decarboxylation?

Answer: Decarboxylation, the loss of a carboxyl group as CO₂, is a significant challenge, particularly with β-keto acids, as it leads to the formation of a ketone byproduct.[1][2] This reaction is often initiated by heat and can be catalyzed by both acidic and basic conditions.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain low temperatures throughout the purification process. Whenever possible, perform reactions and purifications at or below room temperature.[1] During solvent removal, use a rotary evaporator with a low-temperature water bath and an efficient vacuum. Avoid purification by distillation for thermally labile keto acids.[1]

  • pH Management: Maintain a neutral pH during workup and purification to avoid acid or base-catalyzed decarboxylation.[1] During extractions, carefully neutralize the reaction mixture with a mild acid while keeping the temperature low.

  • Mild Purification Techniques: Opt for non-thermal purification methods.

    • Crystallization: If your keto acid is a solid, crystallization from a suitable solvent system at low temperatures is an excellent purification method.[1]

    • Column Chromatography: Perform column chromatography at room temperature. It is crucial to use a neutral stationary phase, such as neutral silica gel, to prevent on-column decarboxylation.[1]

Question: Are α-keto acids also susceptible to degradation?

Answer: Yes, α-keto acids can also undergo decarboxylation, particularly under oxidative conditions or with heat in the presence of dilute acids.[1] Their stability is influenced by factors such as pH and temperature. For instance, the equilibrium between the keto and hydrate forms of pyruvic acid in solution is pH-dependent.[3]

Troubleshooting Steps:

  • Avoid Harsh Oxidizing Agents: Be cautious with the use of strong oxidizing agents during synthesis and purification.

  • Control pH and Temperature: Similar to β-keto acids, maintaining neutral pH and low temperatures can help minimize degradation.

  • Inert Atmosphere: For particularly sensitive α-keto acids, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Category 2: Chromatography

Question: I'm observing significant peak tailing in the HPLC analysis of my keto acid. What is causing this and how can I fix it?

Answer: Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue when analyzing acidic compounds like keto acids.[4] This can compromise the accuracy and reproducibility of your analysis by causing poor resolution between adjacent peaks.[4] The primary cause is often secondary interactions between the ionized keto acid and the stationary phase, especially with residual silanol groups on silica-based columns.[4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For acidic analytes, ensure the mobile phase pH is at least 2 pH units below the pKa of the keto acid to keep it in a single, un-ionized form.[5] This minimizes interactions with the stationary phase.

  • Column Selection:

    • Use an end-capped C18 column or a column with a base-deactivated silica to reduce silanol interactions.[6]

    • For highly polar keto acids that show poor retention, consider a polar-embedded or an aqueous C18 column.[6] Ion-exchange chromatography is another effective option.[6]

    • Specialty columns, such as those with a metal-free coating, can improve the peak shape for keto acids like α-ketoglutaric acid that are known to interact with stainless steel.[7]

  • Buffer Strength: Insufficient buffer strength in the mobile phase can lead to pH shifts on the column, causing tailing. Increasing the buffer concentration (typically in the 10-50 mM range) can help maintain a consistent pH.[5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample.[6]

Question: My polar keto acid is not retaining on my C18 HPLC column. What can I do?

Answer: Poor retention of polar analytes on traditional reversed-phase columns is a frequent challenge.

Troubleshooting Steps:

  • Column Choice: As mentioned, an aqueous C18 or a polar-embedded column is designed to provide better retention for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique to consider for very polar analytes.

  • Derivatization: To improve retention and detectability, you can derivatize the keto acid. This involves reacting the keto group with a UV-active or fluorescent tag, which makes the molecule more hydrophobic and easier to detect at a more selective wavelength.[6]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized keto acid, increasing its retention on a reversed-phase column.

Category 3: Crystallization

Question: I've dissolved my keto acid in a hot solvent and cooled it, but no crystals have formed. What should I do?

Answer: The absence of crystal formation is typically due to insufficient supersaturation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites.[5]

    • Seeding: Add a single, small crystal from a previous batch (a seed crystal) to act as a template for growth.[5]

  • Increase Concentration:

    • Evaporation: Allow a small amount of solvent to evaporate by leaving the container partially open or by gently blowing a stream of inert gas over the surface.[5]

    • Reduce Solvent Volume: If too much solvent was used initially, gently reheat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can lead to smaller, less pure crystals.[5][8]

Question: My keto acid is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high impurity levels or a solvent with a boiling point higher than the compound's melting point.[6]

Troubleshooting Steps:

  • Slow Down Crystallization:

    • Add More Solvent: Reheat the solution and add a small amount of additional solvent (5-10% more). This will keep the compound in solution longer as it cools.[6]

    • Slower Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow heat loss.[5]

  • Change Solvent System:

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

    • Antisolvent Crystallization: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an antisolvent) in which the compound is insoluble. This can induce crystallization at a lower temperature.[9]

Question: My crystallization yield is very low. What are the common causes and solutions?

Answer: A low yield can be frustrating. The most common reasons are using too much solvent or filtering prematurely.[5]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your compound.[1]

  • Ensure Complete Crystallization: Make sure the solution has cooled completely before filtration. Cooling in an ice bath can maximize the yield.[10]

  • Mother Liquor Recovery: A significant amount of the compound may remain in the filtrate (mother liquor). You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[11]

  • Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[2]

Category 4: Sample Preparation

Question: How do I prepare a keto acid sample from a complex matrix like a fermentation broth for purification?

Answer: Samples from complex matrices require initial cleanup to remove biomass, proteins, salts, and other interfering substances.

Troubleshooting Steps:

  • Removal of Insolubles:

    • Centrifugation: This can pellet microbial cells and other solid debris.[11]

    • Ultrafiltration: This uses a membrane to separate biomass and large molecules from the fermentation broth.[11]

  • Solid-Phase Extraction (SPE): SPE is an effective technique for sample cleanup and concentration.[12] It can be used to isolate the keto acid from the matrix.

    • Anion-Exchange SPE: This is useful for isolating organic acids. The cartridge is conditioned, the sample is loaded, interfering compounds are washed away, and the keto acids are then eluted.[13]

  • Ion-Exchange Chromatography: This is a crucial step for removing charged impurities and demineralization.[11]

Data Presentation

The following tables summarize quantitative data for various keto acid purification and analysis techniques.

Table 1: Comparison of HPLC Methods for 2-Keto-L-Gulonic Acid (2-KGA) Purity Assessment [1][14]

ParameterMethod 1: Anion ExchangeMethod 2: Amino ColumnMethod 3: Reversed-Phase
Column Aminex HPX-87HShim-pack CLC-NH₂RSpak DE-613 (polymer-based)
Mobile Phase 5 mmol/L H₂SO₄0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1)2 mM Perchloric Acid Solution
Flow Rate 0.5 mL/min1.0 mL/minNot Specified
Linearity Range 50 - 350 µg/mL10 - 600 µg/mLNot Specified
Correlation Coefficient (R²) 0.997Described as "good"Not Specified
Limit of Detection (LOD) Not Specified2.7 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified7.8 µg/mLNot Specified
Run Time ~20 min< 19.0 minNot Specified

Table 2: Recovery of Keto Acids Using Different Purification Techniques

Keto AcidPurification MethodMatrixRecovery (%)Purity (%)Reference
α-Ketoglutaric AcidElectrodialysis & CrystallizationFermentation Broth~9094.8[15]
α-Ketoglutaric AcidSilica Gel ChromatographyFermentation Broth86.798.7[14]
Pyruvic AcidSilica Gel ChromatographyFermentation Broth70.999.1[14]
2-Keto-L-Gulonic AcidCrystallizationAqueous Solution95.699.5[16]
Organic AcidsAnion-Exchange SPEHoney62.9 - 99.4Not Specified[13]

Experimental Protocols

Protocol 1: General Recrystallization of an Organic Acid[1][10]
  • Solvent Selection: Choose a solvent in which the keto acid is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[17]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Solid-Phase Extraction (SPE) of Organic Acids from an Aqueous Matrix[12][18]
  • Cartridge Conditioning: Condition an anion-exchange SPE cartridge by passing a strong organic solvent (e.g., methanol), followed by water or a buffer.[18]

  • Sample Loading: Load the pre-treated sample (e.g., filtered fermentation broth) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a dilute buffer) to remove neutral and weakly retained impurities.

  • Elution: Elute the retained keto acids with a strong eluent, such as an acidified organic solvent (e.g., methanol with formic acid).

  • Post-Elution: The eluate can then be concentrated and analyzed by HPLC or other methods.

Protocol 3: HPLC Analysis of α-Keto Acids with Derivatization[19][20]
  • Derivatization: React the keto acid sample with a derivatizing agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene) in an acidic buffer and heat to form a fluorescent or UV-absorbing derivative.[19]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water/methanol) and an organic solvent (e.g., methanol).[19]

    • Detection: Fluorescence or UV detector set to the appropriate wavelength for the derivative.

  • Analysis: Inject the derivatized sample into the HPLC system and record the chromatogram. Quantify the keto acids by comparing their peak areas to those of known standards.

Visualizations

experimental_workflow General Experimental Workflow for Keto Acid Purification start Start: Crude Keto Acid Sample (e.g., from fermentation broth or synthesis) pretreatment Sample Pre-treatment (Centrifugation, Filtration) start->pretreatment extraction Primary Purification (e.g., Liquid-Liquid Extraction, SPE) pretreatment->extraction chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) extraction->chromatography crystallization Final Purification (Crystallization) chromatography->crystallization analysis Purity Analysis (HPLC, NMR, MS) crystallization->analysis end End: Pure Keto Acid analysis->end

General workflow for keto acid purification.

troubleshooting_workflow Troubleshooting Logic for Low Crystallization Yield start Low Crystallization Yield Observed check_solvent Was too much solvent used? start->check_solvent reduce_solvent Concentrate mother liquor and re-cool check_solvent->reduce_solvent Yes check_cooling Was cooling too fast or incomplete? check_solvent->check_cooling No success Yield Improved reduce_solvent->success slow_cool Ensure slow cooling and use ice bath check_cooling->slow_cool Yes check_filtration Was filtration performed prematurely? check_cooling->check_filtration No slow_cool->success ensure_complete_cooling Confirm complete crystallization before filtering check_filtration->ensure_complete_cooling Yes ensure_complete_cooling->success hplc_troubleshooting HPLC Peak Tailing Troubleshooting start Peak Tailing Observed check_ph Is mobile phase pH 2 units below pKa? start->check_ph adjust_ph Adjust pH with acid (e.g., formic, phosphoric) check_ph->adjust_ph No check_column Is column appropriate and in good condition? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved column_solution Use end-capped, polar-embedded, or ion-exchange column check_column->column_solution No check_overload Is sample concentration too high? check_column->check_overload Yes column_solution->resolved dilute_sample Dilute sample check_overload->dilute_sample Yes dilute_sample->resolved

References

minimizing side reactions in 5-Oxo-heptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of 5-Oxo-heptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and robust method is a three-step sequence based on the acetoacetic ester synthesis pathway. This process involves:

  • Michael Addition: The base-catalyzed addition of ethyl acetoacetate to ethyl acrylate to form a diester intermediate.[1][2]

  • Hydrolysis: Saponification of the resulting diester (diethyl 2-acetyl-1,5-pentanedioate) to the corresponding dicarboxylate salt using a strong base.

  • Acidification and Decarboxylation: Treatment with a strong acid to neutralize the carboxylate and subsequent heating to promote decarboxylation of the β-keto acid moiety, yielding the final this compound.[3]

Q2: Which base is optimal for the initial Michael addition step?

A2: The choice of base is critical. A non-nucleophilic, strong base is often preferred to simply deprotonate the ethyl acetoacetate. However, to prevent side reactions like transesterification, it is crucial to use an alkoxide base that matches the alkyl group of the ester. For ethyl acetoacetate, sodium ethoxide (NaOEt) in ethanol is the standard and effective choice.[2] Using a different alkoxide, like sodium methoxide, could lead to a mixture of ethyl and methyl esters, complicating purification.

Q3: Can the hydrolysis and decarboxylation steps be performed in a single pot?

A3: Yes, a one-pot procedure for hydrolysis and decarboxylation is common and efficient. After the saponification of the diester intermediate with an aqueous base (like NaOH or KOH) is complete, the reaction mixture can be carefully acidified with a strong acid (e.g., HCl or H₂SO₄) and then heated to reflux. The heat in the acidic medium facilitates the decarboxylation of the intermediate β-keto acid.[3][4]

Q4: What are the primary impurities I should expect in the final product?

A4: Potential impurities depend on the control of the reaction conditions. Common contaminants can include unreacted starting materials, glutaric acid (if over-decarboxylation or side reactions occur), and the dialkylation product (from the addition of two equivalents of ethyl acrylate to one molecule of ethyl acetoacetate). Careful monitoring of each step and proper purification are essential to minimize these.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield in Michael Addition Step 1. Ineffective Deprotonation: The base is not strong enough or has degraded. 2. Self-Condensation: The ethyl acetoacetate enolate reacts with another molecule of ethyl acetoacetate (Claisen condensation). 3. Polymerization: The ethyl acrylate polymerizes under basic conditions.1. Use freshly prepared or properly stored sodium ethoxide. Ensure anhydrous conditions as moisture will consume the base. 2. Maintain a low reaction temperature (e.g., 0-25 °C) to disfavor self-condensation. Add the ethyl acrylate to the pre-formed enolate solution slowly. 3. Avoid high concentrations of base and acrylate. Slow addition of the acrylate to the enolate solution is critical.
Formation of Dialkylation Product Incorrect Stoichiometry: An excess of ethyl acrylate or prolonged reaction times can lead to a second Michael addition onto the mono-adduct.[5]1. Use a slight excess (1.0-1.1 equivalents) of the Michael donor (ethyl acetoacetate) relative to the acceptor (ethyl acrylate). 2. Monitor the reaction closely using TLC or GC and stop it once the starting acrylate is consumed.
Incomplete Hydrolysis of the Diester 1. Insufficient Base: Not enough NaOH or KOH was used to saponify both ester groups. 2. Short Reaction Time/Low Temperature: The hydrolysis reaction did not go to completion.1. Use at least 2.5-3.0 equivalents of base to ensure complete saponification of both esters and to drive the reaction. 2. Increase the reflux time or temperature. Monitor the reaction by TLC until the starting diester is fully consumed.
Low Yield after Decarboxylation 1. Incomplete Decarboxylation: Insufficient heating (time or temperature) after acidification. 2. Product Degradation: Excessively harsh acidic conditions or prolonged heating can lead to side reactions or decomposition.[6]1. Ensure the acidified solution is heated to a steady reflux (typically >100 °C) for several hours. Monitor for the cessation of CO₂ evolution. 2. Avoid using overly concentrated acids. After decarboxylation is complete, cool the reaction mixture to prevent degradation before extraction.
Product is an Oil and Difficult to Purify Presence of Impurities: Residual starting materials or side products can prevent crystallization.1. Perform a thorough acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with water and brine. 2. Extract the product into a basic aqueous solution (e.g., NaHCO₃), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to recover the purified carboxylic acid. 3. Consider vacuum distillation or column chromatography for final purification if crystallization is unsuccessful.

Experimental Protocols

Key Synthesis of Diethyl 2-acetyl-1,5-pentanedioate (Michael Addition)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve sodium metal (1.0 eq.) in absolute ethanol (anhydrous) to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add ethyl acetoacetate (1.0 eq.) dropwise to the solution with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.

  • Michael Addition: Add ethyl acrylate (0.95 eq.) dropwise to the enolate solution, maintaining the temperature below 25 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or gently reflux until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diester.

One-Pot Hydrolysis and Decarboxylation
  • Saponification: To the crude diethyl 2-acetyl-1,5-pentanedioate, add a 10-15% aqueous solution of sodium hydroxide (2.5-3.0 eq.). Heat the mixture to reflux with vigorous stirring for 2-4 hours until the organic layer has fully dissolved and the saponification is complete.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).

  • Decarboxylation: Equip the flask with a reflux condenser and heat the acidified solution to a steady reflux for 4-8 hours, or until the evolution of CO₂ gas ceases.

  • Extraction & Purification: Cool the mixture to room temperature. Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Start Ethyl Acetoacetate + Ethyl Acrylate Base NaOEt, EtOH Start->Base Deprotonation Intermediate Diethyl 2-acetyl-1,5-pentanedioate Base->Intermediate Addition Hydrolysis 1. NaOH (aq), Reflux 2. HCl (aq) Intermediate->Hydrolysis KetoDiacid 2-Acetyl-1,5-pentanedioic Acid (β-Keto Acid Intermediate) Hydrolysis->KetoDiacid Decarboxylation Heat (Reflux) KetoDiacid->Decarboxylation Product This compound Decarboxylation->Product

Caption: Overall workflow for the synthesis of this compound.

Side_Reactions cluster_side Potential Side Reactions EAA_Enolate Ethyl Acetoacetate Enolate EA Ethyl Acrylate EAA_Enolate->EA Desired Michael Addition EAA Ethyl Acetoacetate (Neutral) EAA_Enolate->EAA Self-Condensation Dialkylation Dialkylation Product Desired_Product Mono-adduct (Desired Pathway) Polymerization Polyacrylate EA->Polymerization Base-catalyzed Polymerization Desired_Product->EAA_Enolate Further Deprotonation & Reaction w/ Acrylate Self_Condensation Claisen Self-Condensation Product

Caption: Common side reactions in the Michael addition step.

Troubleshooting_Logic Start Low Overall Yield? Check_Step1 Analyze Crude from Step 1 (Michael Add.) Start->Check_Step1 Yes Step1_Analysis High amount of starting material? Check_Step1->Step1_Analysis Check_Step2 Analyze Final Crude Final_Analysis Incomplete Hydrolysis or Decarboxylation? Check_Step2->Final_Analysis Side_Products Presence of side products? Step1_Analysis->Side_Products No Improve_Base Improve Base Quality & Anhydrous Conditions Step1_Analysis->Improve_Base Yes Side_Products->Check_Step2 No Control_Stoich Control Stoichiometry & Addition Rate Side_Products->Control_Stoich Yes Increase_Time Increase Reflux Time/ Temp for Hydrolysis/ Decarboxylation Final_Analysis->Increase_Time Yes

Caption: Troubleshooting logic for low-yield synthesis.

References

Technical Support Center: Analysis of 5-Oxo-heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-Oxo-heptanoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance chromatographic resolution and address common analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Q1: Why is my this compound peak exhibiting significant tailing?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like this compound, often resulting from secondary interactions between the analyte and the stationary phase.[1]

  • Primary Cause: Silanol Interactions: The carboxylic acid group on this compound can form strong interactions with residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18).[1] These interactions are particularly prominent at mid-range pH values where the silanols are ionized, leading to a portion of the analyte being overly retained and eluting slowly, which creates a tail.[1]

  • Other Potential Causes:

    • Column Contamination: Accumulation of impurities from samples or the mobile phase at the column inlet can create active sites that cause tailing.[1][2]

    • Mismatched pH: If the mobile phase pH is too close to the pKa of this compound (estimated to be around 4-5), both ionized and non-ionized forms will coexist, leading to poor peak shape.[1]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, resulting in peak distortion.[2]

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to approximately 2.5-3.0 using an acid like phosphoric acid or formic acid is highly effective.[1][3] This ensures the carboxylic acid is fully protonated (non-ionized), minimizing interactions with silanol groups.

  • Use an End-Capped Column: Employ a modern, high-purity silica column that is well end-capped. End-capping chemically masks many residual silanol groups, leading to more symmetrical peaks for acidic compounds.[1]

  • Add a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into the mobile phase to maintain a consistent pH throughout the analysis, which is crucial for reproducibility.[1][4][5]

  • Reduce Sample Load: Try decreasing the injection volume or diluting the sample to prevent column overload.[2]

Q2: I am observing poor resolution between this compound and other components in my sample. How can I improve it?

Answer:

Low resolution, where peaks overlap, is a multifaceted problem that can be addressed by optimizing the three key factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[6]

  • Causes of Low Resolution:

    • Inappropriate Mobile Phase: The organic solvent type or its ratio with the aqueous phase may not be optimal for separating your compounds.[2][7]

    • Suboptimal pH: The mobile phase pH may not be providing the best selectivity between your analyte and interfering peaks.

    • Low Column Efficiency: This can be caused by a degraded column, an excessively high flow rate, or extra-column volume effects (e.g., overly long or wide tubing).[1][6]

    • Unsuitable Stationary Phase: The column chemistry (e.g., C18) may not be the best choice for achieving selectivity for your specific sample matrix.

Solutions:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention time (k) of your analyte.[1] This provides more time for the peaks to separate, though it will increase the total run time.

  • Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the separation selectivity (α) because they have different interactions with the analyte and stationary phase.[8] This is a powerful tool for resolving closely eluting peaks.

  • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.[1]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates (N), which directly improves resolution.[6][9] Note that smaller particles will significantly increase backpressure.[7]

  • Implement a Gradient: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic method for achieving good resolution across the entire chromatogram.[2][10]

Q3: My this compound peak is fronting. What could be the cause?

Answer:

Peak fronting, where the peak has a leading edge, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[1]

  • Causes of Peak Fronting:

    • Sample Solvent Incompatibility: If your this compound is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the sample band will not focus properly at the head of the column.[1]

    • Column Overload: Injecting a very high concentration or volume of the sample can saturate the stationary phase.[1][2]

    • Column Degradation: A void or channel in the column packing can also lead to peak fronting.[1]

Solutions:

  • Match the Sample Solvent: Ideally, dissolve your sample in the initial mobile phase.[1] If this is not feasible, use a solvent that is weaker than or equal in strength to the mobile phase.

  • Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column to see if the peak shape improves.[1]

  • Check Column Health: If the problem persists and is a recent development, it may indicate a physical problem with the column, which might need to be replaced.

Experimental Protocols and Data

Protocol 1: Baseline Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound, adapted from methods for similar short-chain keto acids.[11]

Instrumentation:

  • HPLC System with a binary or quaternary pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 210 nm

| Injection Volume | 10 µL |

Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L, dissolve 3.4 g of KH₂PO₄ in 700 mL of HPLC-grade water.

    • Adjust the pH to 3.0 using concentrated orthophosphoric acid.

    • Add 300 mL of HPLC-grade acetonitrile.

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.[11]

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution by dissolving 10 mg of this compound in 10 mL of methanol.

    • Create working standards by diluting the stock solution with the mobile phase to the desired concentration range.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject standards and samples for analysis.

Data Presentation: Optimizing Chromatographic Parameters

The following tables summarize the expected effects of adjusting key parameters to improve the resolution of this compound.

Table 1: Effect of Mobile Phase pH on Peak Shape and Retention (Based on a C18 column with Acetonitrile/Buffer mobile phase)

Mobile Phase pHExpected Retention TimeExpected Peak Asymmetry (As)Rationale
5.0Variable / Shorter> 1.5 (Tailing)Analyte is partially ionized, leading to silanol interactions and poor peak shape.[1]
4.0Moderate1.2 - 1.5 (Slight Tailing)Analyte is mostly protonated, but some ionization and interaction may still occur.
3.0 Longer / Optimal 1.0 - 1.2 (Symmetrical) Analyte is fully protonated, minimizing silanol interactions and producing sharp, symmetrical peaks. [1][3]
2.5Longest1.0 - 1.2 (Symmetrical)Ensures complete suppression of ionization; may increase retention significantly.

Table 2: Influence of Organic Modifier on Resolution (Assuming co-elution with an impurity at pH 3.0)

Organic Modifier (30%)Expected Retention TimeExpected Resolution (Rs)Characteristics
Methanol LongerPotentially > 1.5Methanol is more viscous and can offer different selectivity compared to acetonitrile.[4] It may resolve peaks that co-elute in acetonitrile.
Acetonitrile Shorter< 1.5 (Co-eluting)Acetonitrile generally produces sharper peaks and lower backpressure but may not provide the necessary selectivity for all compound pairs.[4]
50:50 Mix (ACN:MeOH) IntermediatePotentially > 2.0A ternary mobile phase can fine-tune selectivity in powerful ways to resolve difficult peaks.[8]

Visualized Workflows and Relationships

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a systematic approach to troubleshooting and enhancing the resolution of this compound.

G start Poor Resolution (Rs < 1.5) for this compound peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing As > 1.2 fronting Peak Fronting? peak_shape->fronting As < 0.8 symmetric Symmetric Peaks, Just Too Close? peak_shape->symmetric 0.8 < As < 1.2 sol_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) tailing->sol_ph sol_column Use End-Capped Column tailing->sol_column sol_solvent Match Sample Solvent to Mobile Phase fronting->sol_solvent sol_load Reduce Sample Load/Volume fronting->sol_load optimize_k Optimize Retention (k) symmetric->optimize_k optimize_alpha Optimize Selectivity (α) symmetric->optimize_alpha optimize_n Optimize Efficiency (N) symmetric->optimize_n sol_k Decrease % Organic Solvent optimize_k->sol_k sol_alpha1 Change Organic (ACN <=> MeOH) optimize_alpha->sol_alpha1 sol_alpha2 Change Column Stationary Phase optimize_alpha->sol_alpha2 sol_n1 Decrease Flow Rate optimize_n->sol_n1 sol_n2 Use Longer Column or Smaller Particles optimize_n->sol_n2

Caption: A troubleshooting workflow for improving HPLC resolution.
Logical Relationships in HPLC Resolution

This diagram illustrates how fundamental HPLC parameters influence the three key factors that determine overall resolution.

G cluster_params Adjustable Parameters cluster_factors Resolution Factors mp Mobile Phase (% Organic, pH, Solvent Type) k Retention (k) mp->k Strongly Influences alpha Selectivity (α) mp->alpha Strongly Influences sp Stationary Phase (Chemistry, Length, Particle Size) sp->k sp->alpha Strongly Influences n Efficiency (N) sp->n Strongly Influences op Operating Conditions (Flow Rate, Temperature) op->k op->alpha op->n res Resolution (Rs) k->res alpha->res n->res

Caption: Relationship between HPLC parameters and chromatographic resolution.

References

addressing batch-to-batch variability of oxoheptanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxoheptanoic acid derivatives. Our goal is to help you address batch-to-batch variability and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in oxoheptanoic acid derivatives?

A1: Batch-to-batch variability in oxoheptanoic acid derivatives can stem from several sources throughout the manufacturing and handling process. Key factors include:

  • Inconsistent Quality of Starting Materials: Variations in the purity and isomeric composition of raw materials can directly impact the final product's quality. It is crucial to source starting materials from a reliable supplier and perform quality control on each new lot.[1]

  • Variations in Reaction Conditions: Chemical syntheses, such as Friedel-Crafts acylation, are sensitive to reaction parameters. Strict control over temperature, reaction time, and stirring rate is necessary for reproducibility.[1]

  • Moisture in the Reaction: Many synthetic steps are sensitive to moisture. Ensuring all glassware is thoroughly dried and using anhydrous solvents is critical to prevent side reactions and ensure consistent yields.[1]

  • Inefficient Work-up and Purification: Incomplete extraction of the product or variations in the purification process (e.g., recrystallization, column chromatography) can lead to differing impurity profiles between batches.[1]

  • Storage and Handling: Oxoheptanoic acid derivatives can be sensitive to light, temperature, and oxygen. Improper storage can lead to degradation, affecting the compound's purity and activity.[2]

Q2: What are the common impurities found in oxoheptanoic acid derivatives?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual reactants from the synthesis.

  • Isomeric Products: Byproducts formed from reactions at different positions on an aromatic ring.

  • Polyacylated Products: The addition of more than one acyl group.

  • Side-Products from Catalysts: Residual catalyst complexed with the product.[1]

  • Byproducts of Incomplete Reactions or Side Reactions: Such as decarboxylation products.[1]

Q3: How should I store and handle my oxoheptanoic acid derivatives to ensure stability?

A3: To maintain the integrity of your oxoheptanoic acid derivatives, proper storage and handling are essential:

  • Storage Conditions: For long-term storage, keep the compound in a well-sealed container, protected from light, at 2-8°C.[2] For compounds suspected of thermal instability, storage at -20°C may be necessary.[2]

  • Protection from Light: Use amber vials or store containers in the dark to prevent photodegradation.[2]

  • Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Handling: Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[3] Handle the compound in a well-ventilated area or a chemical fume hood.[4]

Q4: I'm observing inconsistent results in my biological assays. Could this be related to the oxoheptanoic acid derivative batch?

A4: Yes, inconsistent experimental results are a common consequence of batch-to-batch variability. Here's how it can impact your assays:

  • Purity Differences: Even small variations in purity can lead to significant differences in biological activity.

  • Presence of Impurities: Bioactive impurities can have off-target effects, leading to misleading results.

  • Degradation: If a compound has degraded, its effective concentration will be lower than expected, reducing its apparent activity.

  • Solubility Issues: Poor or inconsistent solubility can lead to inaccurate dosing in cell-based or in vivo experiments.

To mitigate these issues, it is crucial to fully characterize each new batch of the compound before use.

Troubleshooting Guides

Guide 1: Inconsistent Yields and Purity Between Batches

If you are experiencing significant variations in the yield and purity of your synthesized oxoheptanoic acid derivatives, follow this troubleshooting workflow.

start Start: Inconsistent Yields/Purity qc_materials Perform QC on Starting Materials (NMR, MP) start->qc_materials reaction_params Standardize Reaction Parameters (Temp, Time, Stirring) qc_materials->reaction_params Materials OK anhydrous Ensure Anhydrous Conditions reaction_params->anhydrous Parameters Standardized workup Standardize Work-up and Purification Protocol anhydrous->workup Conditions Dry storage Review Storage and Handling Procedures workup->storage Purification Optimized end End: Consistent Synthesis storage->end Storage OK

Caption: Workflow for troubleshooting inconsistent synthesis outcomes.

Guide 2: Unexpected Peaks in Analytical Characterization (e.g., HPLC, GC-MS)

The appearance of unexpected peaks in your analytical data can indicate the presence of impurities or degradation products.

start Start: Unexpected Analytical Peaks blank_run Analyze a Blank (Solvent Only) start->blank_run fresh_sample Prepare and Analyze a Fresh Sample blank_run->fresh_sample Blank is Clean storage_review Review Storage and Handling History fresh_sample->storage_review Peaks Persist forced_degradation Perform Forced Degradation Studies storage_review->forced_degradation No Obvious Issues identify_peaks Identify Unknown Peaks (MS, NMR) forced_degradation->identify_peaks Degradation Profile end End: Impurity/Degradant Identified identify_peaks->end

Caption: Troubleshooting unexpected analytical peaks.

Data Presentation

Table 1: Example HPLC Purity Analysis of Three Batches of an Oxoheptanoic Acid Derivative
Batch IDRetention Time (min)Peak Area (%)Appearance
Batch A12.598.5White Powder
Batch B12.595.2Off-white Powder
Batch C12.699.1White Powder
Table 2: Summary of Reaction Conditions and Yields for Amide Synthesis of 7-(3,5-dicholorophenyl)-7-oxoheptanoic acid.[5]
EntryAmineCoupling ReagentBaseSolventReaction Time (h)Yield (%)
1AnilineEDC/HOBtDIPEADMF1285
2BenzylamineHATUDIPEADMF892
3MorpholineT3PPyridineDCM688
Table 3: Summary of Reaction Conditions and Yields for Ester Synthesis of 7-(3,5-dicholorophenyl)-7-oxoheptanoic acid.[5]
EntryAlcoholCatalystSolventReaction Time (h)Yield (%)
1MethanolH₂SO₄ (cat.)Methanol2495
2EthanolDCC/DMAPDCM1290
3Benzyl alcoholCDIAcetonitrile1887

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of Oxoheptanoic Acid Derivatives

This protocol provides a general method for assessing the purity of oxoheptanoic acid derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).[1]

  • Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.[1]

Protocol 2: Synthesis of Amide Derivatives from 7-(3,5-dichlorophenyl)-7-oxoheptanoic Acid.[5]

This protocol describes a general procedure for the synthesis of amide derivatives.

  • To a solution of 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Visualizations

Potential Signaling Pathway Involvement

Oxoheptanoic acid derivatives, as lipid-like molecules, may interact with various cellular signaling pathways. The diagram below illustrates a generalized pathway where such a molecule could act as a ligand for a receptor, initiating a downstream signaling cascade.

ligand Oxoheptanoic Acid Derivative receptor Cell Surface or Nuclear Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A generalized cell signaling pathway.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of oxoheptanoic acid derivatives.

start Start: Synthesis reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction Reaction Under Controlled Conditions reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization storage Storage of Pure Compound characterization->storage Purity Confirmed end End: Ready for Use storage->end

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Overcoming Catalyst Deactivation in HMF Oxidation to FDCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in HMF oxidation to FDCA?

A1: Catalyst deactivation in this process can stem from several factors:

  • Fouling: The product, FDCA, has low solubility in many reaction media and can precipitate on the catalyst surface, blocking active sites.[1] Humins, which are polymeric byproducts formed from HMF or intermediates, can also foul the catalyst.

  • Poisoning: Impurities in the HMF feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to and deactivate the catalyst's active sites.[2]

  • Leaching: The active metal components of the catalyst can dissolve into the reaction medium, particularly under harsh conditions like high temperatures or strongly acidic or basic solutions. For instance, Mg²⁺ from an MgO support can leach out.[3]

  • Sintering: At elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area.

  • Oxidation of Active Metal: The active metallic sites (e.g., Ru⁰) can be oxidized to a less active or inactive state during the reaction.[3]

Q2: My FDCA yield is lower than expected, while HMF conversion is high. What are the likely reasons?

A2: High HMF conversion with low FDCA yield typically points to the formation of intermediate products or byproducts.

  • Incomplete Oxidation: The reaction may be stalling at intermediate stages, leading to an accumulation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 5-formyl-2-furancarboxylic acid (FFCA). The final oxidation step from FFCA to FDCA is often the rate-limiting step.

  • Byproduct Formation: Undesirable side reactions may be occurring. For example, at high temperatures, FDCA can undergo further reactions to form humins or other degradation products.[3] In highly alkaline conditions, HMF can degrade into formic acid and other compounds.[1]

  • Sub-optimal Reaction Conditions: The reaction temperature, pressure, or reaction time may not be optimized for the final conversion step. For example, lower temperatures might favor the formation of intermediates, while excessively high temperatures can lead to degradation.[3]

Q3: How can I improve the selectivity towards FDCA?

A3: Improving FDCA selectivity involves carefully controlling the reaction conditions and catalyst properties.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature to promote the conversion of intermediates to FDCA, but avoid excessive temperatures that can cause degradation.[3]

  • Adjust Oxygen Pressure: Ensure sufficient oxygen supply, as inadequate oxygen can lead to incomplete oxidation. However, an excess of oxygen can sometimes promote side reactions.[3]

  • Control pH: The use of a base can enhance the solubility of FDCA and promote the desired reaction pathway. However, a highly alkaline environment can cause HMF degradation.[1]

  • Catalyst Choice: The choice of catalyst and support can significantly influence selectivity. For example, some catalysts are more prone to oxidizing the aldehyde group first, leading to the HMFCA pathway, which can be more selective to FDCA under certain conditions.

Q4: What are the best practices for catalyst handling and storage?

A4: Proper handling and storage are crucial for maintaining catalyst activity.

  • Storage: Store catalysts in a cool, dry, and inert atmosphere (e.g., in a desiccator or glovebox) to prevent oxidation and contamination.

  • Handling: Avoid exposing the catalyst to air and moisture for prolonged periods, especially for catalysts sensitive to oxidation. Use clean tools and equipment to prevent cross-contamination.

  • Activation: Some catalysts may require an activation step before use, such as reduction under a hydrogen flow at a specific temperature. Follow the manufacturer's or literature guidelines for activation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low HMF Conversion 1. Catalyst Deactivation: Active sites are blocked or poisoned.- Check for signs of fouling (discoloration of the catalyst). - Analyze the feedstock for impurities. - Attempt catalyst regeneration (see Experimental Protocols).
2. Insufficient Catalyst Loading: Not enough active sites for the reaction.- Increase the catalyst amount incrementally.[3]
3. Sub-optimal Reaction Conditions: Temperature or pressure is too low.- Gradually increase the reaction temperature and/or oxygen pressure.[3]
Low FDCA Yield with High HMF Conversion 1. Formation of Intermediates: The reaction is not going to completion.- Increase the reaction time.[3] - Optimize the reaction temperature to favor the final oxidation step.
2. FDCA Precipitation: FDCA is precipitating on the catalyst, leading to fouling and inaccurate yield measurement.- Add a base (e.g., NaOH, Na2CO3) to increase the solubility of FDCA.[1] - After the reaction, treat the mixture with a base and an organic solvent (e.g., methanol) to dissolve any precipitated FDCA before analysis.[1]
3. Byproduct Formation: Side reactions are consuming HMF or intermediates.- Lower the reaction temperature to reduce the formation of humins.[3] - Avoid excessively high concentrations of base.[1]
Poor Catalyst Reusability/Stability 1. Leaching of Active Metal: The active metal is dissolving into the reaction medium.- Use a less corrosive reaction medium (e.g., avoid strong acids or bases if possible). - Choose a more stable catalyst support.
2. Sintering of Metal Nanoparticles: High temperatures are causing the metal particles to agglomerate.- Operate at the lowest effective temperature. - Consider using a catalyst with better thermal stability.
3. Irreversible Poisoning: Strong binding of impurities to the active sites.- Purify the HMF feedstock before the reaction. - Use a guard bed to remove impurities before the reactant stream reaches the catalyst.
Inconsistent Results 1. Variability in HMF Feedstock: Inconsistent purity or presence of inhibitors.- Use a consistent source of HMF with known purity. - Analyze each new batch of HMF for impurities.
2. Inconsistent Catalyst Preparation/Activation: Variations in catalyst synthesis or pre-treatment.- Standardize the catalyst preparation and activation procedures.
3. Reaction Setup Variations: Differences in stirring rate, heating, or gas flow.- Ensure consistent and well-controlled experimental parameters for each run.

Data Presentation

Table 1: Performance of Noble Metal Catalysts in HMF Oxidation to FDCA

CatalystSupportTemp. (°C)Time (h)Pressure (MPa O₂)HMF Conv. (%)FDCA Yield (%)Reference
Pt/C-O-MgCarbon110121.0>9997[1]
Pt/CCarbon90-0.110086.4[2]
Pt/ZrO₂Zirconia100244.09795[3]
Au-Pd/CNTCarbon Nanotubes100120.510091[3]
Ru/CCarbon13082.0-75.3[4]
Ru/Cu-Co-O·MgOMixed Oxide120121.010086.1[5]

Table 2: Performance of Non-Noble Metal Catalysts in HMF Oxidation to FDCA

CatalystSupportTemp. (°C)Time (h)OxidantHMF Conv. (%)FDCA Yield (%)Reference
MnFe₂O₄-1006TBHP-85[6]
V-MoO₃--10TBHP99.587.4 (Selectivity)[6]
Fe-MOF-1401t-BuOOH10070-80[7]

Experimental Protocols

Protocol 1: HMF Oxidation using Pt/C Catalyst in a Batch Reactor

Materials:

  • 5-hydroxymethylfurfural (HMF)

  • 5 wt% Pt/C catalyst

  • Sodium hydroxide (NaOH)

  • Deionized water

  • High-pressure batch reactor with magnetic stirring, gas inlet, and temperature control.

Procedure:

  • In the reactor vessel, dissolve a specific amount of HMF and NaOH in deionized water to achieve the desired concentrations (e.g., 0.5 mmol HMF, HMF/NaOH molar ratio of 1:8).[2]

  • Add the Pt/C catalyst to the solution (e.g., 0.05 g).[2]

  • Seal the reactor and purge it several times with O₂ to remove air.

  • Pressurize the reactor with O₂ to the desired pressure (e.g., 1 bar).[2]

  • Heat the reactor to the target temperature (e.g., 90 °C) while stirring vigorously.[2]

  • Maintain the reaction for the desired duration. Samples can be taken periodically to monitor the reaction progress.

  • After the reaction, cool the reactor to room temperature and carefully depressurize it.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the liquid phase using HPLC to determine HMF conversion and product yields.

Protocol 2: Catalyst Regeneration - Thermal Treatment

This protocol is a general guideline and should be adapted based on the specific catalyst and nature of deactivation.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature control

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air or a dilute O₂/N₂ mixture)

Procedure for Coke Removal:

  • Place the deactivated catalyst in a quartz tube within the tube furnace.

  • Heat the catalyst to a moderate temperature (e.g., 100-150 °C) under an inert gas flow to remove any adsorbed water and volatile compounds.

  • Gradually increase the temperature to the target regeneration temperature (e.g., 300-500 °C) under a flow of a dilute oxidizing gas. The temperature and oxygen concentration should be carefully controlled to avoid overheating and sintering of the catalyst.

  • Hold at the regeneration temperature for a specific duration (e.g., 2-4 hours) until the coke is burned off.

  • Cool the catalyst down to room temperature under an inert gas flow.

  • If the active phase is a metal that was oxidized during the regeneration, a reduction step (e.g., under H₂ flow) may be necessary to restore its metallic state.

Protocol 3: Catalyst Regeneration - Solvent Washing

This protocol is suitable for removing soluble foulants from the catalyst surface.

Materials:

  • Deactivated catalyst

  • Appropriate solvent (e.g., water, ethanol, or a dilute basic solution to dissolve FDCA)

  • Filtration or centrifugation equipment

Procedure:

  • Suspend the deactivated catalyst in the chosen solvent.

  • Stir the suspension for a period of time (e.g., 1-2 hours) at room temperature or slightly elevated temperature to dissolve the foulants.

  • Separate the catalyst from the solvent by filtration or centrifugation.

  • Repeat the washing step with fresh solvent if necessary.

  • Dry the catalyst thoroughly (e.g., in an oven at 100-120 °C) before reuse.

Visualizations

HMF_Oxidation_Workflow cluster_prep Catalyst Preparation & Pre-treatment cluster_reaction HMF Oxidation Reaction cluster_analysis Product Analysis & Catalyst Recovery cluster_regeneration Catalyst Regeneration cat_synthesis Catalyst Synthesis cat_characterization Characterization (XRD, TEM) cat_synthesis->cat_characterization cat_activation Catalyst Activation (e.g., Reduction) cat_characterization->cat_activation reactor_setup Set up Reactor cat_activation->reactor_setup reagents Prepare Reactant Solution (HMF, Solvent, Base) reagents->reactor_setup reaction Run Reaction (Temp, Pressure, Time) reactor_setup->reaction sampling Periodic Sampling reaction->sampling catalyst_recovery Catalyst Recovery (Filtration) reaction->catalyst_recovery product_analysis Product Analysis (HPLC) sampling->product_analysis catalyst_recovery->product_analysis regeneration Regeneration (e.g., Thermal, Washing) catalyst_recovery->regeneration Recycle data_analysis Data Analysis (Conversion, Yield) product_analysis->data_analysis reuse Catalyst Reuse regeneration->reuse Recycle reuse->reactor_setup Recycle

Caption: Experimental workflow for HMF oxidation to FDCA.

HMF_Oxidation_Pathways HMF HMF DFF DFF HMF->DFF Oxidation of -CH₂OH HMFCA HMFCA HMF->HMFCA Oxidation of -CHO FFCA FFCA DFF->FFCA Oxidation of -CHO HMFCA->FFCA Oxidation of -CH₂OH FDCA FDCA FFCA->FDCA Oxidation of -CHO

Caption: Reaction pathways for HMF oxidation to FDCA.

Catalyst_Deactivation_Troubleshooting cluster_low_conv Low HMF Conversion Issues cluster_high_conv High Conversion, Low Yield Issues start Low FDCA Yield? check_conversion Is HMF Conversion High? start->check_conversion deactivation Catalyst Deactivation (Fouling/Poisoning) check_conversion->deactivation No low_catalyst Insufficient Catalyst check_conversion->low_catalyst No suboptimal_cond Sub-optimal Conditions check_conversion->suboptimal_cond No intermediates Intermediate Accumulation (FFCA) check_conversion->intermediates Yes byproducts Byproduct Formation (Humins) check_conversion->byproducts Yes precipitation FDCA Precipitation check_conversion->precipitation Yes regenerate Regenerate/Replace Catalyst deactivation->regenerate increase_catalyst Increase Catalyst Loading low_catalyst->increase_catalyst optimize_cond Optimize T & P suboptimal_cond->optimize_cond increase_time Increase Reaction Time intermediates->increase_time adjust_temp Adjust Temperature byproducts->adjust_temp add_base Add Base to Solubilize FDCA precipitation->add_base

Caption: Troubleshooting logic for low FDCA yield.

References

strategies to reduce carbon loss during electrochemical conversion of HMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrochemical conversion of 5-hydroxymethylfurfurual (HMF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on mitigating carbon loss.

Troubleshooting Guide

This guide addresses specific issues that can arise during the electrochemical conversion of HMF, leading to reduced product yield and carbon loss.

Problem 1: Low Faradaic Efficiency and Poor Product Selectivity

Symptoms:

  • The calculated Faradaic efficiency for your target product is significantly lower than expected.

  • Multiple side products are detected in your post-reaction analysis (e.g., by HPLC or NMR).

  • You observe the formation of a yellowish or brownish precipitate (humins) in the electrolyte.[1]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Applied Potential The applied potential may be too high, leading to overoxidation to CO2, or too low, resulting in incomplete conversion. Review literature for the optimal potential window for your specific catalyst and reaction. For instance, in HMF reduction, more negative potentials can decrease hydrodimerization side reactions.[2]
Suboptimal Electrolyte pH The pH of the electrolyte significantly influences reaction pathways.[3] HMF is unstable in strong acidic (pH < 2) or strong basic (pH > 12) conditions, which can lead to degradation.[1][4] For oxidation to 2,5-furandicarboxylic acid (FDCA), alkaline conditions are often favored. For reduction, neutral or slightly basic conditions can be optimal.[2]
High HMF Concentration High concentrations of HMF can promote dimerization and polymerization reactions, leading to the formation of insoluble humins and reducing the selectivity towards the desired product.[1] Consider reducing the initial HMF concentration.
Competitive Hydrogen Evolution Reaction (HER) In HMF reduction, the competing hydrogen evolution reaction can significantly lower the Faradaic efficiency for the desired product.[1] Employing electrocatalysts with poor HER activity, such as Pb, Cu, and Ag, can shift the selectivity towards the desired bisalcohol, 2,5-bis(hydroxymethyl)furan (BHMF).[2]
Catalyst Deactivation The catalyst surface may be poisoned by intermediates or degradation products. Consider catalyst regeneration protocols or fabricating more robust catalysts. For example, bimetallic catalysts can exhibit enhanced activity and durability.[5]
Problem 2: Formation of Insoluble Precipitates (Humins)

Symptoms:

  • A dark-colored, insoluble material forms in the reaction vessel.

  • The electrolyte solution becomes colored, often yellowish or brownish.[1]

  • Difficulty in product purification due to the presence of polymeric byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
HMF Polymerization HMF can undergo polymerization, especially at high concentrations and in certain pH ranges.[1] Reducing the HMF concentration and optimizing the electrolyte pH are key mitigation strategies.
Reaction with Intermediates Reactive intermediates in the conversion pathway can self-polymerize or react with HMF. Adjusting the applied potential to favor the rapid conversion of intermediates to the final product can help minimize these side reactions.
Localized pH Changes Local pH changes at the electrode surface can create conditions favorable for polymerization. Improving mass transport through vigorous stirring or using a flow cell can help maintain a more uniform pH.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for carbon loss during the electrochemical conversion of HMF?

A1: Carbon loss during the electrochemical conversion of HMF primarily occurs through several pathways:

  • Overoxidation: In the electrochemical oxidation of HMF to FDCA, intermediates can be further oxidized to CO2, leading to a loss of carbon from the desired product.

  • Polymerization: HMF and its intermediates can undergo polymerization to form insoluble, high-molecular-weight compounds known as humins.[1]

  • Side Reactions: Depending on the reaction conditions and catalyst, various side reactions can occur. For example, in HMF reduction, dimerization to form products like 5,5'-bis(hydroxymethyl)hydrofuroin (BHH) can be a significant pathway for carbon loss from the desired monomeric products.[1]

  • Hydrogenolysis: In some cases, cleavage of C-O bonds (hydrogenolysis) can lead to the formation of undesired byproducts.[6]

Q2: How does the choice of catalyst material affect carbon loss?

A2: The catalyst material is a critical factor in determining the selectivity and efficiency of HMF conversion, thereby influencing carbon loss.

  • For HMF Oxidation: Noble metals like platinum and palladium, as well as non-noble metal catalysts based on nickel, cobalt, and manganese, have been extensively studied.[3][7] The catalyst's ability to selectively activate the aldehyde and alcohol groups of HMF while suppressing the competing oxygen evolution reaction is crucial.[8] The use of bimetallic catalysts, such as Au-Pd, can enhance activity and selectivity.[5][9]

  • For HMF Reduction: The choice of metal electrode influences the competition between hydrogenation and hydrogenolysis.[10] For instance, Ag is highly selective for the hydrogenation of the aldehyde group, while Ni can promote both hydrogenation and hydrogenolysis.[6] Catalysts with high HER overpotential are preferred to minimize hydrogen evolution.[2]

Q3: What is the role of the electrolyte in minimizing carbon loss?

A3: The electrolyte composition, particularly its pH, plays a pivotal role in HMF conversion and the mitigation of carbon loss.

  • pH: The reaction pathway is often pH-dependent.[3] Extreme pH values (highly acidic or alkaline) can lead to HMF degradation.[1][4] The optimal pH needs to be determined for the specific desired conversion and catalyst system. For example, the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) is often selective in basic media.[2]

  • Supporting Electrolyte: The choice of supporting electrolyte can influence conductivity and potentially interact with the catalyst or reactants. It is important to use high-purity electrolytes to avoid unintended catalytic effects from impurities.[4]

Q4: Can you provide a general experimental protocol for the electrochemical oxidation of HMF to FDCA?

A4: The following is a generalized protocol based on common practices in the literature. Note that specific parameters should be optimized for your particular setup and catalyst.

Objective: To electrochemically oxidize HMF to FDCA with high Faradaic efficiency.

Materials:

  • Three-electrode electrochemical cell (e.g., H-type cell with a membrane separator)[4]

  • Working electrode (e.g., catalyst-coated carbon paper or metal foam)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

  • Potentiostat/Galvanostat

  • HMF, supporting electrolyte (e.g., KOH), and high-purity water

  • Analytical equipment (e.g., HPLC, NMR) for product quantification

Procedure:

  • Electrode Preparation: Prepare the working electrode by depositing the catalyst onto a suitable support material.

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 1.0 M KOH) and HMF (e.g., 10 mM) in high-purity water.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly positioned and immersed in the electrolyte. If using a divided cell, ensure the membrane is properly sealed.

  • Electrochemical Conversion: Perform the electrolysis at a constant potential (chronoamperometry) or constant current (chronopotentiometry). The applied potential should be determined based on preliminary cyclic voltammetry studies to be in the region of HMF oxidation.

  • Product Analysis: After the electrolysis, collect a sample of the electrolyte for analysis. Use a calibrated HPLC or NMR to determine the concentrations of remaining HMF and the formed products (including FDCA and any intermediates).

  • Data Analysis: Calculate the HMF conversion, product selectivity, and Faradaic efficiency using the following equations:

    • HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] x 100

    • Product Selectivity (%) = (Moles of product formed / Moles of HMF consumed) x 100

    • Faradaic Efficiency (%) = (Charge used for product formation / Total charge passed) x 100

Quantitative Data Summary

The following table summarizes representative quantitative data for the electrochemical oxidation of HMF to FDCA under different catalytic systems.

CatalystElectrolyteApplied Potential (V vs. RHE)HMF Conversion (%)FDCA Yield (%)Faradaic Efficiency (%)Reference
FeNi-40/NF1.0 M KOH1.4596.4295.32-[11]
Pt–Cuhigh/NSC0.1 M KOH1.42--97.6[12]
Ru+2.9/CNTs0.1 M K2SO40.95 (vs. Ag/AgCl)10090.2-[13][14]
Ni-MoSx/NF--100--[15][16]

Visualizing Reaction Pathways and Workflows

HMF Electrochemical Conversion Pathways

The following diagram illustrates the primary electrochemical pathways for HMF conversion, including both oxidation to FDCA and reduction to various products. Understanding these pathways is crucial for devising strategies to favor the desired product and minimize carbon loss to side reactions.

HMF_Conversion_Pathways cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway cluster_side_reactions Side Reactions (Carbon Loss) HMF HMF HMFCA HMFCA HMF->HMFCA DFF DFF HMF->DFF FFCA FFCA HMFCA->FFCA FDCA FDCA FFCA->FDCA DFF->FFCA CO2 CO2 (Overoxidation) FDCA->CO2 HMF_red HMF BHMF BHMF HMF_red->BHMF MFA MFA HMF_red->MFA DMF DMF BHMF->DMF MFA->DMF HMF_side HMF Humins Humins/Polymers HMF_side->Humins Dimers Dimers HMF_side->Dimers

Caption: Electrochemical conversion pathways of HMF.

Troubleshooting Workflow for Low Faradaic Efficiency

This workflow provides a logical sequence of steps to diagnose and resolve issues of low Faradaic efficiency in HMF electrochemical conversions.

Troubleshooting_Workflow start Low Faradaic Efficiency Detected check_potential Verify Applied Potential start->check_potential check_ph Analyze Electrolyte pH check_potential->check_ph Correct optimize_potential Optimize Potential check_potential->optimize_potential Incorrect check_conc Evaluate HMF Concentration check_ph->check_conc Correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_catalyst Inspect Catalyst Integrity check_conc->check_catalyst Optimal lower_conc Lower HMF Concentration check_conc->lower_conc Too High replace_catalyst Regenerate/Replace Catalyst check_catalyst->replace_catalyst Degraded end Improved Faradaic Efficiency check_catalyst->end Intact optimize_potential->check_ph adjust_ph->check_conc lower_conc->check_catalyst replace_catalyst->end

Caption: Troubleshooting workflow for low Faradaic efficiency.

References

Validation & Comparative

A Methodological Guide to the Validation of 5-Oxo-heptanoic Acid as a Putative Novel Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical framework for the validation of 5-Oxo-heptanoic acid as a disease biomarker. Currently, there is a lack of established scientific evidence in publicly available literature to support its role as a biomarker for any specific disease. This document is intended to serve as a methodological template for researchers, scientists, and drug development professionals on the processes and data required for biomarker validation.

The discovery and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. This compound, a medium-chain oxo-fatty acid, represents a class of molecules that could potentially serve as biomarkers due to their involvement in metabolic pathways. This guide outlines a hypothetical validation process for this compound, comparing its potential performance metrics against a hypothetical established biomarker, "Biomarker X," for a speculative condition, "Metabolic Disorder Y."

Comparative Performance of this compound vs. Existing Biomarkers

For a biomarker to be clinically useful, its performance must be rigorously evaluated against existing standards. The following table illustrates how the performance of this compound could be compared to an existing biomarker for "Metabolic Disorder Y."

Table 1: Hypothetical Performance Comparison of this compound and Biomarker X in "Metabolic Disorder Y"

Performance MetricThis compound (Hypothetical Data)Biomarker X (Established)
Sensitivity 88%92%
Specificity 85%80%
Area Under the Curve (AUC) - ROC Analysis 0.910.88
Positive Predictive Value (PPV) 82%78%
Negative Predictive Value (NPV) 90%93%
Correlation with Disease Severity r = 0.75 (p < 0.01)r = 0.68 (p < 0.01)
Biological Matrix Plasma, UrinePlasma
Analytical Method LC-MS/MSELISA
Turnaround Time 4-6 hours2-3 hours

Experimental Protocols

The validation of a novel biomarker requires robust and reproducible experimental protocols. Below are detailed methodologies for the quantification of this compound in biological samples and a hypothetical workflow for a patient cohort study.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Objective: To accurately and precisely measure the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)
  • This compound analytical standard
  • Isotopically labeled internal standard (e.g., this compound-d3)
  • Acetonitrile (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Water (LC-MS grade)
  • Solid Phase Extraction (SPE) cartridges

3. Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the internal standard solution. c. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. d. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of 50% methanol in water. g. Proceed with LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 5 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometry:
  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • Multiple Reaction Monitoring (MRM) transitions:
  • This compound: Precursor ion > Product ion (specific m/z values to be determined)
  • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)
  • Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

5. Data Analysis: a. Generate a calibration curve using the analytical standard. b. Quantify the concentration of this compound in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Biomarker Validation Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates a typical workflow for a biomarker validation study.

biomarker_validation_workflow cluster_discovery Phase 1: Discovery cluster_quantification Phase 2: Method Development cluster_clinical Phase 3: Clinical Validation cluster_comparison Phase 4: Comparative Analysis discovery Untargeted Metabolomics (e.g., LC-MS, GC-MS) candidate Candidate Biomarker Identification (this compound) discovery->candidate method_dev Targeted Assay Development (LC-MS/MS) candidate->method_dev analytical_val Analytical Validation (Sensitivity, Specificity, Linearity) method_dev->analytical_val cohort Patient Cohort Study (Healthy vs. Diseased) analytical_val->cohort roc ROC Curve Analysis cohort->roc correlation Correlation with Disease Severity cohort->correlation comparison Comparison with Existing Biomarkers ('Biomarker X') roc->comparison correlation->comparison

Caption: A generalized workflow for the discovery and validation of a novel biomarker.

Hypothetical Signaling Pathway Involvement

To understand the biological plausibility of a biomarker, it is crucial to place it within a relevant signaling pathway. The following diagram illustrates a hypothetical pathway where this compound might be involved in the context of "Metabolic Disorder Y."

hypothetical_pathway cluster_pathway Hypothetical Metabolic Pathway in 'Metabolic Disorder Y' precursor Fatty Acid Precursor enzyme1 Enzyme A (Upregulated in Disease) precursor->enzyme1 oxo_acid This compound enzyme1->oxo_acid enzyme2 Enzyme B (Downregulated in Disease) oxo_acid->enzyme2 Impaired cellular_effect Adverse Cellular Effects oxo_acid->cellular_effect metabolite Downstream Metabolite enzyme2->metabolite

Caption: A hypothetical signaling pathway illustrating the potential role of this compound in disease pathogenesis.

A Comparative Analysis of 5-Oxo-heptanoic Acid and Other Oxo-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 5-Oxo-heptanoic acid alongside other structurally relevant oxo-carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, potential biological activities, and analytical methodologies pertinent to this class of compounds. The information is presented to facilitate further investigation and application in metabolic, pharmacological, and antimicrobial research.

Introduction to Oxo-Carboxylic Acids

Oxo-carboxylic acids are organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group. Their biological significance is underscored by their roles as intermediates in various metabolic pathways. The position of the oxo group relative to the carboxylic acid moiety—alpha (α), beta (β), or gamma (γ)—influences their chemical reactivity and biological function. This compound, a gamma-keto acid, is a medium-chain fatty acid derivative with emerging interest in its potential bioactivities.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of oxo-carboxylic acids are critical determinants of their biological fate and function. The following table summarizes key properties of this compound in comparison to other selected oxo-carboxylic acids of varying chain lengths and oxo-group positions.

PropertyThis compound3-Oxo-pentanoic acid (β-keto acid)4-Oxo-hexanoic acid (γ-keto acid)6-Oxo-octanoic acid (δ-keto acid)
Molecular Formula C₇H₁₂O₃C₅H₈O₃C₆H₁₀O₃C₈H₁₄O₃
Molecular Weight ( g/mol ) 144.17116.12130.14158.19
Melting Point (°C) 50Not available36-37[1][2]52[3][4]
Boiling Point (°C) 152-153 (at 9 Torr)Not available140-148[1][2]311.1 (Predicted)[3][4]
pKa (Predicted) 4.614.224.77[2][5]4.68[3][4]
LogP (Predicted) Not available0.70.83Not available

Comparative Biological Activity

While direct comparative studies on the biological activity of this compound are limited, insights can be drawn from the broader understanding of keto acids and research on structurally similar molecules.

General Roles of Oxo-Carboxylic Acids:

  • Alpha-keto acids are pivotal in metabolism, participating in the Krebs cycle and glycolysis. They often arise from the oxidative deamination of amino acids and can act as signaling molecules.[6] For instance, alpha-ketoglutarate is a key coenzyme in various cellular reactions.[6] Some alpha-keto acids with nonpolar side chains have demonstrated siderophore activity, binding iron for microbial uptake.

  • Beta-keto acids , such as acetoacetic acid, are intermediates in fatty acid metabolism and are known for their relative instability, readily undergoing decarboxylation.[6]

  • Gamma-keto acids , the class to which this compound belongs, are generally more stable than their beta-counterparts. Levulinic acid is a well-known example of a gamma-keto acid.[6]

Potential Activities of this compound:

Based on the activities of structurally related compounds, particularly substituted heptanoic acid derivatives, this compound may exhibit a range of biological effects:

  • Antimicrobial Properties: Many keto acids possess antibacterial and antifungal properties. Research on a related compound, 4-acetyl-6-methyl-5-oxoheptanoic acid, suggests that it may interfere with bacterial cell wall synthesis by inhibiting enzymes in the peptidoglycan and diaminopimelic acid biosynthesis pathways. It may also inhibit peptidoglycan glycosyltransferases, leading to compromised cell wall integrity and eventual cell lysis.

  • Neuroprotective and Anti-inflammatory Effects: The structural similarity of some keto acids to neurotransmitters like GABA suggests potential neuromodulatory activity. For instance, 4-acetyl-6-methyl-5-oxoheptanoic acid is proposed to modulate GABA receptor signaling and inhibit GABA aminotransferase, leading to increased GABA levels in the brain and subsequent neuroprotection. Furthermore, this related compound has shown potential to modulate NMDA receptor signaling, exhibit antioxidant properties, and enhance mitochondrial function under ischemic conditions. Anti-inflammatory effects may be mediated through the suppression of pro-inflammatory cytokines.

  • Metabolic Regulation: As a fatty acid derivative, this compound is likely involved in fatty acid metabolism. It may serve as a metabolic intermediate, although its specific roles are yet to be fully elucidated.

Experimental Protocols

To facilitate further research, this section outlines key experimental protocols for the analysis and biological evaluation of this compound and other oxo-carboxylic acids.

Quantification of Oxo-Carboxylic Acids in Biological Samples

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This is a robust method for the quantification of volatile and thermally stable compounds. Derivatization is typically required for non-volatile compounds like oxo-carboxylic acids to increase their volatility.

  • Sample Preparation:

    • Extraction: For biological fluids like plasma or urine, a liquid-liquid extraction with a solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) is performed to isolate the organic acids.

    • Derivatization: A two-step derivatization is common for keto acids. First, methoximation of the keto group is performed using methoxyamine hydrochloride in pyridine to form a stable methoxime derivative. This is followed by silylation of the carboxylic acid group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form a trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to approximately 280-300°C.

    • MS Detection: Electron ionization (EI) at 70 eV, with detection in either full scan mode for identification or selected ion monitoring (SIM) for targeted quantification.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Principle: HPLC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile and thermally labile compounds in complex matrices, often without the need for extensive derivatization.

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a cold organic solvent like acetonitrile or methanol.

    • Supernatant Collection: The sample is centrifuged, and the supernatant containing the analytes is collected for analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Biological Activity Assays

1. Antimicrobial Activity Assay (Broth Microdilution)

  • Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Protocol:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable microbial growth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Protocol:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of approximately 570 nm, and cell viability is calculated relative to an untreated control.

3. Histone Deacetylase (HDAC) Activity Assay

  • Principle: This is a fluorometric assay to measure the activity of HDAC enzymes, which are potential targets for some bioactive compounds.

  • Protocol:

    • Nuclear or cytosolic extracts from cells are incubated with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • In the presence of HDAC activity, the acetyl group is removed from the substrate.

    • A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent product.

    • The fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

    • The HDAC inhibitory activity of the test compound is determined by comparing the fluorescence in treated samples to that of a control.

Visualizing Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows based on the known activities of related oxo-carboxylic acids.

antimicrobial_pathway cluster_peptidoglycan Peptidoglycan Biosynthesis cluster_dap Diaminopimelic Acid Pathway 5-Oxo-heptanoic_acid 5-Oxo-heptanoic_acid UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide 5-Oxo-heptanoic_acid->UDP-MurNAc-pentapeptide Inhibition Peptidoglycan_Glycosyltransferases Peptidoglycan_Glycosyltransferases 5-Oxo-heptanoic_acid->Peptidoglycan_Glycosyltransferases Inhibition Diaminopimelate_Epimerase Diaminopimelate_Epimerase 5-Oxo-heptanoic_acid->Diaminopimelate_Epimerase Inhibition Bacterial_Cell_Wall_Synthesis Bacterial_Cell_Wall_Synthesis UDP-MurNAc-pentapeptide->Bacterial_Cell_Wall_Synthesis Peptidoglycan_Glycosyltransferases->Bacterial_Cell_Wall_Synthesis Diaminopimelate_Epimerase->Bacterial_Cell_Wall_Synthesis

Caption: Potential antimicrobial mechanisms of this compound.

neuroprotective_pathway cluster_gaba GABAergic System 5-Oxo-heptanoic_acid 5-Oxo-heptanoic_acid GABA_Receptor GABA_Receptor 5-Oxo-heptanoic_acid->GABA_Receptor Modulation GABA_Aminotransferase GABA_Aminotransferase 5-Oxo-heptanoic_acid->GABA_Aminotransferase Inhibition Neuroprotection Neuroprotection GABA_Receptor->Neuroprotection Increased_GABA_Levels Increased_GABA_Levels GABA_Aminotransferase->Increased_GABA_Levels Increased_GABA_Levels->Neuroprotection

Caption: Hypothesized neuroprotective signaling of this compound.

experimental_workflow Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS_Analysis GC-MS_Analysis Derivatization->GC-MS_Analysis Data_Analysis Data_Analysis GC-MS_Analysis->Data_Analysis

Caption: General workflow for GC-MS analysis of oxo-carboxylic acids.

Conclusion

This compound represents an intriguing molecule within the broader class of oxo-carboxylic acids. While direct biological data is still emerging, comparative analysis with related compounds suggests a rich potential for antimicrobial, neuroprotective, and metabolic activities. The experimental protocols and potential mechanistic pathways outlined in this guide are intended to provide a solid foundation for future research into this and other oxo-carboxylic acids, ultimately contributing to the development of new therapeutic agents and a deeper understanding of cellular metabolism.

References

cross-validation of different analytical methods for 5-Oxo-heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Oxo-heptanoic Acid

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and drug development, the accurate quantification of key metabolites is paramount. This compound, a keto acid of interest, requires robust and reliable analytical methods for its determination in various biological matrices. This guide provides a comparative overview of the primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes the estimated performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound, based on data from analogous compounds.[1]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.005 - 0.05 µg/mL
Accuracy (Recovery %) 90 - 110%95 - 105%
Precision (RSD%) < 15%< 10%
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation) to increase volatility.[2]Requires extraction; derivatization is optional but can enhance sensitivity.[2]

Experimental Protocols

Detailed and harmonized experimental protocols are critical for successful cross-validation. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on the analysis of volatile and thermally stable compounds, often requiring a derivatization step for carboxylic acids to improve their chromatographic properties.[2]

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., plasma, urine), add a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate after acidifying the sample.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • For derivatization, add a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[1]

2. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

  • Oven Temperature Program: An initial temperature of around 70°C is held, then ramped up to approximately 280°C.

  • Ionization Mode: Electron Ionization (EI) is commonly used.[2]

  • Mass Analyzer: A single quadrupole or ion trap mass spectrometer can be used to monitor characteristic ions of the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.[3]

1. Sample Preparation:

  • To 100 µL of the sample, add an internal standard.

  • Precipitate proteins by adding a four-fold excess of a cold organic solvent like acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A reverse-phase column (e.g., C18) is commonly employed for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid to aid ionization.[4]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For carboxylic acids, negative ESI is often preferred.

  • Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two different analytical methods, such as GC-MS and LC-MS/MS.

Cross_Validation_Workflow General Workflow for Analytical Method Cross-Validation A Define Analytical Requirements (Sensitivity, Specificity, Matrix) B Method Development & Optimization (GC-MS) A->B C Method Development & Optimization (LC-MS/MS) A->C D Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) B->D C->D E Analysis of a Common Set of Samples D->E F Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) E->F G Assessment of Method Agreement & Comparability F->G H Selection of Appropriate Method(s) for Intended Use G->H Method_Selection_Decision_Tree Decision Tree for Selecting an Analytical Method Start Start: Need to quantify This compound Q1 Is high sensitivity (sub-ng/mL) a critical requirement? Start->Q1 Q2 Is the sample matrix complex (e.g., plasma, tissue)? Q1->Q2 No LCMS LC-MS/MS is likely the preferred method Q1->LCMS Yes Q3 Is high sample throughput a priority? Q2->Q3 No Q2->LCMS Yes GCMS GC-MS is a suitable and robust option Q3->GCMS No ConsiderLCMS Consider LC-MS/MS for simpler sample preparation Q3->ConsiderLCMS Yes

References

A Comparative Guide to the Biological Activity of 5-Oxo-heptanoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogues of 5-oxo-heptanoic acid. While direct research on the biological effects of this compound is limited, its structural motifs are present in a variety of biologically active molecules. This document focuses on the reported activities of these analogues, presenting available experimental data and methodologies to facilitate further research and development in this area.

Introduction to this compound and its Analogues

This compound is a keto acid that has garnered interest primarily as a synthetic intermediate. However, its structural analogues, particularly those resulting from cyclization or derivatization, have shown significant biological activities, including anticancer and antimicrobial properties. This guide explores the biological profiles of key analogues, providing a framework for understanding their therapeutic potential.

Comparative Biological Activities

The biological activities of this compound analogues are diverse, largely depending on the specific structural modifications. The following sections and tables summarize the key findings for different classes of these compounds.

A notable class of analogues is the 5-oxopyrrolidine derivatives. These compounds have been synthesized and evaluated for their potential as both anticancer and antimicrobial agents.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells [1]

CompoundDescriptionIC50 (µM)
18 5-oxopyrrolidine with hydrazone linkageData not quantified, noted as potent
19 2,5-dimethylpyrrole derivativeData not quantified, noted as potent
20 Hydrazide derivativeData not quantified, noted as potent
21 5-nitrothiophene substituted derivativeData not quantified, noted as potent
22 Bishydrazone derivativeData not quantified, noted as potent

Table 2: Antimicrobial Activity of Compound 21 [1]

Bacterial StrainActivity
Multidrug-resistant Staphylococcus aureusPromising and selective
Linezolid-resistant S. aureusPromising and selective
Tedizolid-resistant S. aureusPromising and selective

Methyl 5-oxohept-6-enoate, an analogue of this compound, serves as a key building block in the synthesis of various biologically active alkaloids.[2]

Table 3: Biological Activities of Alkaloids Synthesized Using Methyl 5-oxohept-6-enoate [2]

Alkaloid ClassSpecific Example(s)Reported Biological Activity
Indole AlkaloidsStrychnofolineAnticancer activity
Heteroyohimbine AlkaloidsAjmalicine, MayumbineVaried pharmacological activities, including potential for treating nervous system disorders
Spirooxindole Alkaloids-Anticancer activity
Quinolizidine Alkaloids-Anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmia activities

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols relevant to the assessment of the biological activities discussed.

The evaluation of newly synthesized compounds, such as those derived from this compound analogues, typically follows a standardized workflow.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., in vitro assays) Characterization->Primary_Screening Pure Compound Dose_Response Dose-Response Studies (IC50 determination) Primary_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Target_Identification Target Identification Selectivity->Target_Identification Active Compound Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

General workflow for drug discovery.

The anticancer properties of the 5-oxopyrrolidine derivatives were determined using the A549 human lung adenocarcinoma cell line.[1] A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is typically employed for such studies.

Protocol Outline:

  • Cell Culture: A549 cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: Treated cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The antimicrobial activity of synthesized compounds is commonly evaluated using methods such as the broth microdilution or disk diffusion method.

Protocol Outline (Broth Microdilution):

  • Bacterial Culture: The test microorganisms are cultured to a specific density.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, it is informative to consider the pathways modulated by structurally related molecules. For instance, jasmonic acid, which shares biosynthetic precursors with some keto acids, has a well-defined signaling pathway in plants that regulates defense and growth.[3][4]

Jasmonate_Signaling Stress Wounding or Herbivore Attack Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid induces OPDA 12-oxo-phytodienoic acid (OPDA) Linolenic_Acid->OPDA Biosynthesis (in chloroplast) JA Jasmonic Acid (JA) OPDA->JA β-oxidation (in peroxisome) JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor Proteins SCF_COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Degradation 26S Proteasome Degradation JAZ->Degradation Gene_Expression Expression of JA-responsive Genes TF->Gene_Expression activates

References

A Comparative Guide to the Synthesis of 5-Oxo-heptanoic Acid: An Evaluation of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Oxo-heptanoic acid, a valuable building block in the synthesis of various biologically active molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of three primary methods for its synthesis: the Grignard reaction, the oxidation of 5-hydroxyheptanoic acid, and the Michael addition. The focus of this comparison is on the reproducibility and robustness of each method, supported by expected experimental data and detailed protocols.

Comparison of Synthesis Methods

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, scalability, and the desired purity of the final product. The following table summarizes the key quantitative metrics for the three discussed methods.

MetricGrignard ReactionOxidation of 5-Hydroxyheptanoic AcidMichael Addition
Typical Yield 65-75%85-95%[1][2]70-80%
Purity (before chromatography) ModerateHighModerate to High
Reaction Time 2-4 hours1-3 hours[1]24-48 hours (including hydrolysis and decarboxylation)
Key Reagents Glutaric anhydride, Ethylmagnesium bromide5-Hydroxyheptanoic acid, Jones reagent (or PCC)Diethyl malonate, Ethyl acrylate, Sodium ethoxide
Primary Byproducts Di-addition products, unreacted starting materialsChromium salts (with Jones reagent), pyridinium salts (with PCC)Diethyl malonate, ethanol
Scalability ModerateHighHigh
Robustness ModerateHighModerate
Reproducibility ModerateHighModerate to High

Method 1: Grignard Reaction

The Grignard reaction offers a direct route to this compound by reacting a Grignard reagent with a suitable electrophile. A common approach involves the reaction of ethylmagnesium bromide with glutaric anhydride.

Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Anhydride: The Grignard reagent solution is cooled to 0 °C. A solution of glutaric anhydride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified with 1 M HCl.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Discussion of Reproducibility and Robustness

The Grignard reaction is notoriously sensitive to moisture and air, which can significantly impact reproducibility by quenching the Grignard reagent. The robustness of this method is also challenged by the potential for di-addition of the Grignard reagent to the intermediate ketone, leading to the formation of a tertiary alcohol byproduct. Careful control of stoichiometry and reaction temperature is crucial to minimize this side reaction. The quality of the magnesium and the dryness of the solvents and glassware are critical parameters for achieving consistent yields.

Grignard_Synthesis Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide Mg, Et2O Magnesium Magnesium Magnesium->Ethylmagnesium Bromide Glutaric Anhydride Glutaric Anhydride Intermediate Keto-carboxylate Intermediate Keto-carboxylate Glutaric Anhydride->Intermediate Keto-carboxylate Ethylmagnesium Bromide->Intermediate Keto-carboxylate Glutaric Anhydride, THF This compound This compound Intermediate Keto-carboxylate->this compound H3O+ workup

Caption: Grignard synthesis of this compound.

Method 2: Oxidation of 5-Hydroxyheptanoic Acid

The oxidation of a secondary alcohol to a ketone is a highly reliable and widely used transformation in organic synthesis. For the preparation of this compound, this involves the oxidation of 5-hydroxyheptanoic acid.

Experimental Protocol
  • Preparation of Jones Reagent: Chromium trioxide is dissolved in concentrated sulfuric acid, and the solution is carefully diluted with water.

  • Oxidation: 5-Hydroxyheptanoic acid (1.0 eq) is dissolved in acetone and cooled to 0 °C. The prepared Jones reagent is added dropwise to the solution, maintaining the temperature below 10 °C. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of isopropanol. The mixture is filtered to remove chromium salts.

  • Extraction and Purification: The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product. Purity is often high enough for subsequent use without further purification.

Discussion of Reproducibility and Robustness

The oxidation of secondary alcohols to ketones is generally a very robust and reproducible reaction.[1][2] Jones oxidation, while using a toxic chromium reagent, is known for its high efficiency and predictability. The reaction is not overly sensitive to minor fluctuations in temperature or concentration. The primary considerations for robustness are ensuring complete oxidation without over-oxidation of other functionalities, which is not a concern for this substrate. The use of milder oxidizing agents like pyridinium chlorochromate (PCC) can also be employed, which may be advantageous for sensitive substrates but can be less cost-effective. The main drawback is the generation of chromium waste.

Oxidation_Synthesis 5-Hydroxyheptanoic acid 5-Hydroxyheptanoic acid This compound This compound 5-Hydroxyheptanoic acid->this compound Acetone, 0 °C Jones Reagent Jones Reagent Jones Reagent->this compound Cr(III) salts Cr(III) salts

Caption: Oxidation synthesis of this compound.

Method 3: Michael Addition

The Michael addition provides a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of this compound. A common strategy involves the conjugate addition of a malonic ester to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation.

Experimental Protocol
  • Michael Addition: To a solution of sodium ethoxide (1.1 eq) in ethanol, diethyl malonate (1.0 eq) is added. The mixture is stirred for 30 minutes at room temperature. Ethyl acrylate (1.0 eq) is then added, and the reaction is heated to reflux for 12 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide in water is added. The mixture is heated to reflux for 4 hours to hydrolyze the esters. The solution is then cooled and acidified with concentrated HCl. The acidified mixture is heated to reflux for 12 hours to effect decarboxylation.

  • Extraction and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Discussion of Reproducibility and Robustness

The Michael addition itself is a generally robust and reproducible reaction. However, the overall sequence to this compound involves multiple steps, and the conditions for hydrolysis and decarboxylation need to be carefully controlled to ensure complete reaction and avoid side reactions. The robustness of the method can be influenced by the purity of the reagents and the effectiveness of the base. The multi-step nature of this route may lead to a greater accumulation of impurities if each step is not carried out to completion. However, the starting materials are readily available and inexpensive, making this a viable route for larger-scale synthesis.

Michael_Addition_Synthesis Diethyl Malonate Diethyl Malonate Michael Adduct Michael Adduct Diethyl Malonate->Michael Adduct NaOEt, EtOH Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Adduct Tri-acid intermediate Tri-acid intermediate Michael Adduct->Tri-acid intermediate 1. NaOH, H2O 2. H3O+ This compound This compound Tri-acid intermediate->this compound Heat, -CO2

Caption: Michael addition synthesis of this compound.

Conclusion

Each of the described methods for the synthesis of this compound presents a unique set of advantages and disadvantages.

  • The Grignard reaction offers a direct approach but requires stringent anhydrous conditions, and its reproducibility can be moderate due to the high reactivity of the Grignard reagent.

  • The oxidation of 5-hydroxyheptanoic acid is a highly robust and reproducible method that typically provides high yields and purity. However, the use of toxic chromium reagents is a significant drawback.

  • The Michael addition route is a multi-step process that is generally reproducible and uses readily available starting materials. Careful control of the hydrolysis and decarboxylation steps is necessary to ensure good yields and purity.

For researchers prioritizing high yield, purity, and reproducibility, the oxidation of 5-hydroxyheptanoic acid is an excellent choice, provided that the necessary precautions for handling chromium reagents are taken. For larger-scale syntheses where cost and the avoidance of heavy metals are primary concerns, the Michael addition route offers a practical alternative, despite its multi-step nature. The Grignard reaction is a viable option for smaller-scale syntheses when the starting materials are readily available and the laboratory is equipped to handle moisture-sensitive reactions.

References

A Comparative Guide to the Structural Confirmation of Synthetic 5-Oxo-heptanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for synthetic 5-oxo-heptanoic acid against structurally similar alternatives. The objective is to facilitate the unambiguous structural confirmation of the target molecule by highlighting the key differentiating features in their respective ¹H and ¹³C NMR spectra. This document outlines the detailed experimental protocols for data acquisition and presents the comparative data in clearly structured tables.

Introduction

This compound is a keto acid of interest in various chemical and pharmaceutical research areas. Its synthesis necessitates rigorous structural confirmation to ensure the correct isomer has been produced and to rule out potential side products. NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. This guide focuses on the comparative analysis of ¹H and ¹³C NMR data to distinguish this compound from its close isomers, 5-oxohexanoic acid and 4-oxoheptanoic acid.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and two common alternatives. These predictions were generated using established computational algorithms and provide a reliable basis for comparison with experimental data.

Table 1: Predicted ¹H NMR Spectral Data Comparison (in CDCl₃)

CompoundStructureProton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
This compound H22.38t7.2
H31.93p7.2
H42.58t7.2
H62.47q7.3
H71.07t7.3
-COOH~11-12br s-
5-Oxohexanoic acid H22.37t7.2
H31.91p7.2
H42.55t7.2
H62.17s-
-COOH~11-12br s-
4-Oxoheptanoic acid H22.50t7.0
H32.78t7.0
H52.44t7.3
H61.60sext7.3
H70.93t7.3
-COOH~11-12br s-

Multiplicity abbreviations: s = singlet, t = triplet, q = quartet, p = pentet, sext = sextet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data Comparison (in CDCl₃)

CompoundStructureCarbon AssignmentPredicted Chemical Shift (ppm)
This compound C1 (-COOH)179.0
C233.2
C319.8
C441.8
C5 (=O)211.2
C635.9
C77.8
5-Oxohexanoic acid C1 (-COOH)179.1
C233.3
C319.7
C442.1
C5 (=O)208.5
C629.8
4-Oxoheptanoic acid C1 (-COOH)178.5
C228.9
C336.8
C4 (=O)209.1
C545.2
C617.0
C713.5

Key Differentiating NMR Features

  • ¹H NMR: The most significant difference lies in the signals for the alkyl chains. In this compound, a triplet-quartet pattern is expected for the ethyl group (H7 and H6), which is absent in 5-oxohexanoic acid (methyl singlet, H6). 4-Oxoheptanoic acid will show a distinct downfield shift for the protons at C3 (H3) due to their proximity to the ketone, compared to the other two isomers.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is a key indicator. While all are in a similar region, subtle differences can be observed. More definitively, the number and chemical shifts of the aliphatic carbons provide clear differentiation. For instance, this compound will have seven distinct carbon signals, while 5-oxohexanoic acid will have six. The positions of the carbons alpha to the ketone (C4 and C6 in this compound; C4 and C6 in 5-oxohexanoic acid; C3 and C5 in 4-oxoheptanoic acid) will have characteristic downfield shifts.

Experimental Protocols

  • Sample Purity: Ensure the synthetic this compound is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may allow for better observation of the acidic proton.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between scans is recommended.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width: A wider spectral width of 0 to 220 ppm is necessary.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of synthetic this compound.

G Workflow for Structural Confirmation of Synthetic Compounds cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr_acq NMR Data Acquisition (¹H and ¹³C) purification->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc comparison Comparison with Reference/Predicted Data data_proc->comparison confirmation Structural Confirmation comparison->confirmation

Workflow for structural confirmation.

G Decision Logic for Isomer Differentiation start Analyze ¹H NMR Spectrum q1 Triplet-Quartet pattern for ethyl group present? start->q1 a1_yes Likely this compound q1->a1_yes Yes q2 Singlet for methyl group present? q1->q2 No a2_yes Likely 5-Oxohexanoic Acid q2->a2_yes Yes a2_no Likely 4-Oxoheptanoic Acid (Confirm with ¹³C NMR) q2->a2_no No

Decision tree for isomer identification.

By following the outlined protocols and utilizing the comparative spectral data, researchers can confidently confirm the structure of synthetically prepared this compound and differentiate it from common isomeric impurities.

A Comparative Guide to 5-Oxo-heptanoic Acid and 6-Oxoheptanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxo-heptanoic acids, characterized by a seven-carbon chain with a ketone group, are emerging as molecules of interest in metabolic research. Their structural similarity to fatty acids and other metabolic intermediates suggests potential roles in cellular energy homeostasis and signaling. This guide provides a comparative overview of two key isomers, 5-oxo-heptanoic acid and 6-oxoheptanoic acid, offering insights into their potential metabolic fates, biological activities, and the experimental frameworks required for their investigation. While direct comparative studies are limited, this document synthesizes existing knowledge on related compounds to propose testable hypotheses and detailed experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and 6-oxoheptanoic acid is crucial for designing and interpreting metabolic studies. These properties influence their solubility, transport across cell membranes, and interaction with enzymes.

PropertyThis compound6-Oxoheptanoic Acid
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol 144.17 g/mol
IUPAC Name 5-Oxoheptanoic acid6-Oxoheptanoic acid
CAS Number 3637-13-63128-07-2
Structure CH₃CH₂COCH₂CH₂CH₂COOHCH₃COCH₂CH₂CH₂CH₂COOH
Predicted pKa ~4.8~4.7
Predicted LogP 0.40.5

Hypothesized Metabolic Pathways

The metabolic fates of this compound and 6-oxoheptanoic acid are likely dictated by the position of the oxo group, which influences their susceptibility to different enzymatic pathways.

This compound: Potential for Beta-Oxidation

As a delta-keto acid, this compound could potentially enter the beta-oxidation pathway after initial activation to its coenzyme A (CoA) thioester. This process would involve a series of enzymatic reactions in the mitochondria, leading to the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.

G This compound This compound 5-Oxo-heptanoyl-CoA 5-Oxo-heptanoyl-CoA This compound->5-Oxo-heptanoyl-CoA Acyl-CoA Synthetase Mitochondrial Matrix Mitochondrial Matrix 5-Oxo-heptanoyl-CoA->Mitochondrial Matrix Carnitine Shuttle Beta-Oxidation Spiral Beta-Oxidation Spiral Mitochondrial Matrix->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle (as Succinyl-CoA) ATP ATP Citric Acid Cycle->ATP

Hypothesized metabolic pathway of this compound.
6-Oxoheptanoic Acid: A Candidate for Omega-Oxidation

The position of the ketone group in 6-oxoheptanoic acid makes it a plausible substrate for omega-oxidation, an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl group, leading to the formation of a dicarboxylic acid. This dicarboxylic acid can then undergo further degradation via peroxisomal beta-oxidation.

G 6-Oxoheptanoic Acid 6-Oxoheptanoic Acid 6-Oxo-7-hydroxyheptanoic Acid 6-Oxo-7-hydroxyheptanoic Acid 6-Oxoheptanoic Acid->6-Oxo-7-hydroxyheptanoic Acid Cytochrome P450 Omega-Hydroxylase 6-Oxoheptanedioic Acid 6-Oxoheptanedioic Acid 6-Oxo-7-hydroxyheptanoic Acid->6-Oxoheptanedioic Acid Alcohol/Aldehyde Dehydrogenase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation 6-Oxoheptanedioic Acid->Peroxisomal Beta-Oxidation Shorter-chain Dicarboxylic Acids Shorter-chain Dicarboxylic Acids Peroxisomal Beta-Oxidation->Shorter-chain Dicarboxylic Acids Excretion Excretion Shorter-chain Dicarboxylic Acids->Excretion

Hypothesized metabolic pathway of 6-oxoheptanoic acid.

Potential Biological Activities and Comparative Performance

Based on their hypothesized metabolic fates, this compound and 6-oxoheptanoic acid may exert distinct biological effects. The entry of this compound into mitochondrial beta-oxidation suggests a more direct role in cellular energy production. In contrast, the omega-oxidation of 6-oxoheptanoic acid may represent a detoxification pathway or a route to the generation of signaling molecules derived from dicarboxylic acids.

The following table outlines potential areas of investigation and hypothesized comparative performance metrics.

Biological Activity / Performance MetricThis compound6-Oxoheptanoic AcidRationale
Rate of Cellular Uptake Moderate to HighModerate to HighBoth are relatively small, polar molecules that may utilize fatty acid transporters.
Mitochondrial Respiration (Oxygen Consumption Rate) Likely to increaseMinimal to no direct effectThis compound is hypothesized to be a substrate for mitochondrial beta-oxidation, fueling the electron transport chain.
ATP Production Potential for significant increaseUnlikely to be a major contributorDirect catabolism of this compound in mitochondria would generate ATP. The metabolic fate of 6-oxoheptanoic acid is less direct.
Induction of Peroxisome Proliferator-Activated Receptors (PPARs) PossibleMore LikelyDicarboxylic acids, the potential products of 6-oxoheptanoic acid metabolism, are known ligands for PPARs, which regulate lipid metabolism.
Cellular Viability at High Concentrations May exhibit toxicityMay exhibit toxicityAccumulation of metabolic intermediates or off-target effects could impact cell health.

Experimental Protocols

To empirically test the hypothesized metabolic fates and biological activities of this compound and 6-oxoheptanoic acid, a series of well-defined cellular and biochemical assays are required.

Protocol 1: Cellular Uptake and Activation

This protocol aims to determine the rate at which cells take up each oxo-heptanoic acid and convert it to its active CoA form.

Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Cells Seed Cells Incubate with Radiolabeled\n5- or 6-Oxo-heptanoic Acid Incubate with Radiolabeled 5- or 6-Oxo-heptanoic Acid Seed Cells->Incubate with Radiolabeled\n5- or 6-Oxo-heptanoic Acid Cell Lysis Cell Lysis Incubate with Radiolabeled\n5- or 6-Oxo-heptanoic Acid->Cell Lysis Separation of Acyl-CoAs (HPLC) Separation of Acyl-CoAs (HPLC) Cell Lysis->Separation of Acyl-CoAs (HPLC) Quantification (Scintillation Counting) Quantification (Scintillation Counting) Separation of Acyl-CoAs (HPLC)->Quantification (Scintillation Counting)

Workflow for Cellular Uptake and Activation Assay.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, C2C12) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Incubate the cells with medium containing a known concentration of [¹⁴C]-labeled this compound or [¹⁴C]-labeled 6-oxoheptanoic acid for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis and Extraction: At each time point, wash the cells with ice-cold PBS and lyse them. Extract the acyl-CoA esters.

  • Analysis: Separate the acyl-CoA species using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled 5-oxo-heptanoyl-CoA or 6-oxo-heptanoyl-CoA by scintillation counting of the collected HPLC fractions.

Protocol 2: Mitochondrial Respiration Assay

This protocol measures the effect of each compound on cellular oxygen consumption, a key indicator of mitochondrial function.

Workflow:

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis Seed Cells in Seahorse Plate Seed Cells in Seahorse Plate Establish Basal Respiration Establish Basal Respiration Seed Cells in Seahorse Plate->Establish Basal Respiration Inject 5- or 6-Oxo-heptanoic Acid Inject 5- or 6-Oxo-heptanoic Acid Establish Basal Respiration->Inject 5- or 6-Oxo-heptanoic Acid Measure Oxygen Consumption Rate (OCR) Measure Oxygen Consumption Rate (OCR) Inject 5- or 6-Oxo-heptanoic Acid->Measure Oxygen Consumption Rate (OCR) Calculate Change in OCR Calculate Change in OCR Measure Oxygen Consumption Rate (OCR)->Calculate Change in OCR

Workflow for Mitochondrial Respiration Assay.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate at an optimal density.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).

  • Instrument Setup: Calibrate a Seahorse XFp Analyzer.

  • Assay Protocol:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject a solution of this compound or 6-oxoheptanoic acid into the wells.

    • Continuously measure the OCR to determine the effect of each compound.

    • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function.

Protocol 3: Metabolic Profiling

This protocol provides a comprehensive analysis of the intracellular metabolic changes induced by each oxo-heptanoic acid.

Workflow:

G cluster_0 Cell Treatment cluster_1 Metabolite Extraction cluster_2 Analysis Treat Cells with 5- or 6-Oxo-heptanoic Acid Treat Cells with 5- or 6-Oxo-heptanoic Acid Quench Metabolism and Extract Metabolites Quench Metabolism and Extract Metabolites Treat Cells with 5- or 6-Oxo-heptanoic Acid->Quench Metabolism and Extract Metabolites LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Quench Metabolism and Extract Metabolites->LC-MS/MS or GC-MS Analysis Metabolite Identification and Quantification Metabolite Identification and Quantification LC-MS/MS or GC-MS Analysis->Metabolite Identification and Quantification Pathway Analysis Pathway Analysis Metabolite Identification and Quantification->Pathway Analysis

Workflow for Metabolic Profiling.

Methodology:

  • Cell Treatment: Culture cells in the presence of this compound, 6-oxoheptanoic acid, or a vehicle control for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Rapidly quench cellular metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Processing: Identify and quantify metabolites by comparing the data to a metabolite library. Perform pathway analysis to identify metabolic pathways that are significantly altered by each treatment.

Conclusion

This compound and 6-oxoheptanoic acid represent intriguing molecules for metabolic research. Based on their structural differences, it is hypothesized that they are metabolized via distinct pathways—beta-oxidation for the 5-oxo isomer and omega-oxidation for the 6-oxo isomer—leading to different biological consequences. The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and elucidating the specific roles of these compounds in cellular metabolism. Such studies will be invaluable for understanding their potential as modulators of metabolic pathways and for the development of novel therapeutic strategies.

A Comparative Guide to Catalyst Performance in the Production of Furan-2,5-dicarboxylic Acid (FDCA) and Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic oxidation of biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (HMF) and furfural, into valuable carboxylic acids is a cornerstone of sustainable chemistry. This guide provides a comparative analysis of various catalysts employed in the production of Furan-2,5-dicarboxylic acid (FDCA) and furoic acid, often central components in the synthesis of bioplastics, pharmaceuticals, and other fine chemicals. The performance of these catalysts is evaluated based on experimental data from recent literature, with a focus on yield, selectivity, and reaction conditions.

Catalyst Performance Data

The following table summarizes the performance of different catalytic systems in the oxidation of HMF to FDCA and furfural to furoic acid.

CatalystSubstrateProductYield (%)Selectivity (%)Temperature (°C)Time (h)OxidantBase/Additive
AuPd/Mg(OH)₂FurfuralFuroic Acid>99>99300.5O₂ (3 bar)NaOH
Ru-PNNBPy complex (6)FurfuralFuroic Acid87-13024WaterNaOH
Ru-PNNBPy complex (6)HMFFDCA95-16068WaterNaOH
Fe-NGAHMFDFF*97 (Conversion)951003O₂ (0.5 MPa)K₂CO₃
Ni₀.₉-Pd₀.₁/Mg(OH)₂HMFFDCA89-100-O₂-

*Note: DFF (2,5-diformylfuran) is an intermediate in the oxidation of HMF to FDCA. The Fe-NGA catalyst shows high conversion and selectivity to this intermediate product.[1]

Reaction Pathways and Experimental Workflow

The general catalytic oxidation of furfural and HMF to their corresponding carboxylic acids involves the oxidation of the aldehyde group. In the case of HMF, the hydroxymethyl group is also oxidized. The choice of catalyst and reaction conditions plays a crucial role in determining the reaction pathway and the final product distribution.[2][3][4]

ReactionPathway cluster_furfural Furfural Oxidation cluster_hmf HMF Oxidation Furfural Furfural FuroicAcid Furoic Acid Furfural->FuroicAcid [Catalyst + Oxidant] HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF [Catalyst + Oxidant] FDCA Furan-2,5-dicarboxylic Acid (FDCA) DFF->FDCA [Catalyst + Oxidant]

Caption: General reaction pathways for the catalytic oxidation of furfural and HMF.

A typical experimental workflow for catalyst performance evaluation is outlined below.

ExperimentalWorkflow CatalystPrep Catalyst Preparation/Synthesis ReactorSetup Reactor Setup and Loading (Catalyst, Substrate, Solvent, Base) CatalystPrep->ReactorSetup Reaction Reaction under Controlled Conditions (Temperature, Pressure, Stirring) ReactorSetup->Reaction Sampling Periodic Sampling Reaction->Sampling Analysis Product Analysis (HPLC, GC) Sampling->Analysis DataProcessing Data Processing and Calculation (Yield, Selectivity, Conversion) Analysis->DataProcessing

Caption: A generalized workflow for catalyst performance testing.

Detailed Experimental Protocols

AuPd/Mg(OH)₂ Catalyzed Oxidation of Furfural[2][3]
  • Catalyst Preparation: A 1 wt% AuPd/Mg(OH)₂ catalyst is prepared using the sol-immobilisation method.

  • Reaction Setup: Catalytic reactions are carried out in a 50 mL glass reactor. The reactor is charged with the catalyst, furfural, NaOH, and the solvent (e.g., water).

  • Reaction Conditions: The reaction is typically conducted at 30°C under 3 bar of O₂ pressure with vigorous stirring (e.g., 1000 rpm).

  • Sampling and Analysis: Samples are taken at regular intervals, filtered, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and products.

Homogeneous Ru-PNNBPy Complex Catalyzed Oxidation[5][6]
  • Catalyst: A ruthenium-based pincer complex (complex 6 in the cited literature) is used as the homogeneous catalyst.

  • Reaction Setup: The reaction is performed in a sealed reactor. The catalyst, substrate (furfural or HMF), NaOH, and water are added to the reactor.

  • Reaction Conditions: For furfural oxidation, the reaction is carried out at 130°C. For HMF oxidation, the temperature is raised to 160°C.

  • Product Analysis: The yield of the carboxylic acid product and the evolution of H₂ gas are quantified. Product yields are determined by analysis of the reaction mixture.

Fe-NGA Catalyzed Oxidation of HMF[1]
  • Catalyst: A heterogeneous catalyst composed of mixed-valence single-atom iron dimers anchored on nitrogen-doped graphene acid (Fe-NGA).

  • Reaction Setup: The reaction is conducted in a suitable reactor with 0.125 mmol of HMF, 3.1 mg of Fe-NGA catalyst, 0.25 mmol of K₂CO₃ as a base, and 2 mL of water.

  • Reaction Conditions: The reaction is carried out at 100°C under an O₂ pressure of 0.5 MPa.

  • Analysis: The conversion of HMF and the selectivity to DFF are determined using gas chromatography (GC).

Concluding Remarks

The choice of catalyst for the production of furan-based carboxylic acids from biomass-derived feedstocks is critical and depends on the desired product, reaction conditions, and economic viability. Heterogeneous catalysts like AuPd/Mg(OH)₂ and Fe-NGA offer advantages in terms of reusability and separation from the reaction mixture.[1][2][3] Homogeneous catalysts, such as the Ru-PNNBPy complex, can exhibit high activity and selectivity under specific conditions.[5][6] Future research will likely focus on developing more robust, cost-effective, and highly selective catalysts that can operate under milder conditions, further advancing the principles of green chemistry in the production of valuable chemicals from renewable resources.[7][8]

References

Navigating Biomarker Assay Validation: A Fit-for-Purpose Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful integration of biomarkers in drug development hinges on the reliability and robustness of the assays used for their measurement. A "one-size-fits-all" approach to assay validation is often inefficient and scientifically unnecessary. Instead, the industry is embracing a "fit-for-purpose" (FFP) validation strategy, tailoring the extent of analytical validation to the intended use of the biomarker data.[1][2][3] This guide provides a comparative framework for understanding and implementing FFP biomarker assay validation principles, supported by experimental considerations and visual workflows.

The Core Principle: Context of Use (COU)

The fundamental tenet of FFP validation is that the "Context of Use" (COU) dictates the necessary rigor of the assay validation.[4][5] The COU defines how the biomarker data will be used to make decisions throughout the drug development lifecycle. A biomarker intended for an early, exploratory " go/no-go " internal decision will require a less stringent validation package than a biomarker used as a primary endpoint in a pivotal clinical trial to support product labeling.[6]

Tiers of Validation: A Comparative Approach

To operationalize the FFP concept, a tiered approach to validation is often employed. While specific terminologies may vary, a common framework includes Screening, Qualified, and Validated assays.

Validation TierIntended Use (Context of Use)Key Validation Parameters & Typical Acceptance Criteria
Screening High-throughput screening of potential candidates; Rank-ordering of compounds; Early discovery research.Focus: Precision, establishing a detectable signal over background.Precision: %CV ≤ 30-40%Selectivity: Demonstrated but not exhaustively characterized.Stability: Preliminary assessment.
Qualified Exploratory endpoints in non-clinical and early clinical studies; Proof-of-concept studies; Internal decision-making.Focus: Improved precision, accuracy (where possible), and stability.Precision: %CV ≤ 25-30%Accuracy: Within 25-30% of nominal value (if reference material is available).Selectivity & Specificity: More thorough investigation of potential interferences.Stability: Freeze/thaw, bench-top, and short-term storage.
Validated Primary or secondary endpoints in pivotal clinical trials; Safety and efficacy assessments supporting regulatory submissions; Patient stratification or selection.[6]Focus: High degree of accuracy, precision, selectivity, and robustness.Precision: %CV ≤ 15-20% (LLOQ may be ≤ 25%)Accuracy: Within 15-20% of nominal value (LLOQ may be within 25%).Selectivity & Specificity: Rigorous testing against related molecules and matrix effects.Stability: Comprehensive assessment including long-term storage and processed sample stability.

Note: The acceptance criteria presented are illustrative and should be scientifically justified for each specific biomarker and assay.

Key Experimental Protocols: A Methodological Overview

The following outlines the methodologies for key experiments integral to biomarker assay validation. The specific details will vary based on the analytical platform (e.g., ligand-binding assay, LC-MS).

Precision and Accuracy
  • Objective: To determine the closeness of repeated measurements (precision) and the conformity of the measured value to a known reference value (accuracy).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, high) spanning the expected analytical range.

    • Analyze at least five replicates of each QC level in three separate analytical runs.

    • For accuracy, the mean value should be within a predefined percentage of the nominal concentration.

    • For precision, the coefficient of variation (%CV) of the replicates should not exceed a predefined limit.

Selectivity and Specificity
  • Objective: To assess the assay's ability to differentiate and quantify the analyte in the presence of other potentially interfering substances.

  • Protocol:

    • Analyze blank matrix samples from at least six individual sources to evaluate the impact of biological variability.

    • Spike blank matrix with potentially cross-reacting substances (e.g., structurally related molecules, metabolites) at high concentrations and assess the impact on the analyte signal.

    • For ligand-binding assays, test for interference from binding proteins or anti-drug antibodies.

Stability
  • Objective: To evaluate the stability of the biomarker in the biological matrix under different storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Aliquots of QC samples are subjected to multiple freeze-thaw cycles before analysis.

    • Bench-Top Stability: QC samples are kept at room temperature for a period that mimics the expected sample handling time.

    • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) and analyzed at various time points.

    • Processed Sample Stability: The stability of the analyte in the processed sample is evaluated over the typical duration of an analytical run.

Visualizing the Fit-for-Purpose Workflow

The following diagrams illustrate the logical flow of the fit-for-purpose validation process and the relationship between the context of use and the required validation rigor.

FFP_Workflow cluster_define 1. Define Context of Use cluster_plan 2. Plan Validation cluster_execute 3. Execute Validation Experiments cluster_evaluate 4. Evaluate and Document COU Identify Biomarker's Intended Use (e.g., Exploratory, Safety, Efficacy) VP Develop Validation Plan - Define Tiers (Screening, Qualified, Validated) - Set Acceptance Criteria COU->VP Drives the extent of validation Exp Perform Key Experiments (Precision, Accuracy, Selectivity, Stability) VP->Exp Eval Analyze Data Against Acceptance Criteria Exp->Eval Eval->VP Iterate if criteria not met Report Generate Validation Report Eval->Report

Caption: Fit-for-Purpose Biomarker Assay Validation Workflow.

Validation_Tiers cluster_cou Context of Use (COU) cluster_validation Validation Rigor Exploratory Exploratory Internal Decisions Screening Screening Limited precision & selectivity Exploratory->Screening Sufficient for initial assessment Qualified Qualified Moderate precision, accuracy, & stability Exploratory->Qualified For key internal milestones Pivotal Pivotal Regulatory Decisions Validated Validated High precision, accuracy, selectivity, & robustness Pivotal->Validated Required for submission

Caption: Relationship between Context of Use and Validation Tiers.

Regulatory Perspectives

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for a fit-for-purpose approach to biomarker assay validation.[6][7][8] While specific guidance documents for biomarker validation are distinct from those for pharmacokinetic (PK) assays, the underlying principles of ensuring data quality and reliability remain paramount.[9][10] Sponsors are encouraged to engage with regulatory authorities early in the development process to discuss and agree upon the proposed validation strategy for a given biomarker.[6] The recently issued FDA guidance in early 2025 further emphasizes the evolving regulatory landscape in this area.[5][7]

By adopting a scientifically sound, fit-for-purpose validation strategy, researchers and drug developers can ensure that the biomarker data generated is reliable for its intended purpose, thereby facilitating informed decision-making and accelerating the delivery of new therapies to patients.

References

A Comparative Functional Analysis of α-Keto Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the functional performance of key α-keto acid analogs. Supported by experimental data, this document provides a comprehensive overview of their mechanisms of action, therapeutic potential, and the methodologies used to evaluate their efficacy.

α-Keto acids, organic compounds containing a carboxylic acid and a ketone group, are pivotal intermediates in the metabolic pathways of amino acids.[1] Their synthetic analogs have garnered significant attention for a range of therapeutic applications, most notably in the management of chronic kidney disease (CKD) and certain inborn errors of metabolism.[1] By providing the carbon skeleton of essential amino acids without the amino group, these analogs can be transaminated in the body to their corresponding amino acids. This process utilizes excess nitrogen, thereby reducing the nitrogenous waste load on compromised organs like the kidneys.

This guide focuses on a comparative functional analysis of three prominent branched-chain α-keto acid analogs: α-ketoisocaproate (KIC), the analog of leucine; α-ketoisovalerate (KIV), the analog of valine; and α-keto-β-methylvalerate (KMV), the analog of isoleucine. We will also discuss α-ketoglutarate, a key intermediate in the citric acid cycle.

Comparative Performance Data

The functional efficacy of α-keto acid analogs can be assessed through various in vitro and in vivo assays. The following tables summarize key quantitative data from studies evaluating their impact on enzyme activity and cellular functions.

Table 1: Comparative Inhibition of D-Amino Acid Oxidase by α-Keto Acid Analogs

α-Keto Acid AnalogCorresponding Amino AcidInhibition Constant (Ki)
α-Ketoisocaproate (KIC)LeucineData not available in the searched articles
α-Ketoisovalerate (KIV)ValineData not available in the searched articles
α-Keto-β-methylvalerate (KMV)IsoleucineData not available in the searched articles
PhenylpyruvatePhenylalanineData not available in the searched articles
Indole-3-pyruvateTryptophanData not available in the searched articles

All listed α-keto acids act as competitive inhibitors of D-amino acid oxidase. The Ki values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Comparative Effects of Branched-Chain α-Keto Acid Analogs on Cellular Functions

α-Keto Acid AnalogCellular FunctionExperimental SystemKey Findings
α-Ketoisocaproate (KIC)Insulin SecretionMouse pancreatic isletsStimulates insulin secretion.
α-Ketoisovalerate (KIV)Insulin SecretionMouse pancreatic isletsStimulates insulin secretion, but to a lesser extent than KIC.
α-Ketoisocaproate (KIC)Mitochondrial RespirationRat brain mitochondriaDecreased phosphorylating and uncoupled mitochondrial respiration.[2]
α-Ketoisovalerate (KIV)Mitochondrial RespirationRat brain mitochondriaNo significant effect on mitochondrial respiration.[2]
α-Keto-β-methylvalerate (KMV)Mitochondrial RespirationRat brain mitochondriaNo significant effect on mitochondrial respiration.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.

cluster_transamination Transamination cluster_urea_cycle Urea Cycle Branched-Chain Amino Acid (BCAA) Branched-Chain Amino Acid (BCAA) Alpha-Keto Acid Analog Alpha-Keto Acid Analog Branched-Chain Amino Acid (BCAA)->Alpha-Keto Acid Analog BCAT Protein Synthesis Protein Synthesis Alpha-Keto Acid Analog->Protein Synthesis Alpha-Ketoglutarate Alpha-Ketoglutarate Glutamate Glutamate Alpha-Ketoglutarate->Glutamate BCAT Ammonia (NH3) Ammonia (NH3) Glutamate->Ammonia (NH3) Glutamate Dehydrogenase Urea Urea Ammonia (NH3)->Urea Excretion Excretion Urea->Excretion

Caption: Transamination of branched-chain amino acids to their corresponding α-keto acid analogs.

cluster_workflow Experimental Workflow: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay Tissue Homogenization Tissue Homogenization Mitochondrial Isolation Mitochondrial Isolation Tissue Homogenization->Mitochondrial Isolation Incubation with Substrate Incubation with [1-14C] α-keto acid Mitochondrial Isolation->Incubation with Substrate Measurement of 14CO2 Measurement of released 14CO2 Incubation with Substrate->Measurement of 14CO2 Data Analysis Data Analysis Measurement of 14CO2->Data Analysis

Caption: A typical experimental workflow for measuring BCKDH activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the functional analysis of α-keto acid analogs.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This assay measures the activity of the BCKDH complex, a key enzyme in the catabolism of branched-chain amino acids and their α-keto analogs.

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Mitochondrial isolation buffer

  • Incubation medium (containing buffer, cofactors such as NAD+ and Coenzyme A)

  • Radiolabeled substrate (e.g., [1-¹⁴C]α-ketoisocaproate)

  • Scintillation fluid and counter

Procedure:

  • Tissue Homogenization: Homogenize the fresh tissue sample in ice-cold homogenization buffer.

  • Mitochondrial Isolation: Isolate mitochondria from the tissue homogenate by differential centrifugation.

  • Enzyme Assay: Resuspend the mitochondrial pellet in the incubation medium.

  • Initiate the reaction by adding the radiolabeled α-keto acid substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ in a suitable trapping agent (e.g., hyamine hydroxide).

  • Measurement: Add scintillation fluid to the trapping agent and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.

Branched-Chain Aminotransferase (BCAT) Activity Assay

This assay determines the activity of BCAT, the enzyme responsible for the reversible transamination of branched-chain amino acids to their corresponding α-keto acids.

Materials:

  • Tissue or cell lysate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrates: A branched-chain amino acid (e.g., leucine) and α-ketoglutarate

  • Coupling enzyme: Glutamate dehydrogenase

  • NADH

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a tissue or cell lysate in the assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, branched-chain amino acid, α-ketoglutarate, NADH, and glutamate dehydrogenase.

  • Initiate Reaction: Add the sample lysate to the reaction mixture to start the transamination reaction.

  • Measurement: The glutamate produced in the BCAT reaction is then deaminated by glutamate dehydrogenase, a process that oxidizes NADH to NAD+. Monitor the decrease in absorbance at 340 nm, which is proportional to the BCAT activity.

  • Data Analysis: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Conclusion

The comparative functional analysis of α-keto acid analogs reveals distinct biological activities that are dependent on their chemical structure. While mixtures of these analogs have established clinical utility, particularly in the context of chronic kidney disease, further research into the specific functions of individual analogs is warranted. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. As our understanding of the intricate metabolic pathways these analogs modulate deepens, so too will the opportunities for developing novel and targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Oxo-heptanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 5-Oxo-heptanoic acid with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like other organic acids, must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated, clearly labeled, and chemically compatible waste container.[1]

    • The container must be sealed to prevent the release of vapors.[1]

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and cool, dry area.[2][3]

    • Ensure the storage area is away from incompatible materials such as bases, strong oxidizing agents, and reducing agents to prevent accidental reactions.[4]

  • Spill Management:

    • In the event of a spill, prevent the material from spreading.[1]

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]

    • For solutions, absorb the spill with an inert material like vermiculite or sand and transfer it to a sealed container.[1]

    • Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water.[1]

  • Disposal Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.

    • Do not dispose of this compound down the drain unless specifically permitted by your local regulations and after proper neutralization.[5][6]

Neutralization of Acidic Waste

In some cases, and subject to institutional and local guidelines, neutralization of small quantities of acidic waste may be permissible before disposal. This process should only be carried out by trained personnel.

Experimental Protocol for Neutralization:

  • Work in a chemical fume hood and wear appropriate PPE.

  • If the this compound is concentrated, slowly dilute it by adding the acid to a large volume of cold water.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic solution while stirring.[2][3] This should be done cautiously as the reaction can generate heat and gas.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the base until the pH of the solution is within the neutral range, typically between 6.0 and 8.0, as specified by local wastewater regulations.[2]

  • Once neutralized, the solution may be eligible for drain disposal, provided it does not contain other hazardous materials and is in compliance with local regulations. Always flush with copious amounts of water.[5]

Quantitative Data for Acid Waste Neutralization

ParameterGuideline ValueNotes
Target pH Range for Neutralization 6.0 - 8.0This is a general guideline; consult your local wastewater authority for specific pH discharge limits.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Use a weak base for safer, more controlled neutralization.
Heat Generation Exothermic ReactionAdd the neutralizing agent slowly and cool the container if necessary to control the temperature.

Disposal Decision Pathway for this compound

start Begin Disposal Process for This compound waste_collection Collect waste in a sealed, labeled, compatible container start->waste_collection storage Store in a designated hazardous waste storage area waste_collection->storage spill Is there a spill? storage->spill spill_solid Sweep solid spill carefully to avoid dust spill->spill_solid Yes (Solid) spill_liquid Absorb liquid spill with inert material spill->spill_liquid Yes (Liquid) disposal_decision Consult EHS for disposal options spill->disposal_decision No spill_cleanup Decontaminate spill area spill_solid->spill_cleanup spill_liquid->spill_cleanup spill_cleanup->waste_collection ehs_pickup Arrange for hazardous waste pickup by EHS disposal_decision->ehs_pickup neutralization_allowed Is on-site neutralization permitted by EHS? disposal_decision->neutralization_allowed end End of Disposal Process ehs_pickup->end neutralization_allowed->ehs_pickup No neutralize Perform neutralization protocol carefully neutralization_allowed->neutralize Yes ph_check Verify pH is within acceptable range (e.g., 6-8) neutralize->ph_check ph_check->ehs_pickup No drain_disposal Dispose down the drain with copious water (if permitted) ph_check->drain_disposal Yes drain_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-heptanoic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-heptanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.